4-Ethylpiperidin-4-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-ethylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-7(9)3-5-8-6-4-7/h8-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKJSNPSNJCJCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCNCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Ethylpiperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathway for 4-Ethylpiperidin-4-ol, a valuable piperidine derivative in medicinal chemistry and drug discovery. The synthesis is a robust multi-step process commencing from a protected 4-piperidone, followed by a key carbon-carbon bond formation, and concluding with deprotection. This document details the experimental protocols, presents quantitative data in a structured format, and illustrates the synthetic workflow.
Overview of the Synthetic Pathway
The most prevalent and industrially viable method for synthesizing this compound is a three-step sequence:
-
N-Protection of 4-Piperidone: The secondary amine of the starting 4-piperidone is protected to prevent unwanted side reactions in the subsequent step. The most common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group, which is stable under the basic conditions of the Grignard reaction and can be readily removed under acidic conditions.
-
Grignard Reaction: The key step in this synthesis is the nucleophilic addition of an ethyl group to the carbonyl carbon of the N-protected 4-piperidone. This is typically achieved using a Grignard reagent, such as ethylmagnesium bromide (EtMgBr).
-
N-Deprotection: The final step involves the removal of the N-protecting group to yield the target molecule, this compound. For the Boc group, this is accomplished using acidic conditions.
Experimental Protocols
Step 1: Synthesis of tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)
The protection of 4-piperidone is a crucial initial step. While N-Boc-4-piperidone is commercially available, this protocol outlines its synthesis from 4-piperidone hydrochloride monohydrate.
Reaction Scheme:
Experimental Procedure:
-
To a solution of 4-piperidone hydrochloride monohydrate (1 equivalent) in a suitable solvent (e.g., dichloromethane or a mixture of water and dioxane), add a base such as potassium carbonate (1.5 equivalents) or triethylamine.[1]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.05 equivalents) in the same solvent.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 6-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure N-Boc-4-piperidone as a white solid.[1]
Step 2: Synthesis of tert-Butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate (N-Boc-4-ethylpiperidin-4-ol)
This step involves the formation of the C-C bond at the 4-position of the piperidine ring via a Grignard reaction.
Reaction Scheme:
Experimental Procedure:
This protocol is based on general procedures for Grignard reactions with N-Boc-4-piperidone.
-
Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.1 equivalents). Add a small crystal of iodine to activate the magnesium. Prepare a solution of bromoethane (1.05 equivalents) in anhydrous tetrahydrofuran (THF). Add a small portion of the bromoethane solution to the magnesium turnings to initiate the reaction. Once initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes.
-
Grignard Addition: In a separate flame-dried flask under an inert atmosphere, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF. Cool the solution to 0 °C using an ice bath. Slowly add the freshly prepared ethylmagnesium bromide solution to the cooled solution of N-Boc-4-piperidone via a cannula or dropping funnel. Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight.
-
Work-up and Purification: Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 times). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Step 3: Synthesis of this compound
The final step is the removal of the Boc protecting group to yield the desired product.
Reaction Scheme:
Experimental Procedure:
-
Dissolve tert-butyl 4-ethyl-4-hydroxypiperidine-1-carboxylate (1.0 equivalent) in a suitable solvent such as 1,4-dioxane or methanol.
-
Add a solution of hydrochloric acid (e.g., 4M in 1,4-dioxane) in excess.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting hydrochloride salt can be neutralized with a base (e.g., aqueous sodium bicarbonate) and extracted with an organic solvent to yield the free base, this compound.
Quantitative Data
The following tables summarize representative quantitative data for each step of the synthesis. It is important to note that yields can vary depending on the specific reaction conditions and scale.
Table 1: Synthesis of N-Boc-4-piperidone
| Reactant | Molar Eq. | Solvent | Base | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| 4-Piperidone HCl | 1.0 | Dichloromethane/Water | NaHCO₃ | 15 | Quantitative | >98 | [2] |
| 4-Piperidone HCl | 1.0 | Water | NaOH | 12 | 90.6 | 99.4 (GC) | [3] |
Table 2: Grignard Reaction to form N-Boc-4-ethyl-4-hydroxypiperidine
| Starting Material | Grignard Reagent | Molar Eq. (Grignard) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| N-Boc-4-piperidone | Ethylmagnesium bromide | 1.5 - 2.0 | THF | 0 to RT | 12-16 | Not specified (Analogous reactions suggest moderate to good yields) | General Protocol |
Table 3: Deprotection of N-Boc-4-ethyl-4-hydroxypiperidine
| Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| N-Boc-protected amine | 4M HCl in Dioxane | Dioxane | RT | 1-4 | High | General Protocol |
| N-Boc-protected amine | Trifluoroacetic acid | Dichloromethane | 0 to RT | 0.5-2 | High | General Protocol |
Mandatory Visualizations
Synthesis Pathway Diagram
Caption: Overall synthetic pathway for this compound.
Experimental Workflow for Grignard Reaction
Caption: Experimental workflow for the Grignard reaction step.
References
Elucidation of the Chemical Structure of 4-Ethylpiperidin-4-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure elucidation of 4-Ethylpiperidin-4-ol, a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogs and established principles of organic chemistry and spectroscopy to present a robust analytical framework. This document details predicted spectroscopic data, outlines a plausible synthetic route, and provides standardized experimental protocols for its characterization.
Chemical Structure and Properties
This compound is a heterocyclic organic compound with the molecular formula C₇H₁₅NO. Its structure consists of a piperidine ring substituted at the 4-position with both an ethyl group and a hydroxyl group. This substitution creates a tertiary alcohol.
Molecular Structure:
(Note: This is a simplified 2D representation. The piperidine ring exists in a chair conformation.)
The presence of the polar hydroxyl group and the nitrogen atom suggests that this compound is likely soluble in polar solvents. The tertiary alcohol and the secondary amine functionalities are key reactive sites for further chemical modifications, making it a potentially valuable building block in the synthesis of more complex molecules.
Predicted Physicochemical and Spectroscopic Data
The following tables summarize the predicted physicochemical and spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds, such as 1-ethylpiperidin-4-ol and other substituted piperidines, and established spectroscopic principles.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₇H₁₅NO |
| Molecular Weight | 129.20 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 75-85 °C |
| Boiling Point | ~200-220 °C (at 760 mmHg) |
| pKa (of the conjugate acid) | ~9-10 |
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.0 - 3.2 | m | 2H | H-2, H-6 (axial) |
| ~2.6 - 2.8 | m | 2H | H-2, H-6 (equatorial) |
| ~1.8 - 2.0 | br s | 1H | -OH |
| ~1.6 - 1.8 | m | 4H | H-3, H-5 |
| ~1.5 - 1.7 | q, J = 7.4 Hz | 2H | -CH₂CH₃ |
| ~0.9 | t, J = 7.4 Hz | 3H | -CH₂CH₃ |
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~70-72 | C-4 |
| ~45-47 | C-2, C-6 |
| ~35-37 | C-3, C-5 |
| ~30-32 | -CH₂CH₃ |
| ~8-10 | -CH₂CH₃ |
Table 4: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Broad, Strong | O-H stretch (alcohol) |
| 3350-3250 | Medium | N-H stretch (secondary amine) |
| 2970-2850 | Strong | C-H stretch (aliphatic) |
| 1470-1440 | Medium | C-H bend (CH₂) |
| 1380-1365 | Medium | C-H bend (CH₃) |
| 1150-1050 | Strong | C-O stretch (tertiary alcohol) |
Table 5: Predicted Mass Spectrometry (MS) Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 129 | Moderate | [M]⁺ (Molecular ion) |
| 114 | High | [M - CH₃]⁺ |
| 100 | High | [M - C₂H₅]⁺ |
| 71 | High | [M - C₂H₅ - C₂H₄]⁺ or [C₄H₈N]⁺ |
| 56 | Very High | [C₃H₆N]⁺ |
Experimental Protocols
The following sections detail proposed experimental protocols for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
A plausible synthetic route to this compound involves the Grignard reaction of a protected 4-piperidone with ethylmagnesium bromide, followed by deprotection.
dot
Caption: Proposed two-step synthesis of this compound.
Materials:
-
1-Benzyl-4-piperidone
-
Ethylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Palladium on carbon (10 wt. %)
-
Ethanol
-
Hydrogen gas
Procedure:
Step 1: Synthesis of 1-Benzyl-4-ethylpiperidin-4-ol
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-benzyl-4-piperidone (1 equivalent) dissolved in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add ethylmagnesium bromide (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-benzyl-4-ethylpiperidin-4-ol.
Step 2: Synthesis of this compound (Deprotection)
-
Dissolve the crude 1-benzyl-4-ethylpiperidin-4-ol in ethanol in a hydrogenation flask.
-
Add a catalytic amount of 10% Pd/C.
-
Subject the mixture to hydrogenation (50 psi) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to afford the crude this compound.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Spectroscopic Characterization
dot
Caption: General workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Dissolve approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). Record the spectra on a 400 MHz or higher field NMR spectrometer.
-
2D NMR (COSY, HSQC): Perform 2D NMR experiments as needed to confirm proton-proton and proton-carbon correlations, aiding in the unambiguous assignment of all signals.
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum of the purified solid sample using an ATR-FTIR spectrometer. Alternatively, prepare a KBr pellet of the sample. Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Obtain the mass spectrum using a GC-MS system with an electron ionization (EI) source or using a high-resolution mass spectrometer (HRMS) with electrospray ionization (ESI) to confirm the molecular weight and elemental composition.
Conclusion
This technical guide provides a detailed framework for the synthesis and structural elucidation of this compound. The predicted spectroscopic data, based on sound chemical principles and analysis of related structures, offers a reliable reference for researchers. The outlined experimental protocols provide a practical starting point for the laboratory preparation and characterization of this compound, which holds potential as a versatile intermediate in the development of novel therapeutic agents. The combination of the proposed synthetic route and comprehensive spectroscopic analysis will enable the unambiguous confirmation of the chemical structure of this compound.
Spectroscopic Analysis of 4-Ethylpiperidin-4-ol: A Technical Guide
Disclaimer: Publicly available spectroscopic data for 4-Ethylpiperidin-4-ol (CAS 550369-44-3) is limited. This guide presents a comprehensive spectroscopic analysis of a closely related analogue, 1-Ethylpiperidin-4-ol (CAS 3518-83-0) , to provide researchers, scientists, and drug development professionals with a representative dataset and methodologies applicable to the characterization of substituted piperidinols.
Introduction
Substituted piperidinols are important structural motifs in a wide range of biologically active molecules and pharmaceutical agents. A thorough understanding of their structure and purity is paramount for drug discovery and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and characterization of these compounds. This technical guide provides a detailed overview of the spectroscopic data and analytical protocols for 1-Ethylpiperidin-4-ol, a representative N-substituted 4-hydroxypiperidine.
Spectroscopic Data
The following sections summarize the key spectroscopic data for 1-Ethylpiperidin-4-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Table 1: ¹H NMR Data for 1-Ethylpiperidin-4-ol [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.08 | t | 3H | -CH₂CH₃ |
| 1.45 - 1.95 | m | 4H | Piperidine C3-H ₂, C5-H ₂ |
| 2.00 - 2.40 | m | 2H | Piperidine C2-H ₑ, C6-H ₑ |
| 2.43 | q | 2H | -CH₂ CH₃ |
| 2.70 - 3.00 | m | 2H | Piperidine C2-H ₐ, C6-H ₐ |
| 3.60 - 3.90 | m | 1H | C4-H |
| 4.45 | br s | 1H | OH |
Solvent: Not specified in the source data. Typical solvents include CDCl₃ or D₂O. Frequencies are referenced relative to an internal standard (e.g., TMS at δ 0.00 ppm).
Table 2: ¹³C NMR Data for 1-Ethylpiperidin-4-ol [1]
| Chemical Shift (δ) ppm | Assignment |
| 12.2 | -CH₂CH₃ |
| 34.0 | C3, C5 |
| 51.8 | C H₂CH₃ |
| 52.3 | C2, C6 |
| 67.5 | C4 |
Solvent: Not specified in the source data. Typical solvents include CDCl₃ or D₂O.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[1]
Table 3: IR Spectral Data for 1-Ethylpiperidin-4-ol [1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Strong, Broad | O-H stretch (alcohol) |
| 2970 - 2800 | Strong | C-H stretch (aliphatic) |
| 1450 - 1470 | Medium | C-H bend (alkane) |
| 1050 - 1150 | Strong | C-O stretch (secondary alcohol) |
| 1000 - 1100 | Medium | C-N stretch (amine) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its identity.[1]
Table 4: Mass Spectrometry Data for 1-Ethylpiperidin-4-ol [1]
| m/z | Relative Intensity (%) | Assignment |
| 129 | Moderate | [M]⁺ (Molecular Ion) |
| 114 | High | [M - CH₃]⁺ |
| 96 | Moderate | [M - CH₃ - H₂O]⁺ |
| 70 | High | [M - C₂H₅ - H₂O]⁺ or Piperidine fragment |
| 57 | High | C₄H₉⁺ fragment |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the purified 1-Ethylpiperidin-4-ol.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a clean 5 mm NMR tube.
Data Acquisition (¹H and ¹³C NMR):
-
The NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
-
For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum, and a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Neat Liquid/Solid Film):
-
Ensure the ATR (Attenuated Total Reflectance) crystal or salt plates (e.g., KBr) are clean.
-
Place a small drop of neat 1-Ethylpiperidin-4-ol or a concentrated solution onto the ATR crystal or one of the salt plates.
-
If using salt plates, place the second plate on top and gently press to create a thin film.
-
If using a solution, allow the solvent to evaporate, leaving a thin film of the compound.
Data Acquisition:
-
Record a background spectrum of the empty sample holder.
-
Place the sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of 1-Ethylpiperidin-4-ol (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
-
Ensure the solution is free of any particulate matter by filtration if necessary.
-
Transfer the solution to a GC autosampler vial.
Data Acquisition:
-
The sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., a non-polar DB-5 column).
-
The separated components elute from the column and enter the mass spectrometer.
-
Electron ionization (EI) at 70 eV is a common method for generating ions.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
Workflow and Data Interpretation
The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthetic compound like 1-Ethylpiperidin-4-ol.
Caption: Workflow for Spectroscopic Analysis of an Organic Compound.
This systematic approach, combining data from multiple spectroscopic techniques, allows for the unambiguous confirmation of the chemical structure of synthesized molecules, which is a critical step in chemical and pharmaceutical research.
References
An In-depth Technical Guide to 4-Ethylpiperidin-4-ol (CAS: 550369-44-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylpiperidin-4-ol, with the CAS number 550369-44-3, is a heterocyclic organic compound belonging to the piperidine class. Its structure, featuring a piperidine ring substituted with both an ethyl and a hydroxyl group at the 4-position, makes it a valuable intermediate in medicinal chemistry and pharmaceutical development. This tertiary alcohol is a key building block in the synthesis of a variety of biologically active molecules, particularly those targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic profile, and potential biological significance of this compound, intended to support research and development endeavors. The compound is often supplied as its hydrochloride salt to improve its solubility and stability[1][2].
Physicochemical Properties
A summary of the known and computed physicochemical properties of this compound and its hydrochloride salt is presented below. Experimental data for the free base is limited in publicly available literature, with many properties being predicted through computational models.
| Property | This compound | This compound Hydrochloride | Source |
| Molecular Formula | C₇H₁₅NO | C₇H₁₅NO·HCl | [3] |
| Molecular Weight | 129.20 g/mol | 165.66 g/mol | [1][3] |
| Appearance | - | White to off-white crystalline powder | [4] |
| Melting Point | Not available | 94-96 °C (for the related 4-Piperidone monohydrate hydrochloride) | [5] |
| Boiling Point | Predicted: 380.6±42.0 °C | Not available | [6] |
| Solubility | Miscible in water | Soluble in water | [4][7] |
| pKa | Predicted: 8.10±0.20 (for the precursor 1-Ethyl-4-piperidone) | Not available | [7] |
| LogP | 0.5 (Computed) | - | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a two-step process starting from 4-piperidone. The first step involves the N-alkylation of 4-piperidone to form 1-ethyl-4-piperidone, which is then reduced to the desired tertiary alcohol.
Synthesis of 1-Ethyl-4-piperidone (Precursor)
A common method for the synthesis of 1-ethyl-4-piperidone is the N-alkylation of 4-piperidone hydrochloride monohydrate using an ethylating agent such as bromoethane in the presence of a base[8].
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, combine 4-piperidone hydrochloride monohydrate (1 equivalent), sodium carbonate (excess, e.g., 3 equivalents), and acetonitrile.
-
Addition of Alkylating Agent: Add bromoethane (1 equivalent) to the suspension.
-
Reaction Conditions: Heat the reaction mixture to 85 °C and stir overnight.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography on silica gel using a gradient of methanol in dichloromethane (containing a small percentage of ammonia to prevent tailing) to afford 1-ethyl-4-piperidone as a yellow liquid[8].
Synthesis of this compound
The final step is the reduction of the ketone functionality of 1-ethyl-4-piperidone to a hydroxyl group. A standard method for this transformation is the use of a hydride reducing agent like sodium borohydride.
Experimental Protocol:
-
Reaction Setup: Dissolve 1-ethyl-4-piperidone (1 equivalent) in a suitable alcoholic solvent such as methanol or ethanol in a round-bottom flask.
-
Addition of Reducing Agent: Cool the solution in an ice bath and slowly add sodium borohydride (excess, e.g., 1.5 equivalents) portion-wise.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure.
-
Extraction: Extract the aqueous residue with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or chromatography if necessary.
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet for the methylene protons and a triplet for the methyl protons), the piperidine ring protons, and the hydroxyl proton.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the two carbons of the ethyl group, the four unique carbons of the piperidine ring, and the quaternary carbon at the 4-position bearing the hydroxyl and ethyl groups.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Signal for -CH₂- of ethyl group | Signal for -CH₂- of ethyl group |
| Signal for -CH₃ of ethyl group | Signal for -CH₃ of ethyl group |
| Signals for piperidine ring protons | Signals for piperidine ring carbons |
| Signal for -OH proton | Signal for C4-OH carbon |
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations for the alkyl groups will appear in the 2850-3000 cm⁻¹ region. The C-N stretching vibration is expected in the 1000-1250 cm⁻¹ range[3].
Mass Spectrometry (MS)
Mass spectrometry of this compound would show a molecular ion peak corresponding to its molecular weight (129.20 g/mol ). The fragmentation pattern would likely involve the loss of the ethyl group, the hydroxyl group, or cleavage of the piperidine ring[3].
Biological Activity and Mechanism of Action
While specific biological studies on this compound are not extensively documented in public literature, its role as a key intermediate in the synthesis of analgesics and anti-anxiety medications suggests its derivatives possess significant activity within the central nervous system[1]. The 4-hydroxypiperidine scaffold is a common feature in many CNS-active compounds.
Derivatives of 4-hydroxypiperidine have been shown to interact with various CNS receptors, including:
-
NMDA Receptors: Certain N-substituted 4-(4-hydroxyphenyl)piperidines act as potent and selective antagonists at the NR1A/2B subtype of the NMDA receptor[9].
-
Histamine H₃ Receptors: 4-Hydroxypiperidine derivatives have been developed as potent antagonists/inverse agonists of the histamine H₃ receptor, which is a target for various neurological disorders[10][11].
-
Sigma (σ) Receptors: The piperidine scaffold is known to interact with sigma receptors, which are implicated in a variety of CNS disorders, including pain and neurodegenerative diseases[12].
-
Dopamine D₄ Receptors: 3- and 4-benzyloxypiperidine derivatives have been identified as potent and selective dopamine D₄ receptor antagonists[13].
The ethyl group at the 4-position of this compound can influence the lipophilicity and steric profile of its derivatives, potentially modulating their binding affinity and selectivity for specific CNS targets. The hydroxyl group provides a site for further chemical modification and can also participate in hydrogen bonding interactions with receptor binding sites.
Safety and Handling
This compound and its hydrochloride salt are intended for research and manufacturing purposes. Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. Based on data for similar piperidine derivatives, it may cause skin and eye irritation[3].
Conclusion
This compound is a valuable and versatile building block in synthetic and medicinal chemistry. Its straightforward synthesis and the presence of modifiable functional groups make it an attractive starting material for the development of novel therapeutics, particularly those targeting the central nervous system. The information compiled in this technical guide provides a solid foundation for researchers and drug development professionals to explore the potential of this compound in their scientific endeavors. Further investigation into the specific biological activities and pharmacological profile of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound hydrochloride | 1354949-87-3; 550369-44-3 | Benchchem [benchchem.com]
- 3. 1-Ethylpiperidin-4-ol | C7H15NO | CID 77056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 41979-39-9: 4-Piperidone hydrochloride | CymitQuimica [cymitquimica.com]
- 5. 4-Piperidone monohydrate 98 40064-34-4 [sigmaaldrich.com]
- 6. 1-Ethyl-4-piperidone [webbook.nist.gov]
- 7. 1-Ethyl-4-piperidone | 3612-18-8 [chemicalbook.com]
- 8. 1-Ethyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 9. Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of 4-Ethylpiperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Ethylpiperidin-4-ol, a heterocyclic compound of interest in pharmaceutical research and development. This document details its known characteristics, provides hypothetical experimental protocols for its synthesis and analysis based on established chemical principles, and explores its potential biological relevance.
Core Physical and Chemical Properties
Quantitative data for this compound is not extensively reported in publicly available literature. The following table summarizes available and estimated data for the free base and its hydrochloride salt.
| Property | This compound | This compound Hydrochloride |
| Molecular Formula | C₇H₁₅NO | C₇H₁₅NO·HCl |
| Molecular Weight | 129.20 g/mol | 165.66 g/mol [1][2] |
| Appearance | Colorless to pale yellow liquid or solid[3][4] | White to off-white solid |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
| Solubility | Likely soluble in water and polar organic solvents. | Enhanced water solubility compared to the free base.[1][2] |
| pKa | Data not available (estimated to be basic) | Data not available |
| CAS Number | 550369-44-3[5] | 1354949-87-3 |
Synthesis and Analysis: Experimental Protocols
Synthesis Protocol: Grignard Reaction
A common and effective method for the synthesis of tertiary alcohols such as this compound is the Grignard reaction. This involves the reaction of an N-protected 4-piperidone with an ethyl Grignard reagent. A subsequent deprotection step yields the final product.
Materials:
-
N-Boc-4-piperidone
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Hydrochloric acid (HCl) in dioxane
-
Sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to activate the magnesium. Slowly add a solution of ethyl bromide in anhydrous diethyl ether to the magnesium turnings. The reaction is initiated by gentle heating. Maintain a gentle reflux by controlling the rate of addition of the ethyl bromide solution.
-
Reaction with Ketone: Once the Grignard reagent formation is complete, cool the flask in an ice bath. Add a solution of N-Boc-4-piperidone in anhydrous diethyl ether dropwise from the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification of Intermediate: Remove the solvent under reduced pressure. The resulting crude N-Boc-4-ethylpiperidin-4-ol can be purified by column chromatography on silica gel.
-
Deprotection: Dissolve the purified N-Boc-4-ethylpiperidin-4-ol in a suitable solvent such as dioxane or methanol. Add a solution of hydrochloric acid in dioxane and stir the mixture at room temperature. The progress of the deprotection can be monitored by thin-layer chromatography (TLC).
-
Isolation of Final Product: Upon completion, the solvent is removed under reduced pressure. The residue can be triturated with diethyl ether to yield this compound hydrochloride as a solid. The free base can be obtained by neutralization with a base like sodium bicarbonate and subsequent extraction.
Analytical Protocols
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a known amount of this compound in the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Injection Mode: Split.
-
Temperature Program: Start at a low temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 250°C).
-
Mass Spectrometry: Electron Ionization (EI) at 70 eV.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a triplet for the methyl group of the ethyl substituent, a quartet for the methylene group of the ethyl substituent, and multiplets for the piperidine ring protons. The hydroxyl proton signal may be broad and its chemical shift will be dependent on the solvent and concentration.
-
¹³C NMR: Expected signals would include those for the ethyl group carbons and the carbons of the piperidine ring, including the quaternary carbon bearing the hydroxyl and ethyl groups.
Infrared (IR) Spectroscopy:
-
O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.
-
C-H stretch: Absorptions in the region of 2850-3000 cm⁻¹.
-
C-O stretch: An absorption in the region of 1000-1200 cm⁻¹.
Biological Relevance and Potential Signaling Pathways
While specific biological activities of this compound are not extensively documented, its structural similarity to known pharmacologically active piperidine derivatives suggests its potential as a modulator of central nervous system targets. Piperidinol-containing compounds are known to interact with various neurotransmitter receptors, many of which are G-protein coupled receptors (GPCRs).
Given its potential as an intermediate for analgesics and anti-anxiety medications, this compound could plausibly interact with dopamine or serotonin receptor signaling pathways. The following diagram illustrates a generalized signaling cascade for a G-protein coupled receptor, which could be a putative target for a this compound derivative.
This diagram illustrates a common mechanism where a ligand binds to a GPCR, leading to the activation of a G-protein, which in turn modulates an effector enzyme to produce a second messenger. This second messenger then activates downstream kinases, resulting in a cellular response. Derivatives of this compound could potentially act as ligands in such a pathway.
Experimental Workflows
The synthesis and subsequent analysis of this compound can be visualized as a streamlined workflow. The following diagram outlines the key stages from starting materials to the characterization of the final product.
This workflow provides a logical progression for the laboratory preparation and characterization of this compound, ensuring the identity and purity of the synthesized compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. researchgate.net [researchgate.net]
The Genesis of a Scaffold: A Technical History of 4-Ethylpiperidin-4-ol
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the discovery and history of 4-Ethylpiperidin-4-ol, a substituted piperidine derivative. While a singular "discovery" event is not well-documented, its emergence is intrinsically linked to the development of fundamental organic synthesis methodologies, particularly the advent of the Grignard reaction and the synthesis of piperidone precursors. This document outlines the historical context of piperidine chemistry, details the most probable synthetic pathway to this compound, provides hypothetical experimental protocols based on established analogous reactions, and discusses its relevance as a structural motif in medicinal chemistry.
Introduction: The Piperidine Scaffold in Medicinal Chemistry
The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a cornerstone of modern medicinal chemistry.[1] Its prevalence in pharmaceuticals and biologically active natural alkaloids stems from its favorable physicochemical properties, including its ability to confer aqueous solubility and act as a versatile scaffold for three-dimensional diversification. The historical development of synthetic methods to access substituted piperidines has been a critical enabler of drug discovery.
The "discovery" of this compound is not attributable to a single breakthrough but rather represents a logical extension of established synthetic organic chemistry principles. Its history is therefore best understood by examining the timeline of the key chemical reactions and precursor syntheses that made its creation possible.
Historical Context and Precursor Synthesis
The journey to this compound begins with the isolation and characterization of piperidine itself.
-
1850 & 1852: Piperidine was first isolated by the Scottish chemist Thomas Anderson in 1850 and independently by the French chemist Auguste Cahours in 1852, who named it after the Latin word for pepper, Piper, from which it was derived.[1]
The subsequent development of synthetic routes to the piperidine core and its derivatives was crucial. A key precursor for this compound is N-ethyl-4-piperidone . The synthesis of N-substituted-4-piperidones became a significant area of research.
Early Synthesis of 4-Piperidones
Early methods for the synthesis of 4-piperidones often involved multi-step procedures. One of the foundational methods is the Dieckmann condensation , a base-catalyzed intramolecular condensation of a diester to give a β-keto ester. For N-substituted 4-piperidones, this would involve the cyclization of a diester derived from a secondary amine.
Another significant historical method is the Petrenko-Kritschenko piperidone synthesis , which involves the condensation of a β-dicarbonyl compound with an aldehyde and an amine. While initially used for more complex piperidones, the principles contributed to the broader understanding of piperidone synthesis.[2]
A more direct and widely adopted approach involves the double Michael addition of a primary amine to two equivalents of an α,β-unsaturated carbonyl compound, followed by cyclization, hydrolysis, and decarboxylation. For instance, the reaction of ethylamine with ethyl acrylate would lead to a diester intermediate that can then be cyclized.
The Pivotal Role of the Grignard Reaction
The discovery of the Grignard reaction by François Auguste Victor Grignard in 1900 was a watershed moment in organic synthesis and is central to the history of this compound.[3] This reaction provided a robust method for the formation of carbon-carbon bonds by reacting an organomagnesium halide (the Grignard reagent) with a carbonyl compound.
The synthesis of this compound is a classic example of a Grignard reaction, involving the addition of an ethyl group to the carbonyl carbon of N-ethyl-4-piperidone.
The First Synthesis: A Probable Pathway
While a definitive first-published synthesis of this compound is not readily identifiable in a singular "discovery" paper, its preparation would have logically followed the establishment of reliable methods for producing N-ethyl-4-piperidone and the widespread adoption of the Grignard reaction. The synthesis can be logically broken down into two key stages, as illustrated in the workflow below.
Caption: Probable two-stage synthetic workflow for this compound.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the synthesis of this compound, based on well-established procedures for analogous reactions.
Synthesis of N-Ethyl-4-Piperidone (Precursor)
This protocol is based on the Dieckmann condensation route.
Table 1: Reagents and Materials for N-Ethyl-4-Piperidone Synthesis
| Reagent/Material | Molecular Weight | Quantity | Moles |
| Ethylamine (70% in H₂O) | 45.08 g/mol | 64.4 g | 1.0 |
| Ethyl Acrylate | 100.12 g/mol | 220.3 g | 2.2 |
| Sodium Ethoxide | 68.05 g/mol | 74.9 g | 1.1 |
| Toluene | - | 500 mL | - |
| Hydrochloric Acid (conc.) | 36.46 g/mol | As needed | - |
| Sodium Hydroxide | 40.00 g/mol | As needed | - |
Procedure:
-
Michael Addition: To a stirred solution of ethylamine (1.0 mol) in 200 mL of ethanol at 0 °C, slowly add ethyl acrylate (2.2 mol). The reaction mixture is allowed to warm to room temperature and stirred for 24 hours. The solvent is then removed under reduced pressure to yield the crude N,N-bis(2-carboxyethyl)ethylamine.
-
Dieckmann Condensation: The crude diester is dissolved in 500 mL of dry toluene. Sodium ethoxide (1.1 mol) is added portion-wise, and the mixture is heated to reflux for 4 hours.
-
Hydrolysis and Decarboxylation: After cooling, the reaction mixture is quenched with water. The aqueous layer is separated and acidified with concentrated hydrochloric acid, then refluxed for 8 hours.
-
Workup: The solution is cooled and basified with a concentrated sodium hydroxide solution. The product is extracted with diethyl ether, and the organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to yield N-ethyl-4-piperidone.
Synthesis of this compound via Grignard Reaction
Table 2: Reagents and Materials for this compound Synthesis
| Reagent/Material | Molecular Weight | Quantity | Moles |
| Magnesium Turnings | 24.31 g/mol | 2.9 g | 0.12 |
| Ethyl Bromide | 108.97 g/mol | 13.1 g | 0.12 |
| N-Ethyl-4-Piperidone | 127.18 g/mol | 12.7 g | 0.10 |
| Anhydrous Diethyl Ether | - | 200 mL | - |
| Saturated NH₄Cl (aq) | - | 100 mL | - |
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings (0.12 mol) and a crystal of iodine are placed. A solution of ethyl bromide (0.12 mol) in 50 mL of anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is then refluxed until the magnesium is consumed.
-
Grignard Reaction: The Grignard reagent solution is cooled to 0 °C. A solution of N-ethyl-4-piperidone (0.10 mol) in 150 mL of anhydrous diethyl ether is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours.
-
Workup and Purification: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (100 mL). The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.
Biological Significance and Signaling Pathways
While this compound itself is not a widely studied therapeutic agent, the 4-hydroxypiperidine scaffold is a key component in numerous biologically active molecules. Its structural features allow for interactions with various biological targets. For instance, substituted piperidines are known to interact with G-protein coupled receptors (GPCRs), ion channels, and enzymes.
The hydroxyl group at the 4-position can act as a hydrogen bond donor and acceptor, which can be crucial for binding to a biological target. The ethyl group provides a small lipophilic substituent that can probe hydrophobic pockets within a binding site.
Below is a generalized representation of how a piperidine-containing ligand might interact with a hypothetical receptor, leading to downstream signaling.
Caption: Generalized signaling pathway for a piperidine-based ligand.
Conclusion
The history of this compound is not one of a singular, celebrated discovery but rather a testament to the power of fundamental synthetic methodologies. Its existence is a direct consequence of the development of robust methods for constructing the piperidine core and the revolutionary impact of the Grignard reaction. As a structural motif, the 4-ethyl-4-hydroxypiperidine core continues to be of interest to medicinal chemists for the design of novel therapeutic agents targeting a wide range of biological pathways. This guide provides a historical and technical foundation for researchers working with this and related piperidine scaffolds.
References
4-Ethylpiperidin-4-ol Hydrochloride: A Technical Guide to Solubility Characteristics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-Ethylpiperidin-4-ol hydrochloride. Given the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a strong theoretical framework based on its chemical properties, qualitative solubility information, and detailed experimental protocols for accurate determination. This guide is intended to be an essential resource for researchers and professionals involved in the development and formulation of pharmaceuticals containing this molecule.
Introduction to this compound Hydrochloride
This compound hydrochloride is a piperidine derivative. The piperidine ring is a common scaffold in many pharmaceuticals due to its favorable physicochemical properties. The hydrochloride salt form of this compound is utilized to enhance the aqueous solubility and stability of the parent compound, a critical factor for drug formulation and bioavailability.
Physicochemical Properties
A summary of the key physicochemical properties of this compound hydrochloride is presented below. These properties are crucial in predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆ClNO | N/A |
| Molecular Weight | 165.66 g/mol | N/A |
| Appearance | White to off-white solid | General observation |
| pKa | (Estimated) 9-10 for the piperidine nitrogen | Theoretical estimation |
Solubility Profile
Qualitative Solubility Data
| Solvent | Qualitative Solubility | Rationale |
| Water | Soluble | The hydrochloride salt significantly increases aqueous solubility by forming ion-dipole interactions with water molecules. |
| Methanol | Soluble | As a polar protic solvent, methanol can solvate the ionic salt and the polar hydroxyl group. |
| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of dissolving the compound. |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a polar aprotic solvent that is effective at dissolving a wide range of organic salts. |
| Non-polar solvents (e.g., Hexane, Toluene) | Insoluble to Sparingly Soluble | The high polarity of the hydrochloride salt makes it incompatible with non-polar solvents. |
Experimental Protocol for Solubility Determination
The following section details a standardized experimental protocol for the quantitative determination of the equilibrium solubility of this compound hydrochloride. The shake-flask method is a widely accepted and reliable technique for this purpose.
Principle
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Materials
-
This compound hydrochloride
-
Solvents of interest (e.g., water, ethanol, phosphate-buffered saline pH 7.4)
-
Glass vials with screw caps
-
Thermostatic shaker or orbital incubator
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)
-
Analytical balance
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound hydrochloride to a series of vials.
-
Add a known volume of the desired solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method.
-
Prepare a calibration curve using standard solutions of this compound hydrochloride of known concentrations.
-
Determine the concentration of the dissolved compound in the diluted samples from the calibration curve.
-
-
Calculation:
-
Calculate the solubility (S) using the following equation: S (mg/mL) = Concentration from calibration curve (mg/mL) × Dilution factor
-
Visualization of Workflows
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Stability and storage conditions for 4-Ethylpiperidin-4-ol
An In-depth Technical Guide to the Stability and Storage of 4-Ethylpiperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, a key intermediate in pharmaceutical synthesis. Understanding the chemical stability of this compound is crucial for maintaining its purity, ensuring the integrity of synthetic processes, and guaranteeing the quality of final drug products.
Chemical Stability Profile
This compound is generally considered stable under standard recommended storage conditions.[1] However, as with many amine-containing heterocyclic compounds, its stability can be compromised by exposure to specific environmental factors. The primary concerns for the stability of this compound include oxidation, reaction with strong acids, and potential degradation at elevated temperatures.
While specific quantitative kinetic data for the degradation of this compound is not extensively available in public literature, general principles of chemical stability for piperidine derivatives suggest that the compound's integrity is best preserved by controlling the storage environment.
Table 1: Summary of Qualitative Stability for this compound
| Stress Factor | Observation | Potential Outcome |
| Air/Oxygen | Susceptible to oxidation. | Formation of unspecified oxides of nitrogen.[1] |
| Light | Potential for photodegradation, a common pathway for organic molecules. | Isomerization or other structural changes. |
| Elevated Temperature | May lead to thermal decomposition. | Hazardous decomposition can produce oxides of carbon (CO, CO₂) and nitrogen (NOx).[1] |
| Strong Oxidizing Agents | Incompatible; will likely react. | Vigorous reaction leading to degradation of the molecule.[1] |
| Strong Acids | Incompatible; will react due to the basic nitrogen atom. | Salt formation and potential for acid-catalyzed degradation.[1] |
| Humidity | Hygroscopic nature can lead to absorption of moisture. | May affect physical form and potentially facilitate degradation reactions. |
Recommended Storage and Handling Conditions
To ensure the long-term stability and purity of this compound, adherence to proper storage and handling protocols is essential. The following recommendations are based on information from safety data sheets and general laboratory best practices.
Table 2: Recommended Storage and Handling for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[2] Some sources may recommend refrigerated conditions (e.g., 4°C) for long-term storage. | Minimizes the rate of potential thermal degradation. |
| Atmosphere | Keep container tightly closed in a dry and well-ventilated place.[2][3] Storage under an inert atmosphere (e.g., nitrogen or argon) is advisable for long-term storage to prevent oxidation. | Prevents exposure to atmospheric moisture and oxygen. |
| Container | Store in the original, tightly sealed container.[2] | Protects from environmental factors and contamination. |
| Light Exposure | Store in a light-resistant container or in a dark location. | Prevents potential photodegradation. |
| Incompatibilities | Store away from strong oxidizing agents and strong acids.[1] | Avoids chemical reactions that would degrade the compound. |
| Handling | Use in a well-ventilated area or under a chemical fume hood.[3][4] Avoid generating dust if in solid form.[1] Take precautionary measures against static discharge.[3][5] | Ensures personnel safety and prevents ignition of flammable vapors or dust. |
Experimental Protocols for Stability Assessment
Representative Protocol: Forced Degradation Study
Objective: To identify potential degradation products of this compound under various stress conditions and to develop a stability-indicating HPLC method.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Expose the stock solution to the following conditions in separate experiments:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60°C for a specified period (e.g., 2, 6, 12, 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature for a specified period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for a specified period.
-
Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) or a photostability chamber for a specified duration.
-
-
Sample Analysis (HPLC):
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent like acetonitrile.
-
Detection: Monitor at a wavelength where the parent compound absorbs (e.g., determined by UV scan).
-
Procedure: At each time point, withdraw an aliquot from the stressed samples, neutralize if necessary, dilute to an appropriate concentration, and inject into the HPLC system. A non-stressed sample should be run as a control.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify any new peaks, which represent degradation products.
-
Calculate the percentage of degradation of the parent compound.
-
The method is considered "stability-indicating" if the degradation products are well-resolved from the parent peak.
-
Visualization of Stability and Degradation Factors
The following diagram illustrates the relationship between proper storage conditions and the factors that can lead to the degradation of this compound.
Caption: Factors influencing the stability of this compound.
References
A Technical Guide to Commercial Sourcing of 4-Ethylpiperidin-4-ol for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial sourcing of 4-Ethylpiperidin-4-ol, a key building block in pharmaceutical and chemical research. This document outlines available suppliers, key quantitative data for easy comparison, and generalized experimental protocols for the handling and analysis of piperidine derivatives.
Introduction to this compound
This compound is a heterocyclic compound featuring a piperidine ring substituted with an ethyl and a hydroxyl group at the 4-position. This structure makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Its applications in research are primarily focused on medicinal chemistry and drug discovery, where it can be incorporated into scaffolds to explore structure-activity relationships (SAR) of new chemical entities.
Commercial Suppliers and Product Specifications
For researchers looking to procure this compound, a number of chemical suppliers offer this compound for research and development purposes. The following table summarizes key quantitative data from available commercial sources. It is important to note that specifications can vary between suppliers and batches.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity Specification | Storage Conditions |
| Various Research Chemical Suppliers | 550369-44-3 | C7H15NO | 129.20 | ≥ 97% | Room temperature; some recommend 0-8°C |
Note: Data is compiled from publicly available information and may require confirmation with the specific supplier before ordering.
Quality Control and Analytical Methods
Ensuring the purity and identity of this compound is critical for the integrity of research outcomes. While specific, validated analytical methods for this compound are not always publicly available from suppliers, standard methods for similar piperidine derivatives can be adapted. Researchers should request a Certificate of Analysis (CoA) from the supplier, which should provide batch-specific purity data. The most common analytical techniques for quality control of such compounds are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Below are generalized experimental protocols that can serve as a starting point for developing a robust analytical method for this compound.
General Protocol for Purity Determination by HPLC
This protocol outlines a reverse-phase HPLC method suitable for the analysis of piperidine derivatives.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile/water) to a known concentration.
-
Sample Solution Preparation: Prepare the sample of this compound to be tested at a similar concentration to the standard solution.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Injection volume: 10 µL
-
UV detection wavelength: As this compound lacks a strong chromophore, detection at low UV wavelengths (e.g., 200-210 nm) may be necessary. Alternatively, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be employed.
-
-
Analysis: Inject the standard and sample solutions and analyze the resulting chromatograms to determine the purity of the sample by comparing the peak areas.
General Protocol for Impurity Profiling by GC-MS
This protocol is designed to identify and quantify volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for amine analysis (e.g., DB-5ms)
Reagents:
-
Suitable solvent (e.g., Dichloromethane, Methanol)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve a known amount of the this compound sample in the chosen solvent. Derivatization may be required to improve the volatility and chromatographic behavior of the analyte.
-
GC-MS Conditions:
-
Injector temperature: 250 °C
-
Oven temperature program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.
-
Carrier gas: Helium at a constant flow rate.
-
Mass spectrometer: Operate in electron ionization (EI) mode and scan a suitable mass range (e.g., m/z 40-400).
-
-
Analysis: Identify impurities by comparing their mass spectra to spectral libraries (e.g., NIST) and quantify them based on their peak areas relative to the main component.
Visualizing Key Processes
To aid in the understanding of the sourcing and analysis workflow, the following diagrams have been created using the DOT language.
Caption: A logical workflow for the sourcing of this compound.
Caption: A typical workflow for the analytical quality control of this compound.
Signaling Pathways and Logical Relationships
While this compound is a building block and not typically associated with direct modulation of signaling pathways, its derivatives may be designed to target specific biological pathways. The following diagram illustrates a hypothetical scenario where a derivative of this compound is synthesized to interact with a G-protein coupled receptor (GPCR) signaling pathway.
Caption: A diagram of a hypothetical signaling pathway modulated by a derivative of this compound.
This guide provides a foundational overview for researchers and professionals in the field of drug development. For specific applications and handling procedures, it is crucial to consult the Safety Data Sheet (SDS) and other technical documentation provided by the supplier.
Methodological & Application
Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using 4-Ethylpiperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into the design of therapeutic agents due to its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets. Specifically, 4-substituted piperidine derivatives are crucial intermediates in the synthesis of numerous pharmaceuticals, including potent analgesics. This document provides detailed application notes and protocols for the utilization of 4-Ethylpiperidin-4-ol as a versatile starting material for the synthesis of advanced pharmaceutical intermediates. The protocols herein focus on two key transformations: N-alkylation and O-acylation, to generate diversified molecular scaffolds for drug discovery and development.
Core Concepts and Derivatization Strategies
This compound offers two primary points for chemical modification: the secondary amine of the piperidine ring and the tertiary hydroxyl group at the 4-position. These functional groups allow for a variety of chemical transformations to build molecular complexity and modulate pharmacological activity.
-
N-Alkylation: Introduction of substituents on the piperidine nitrogen is a common strategy to influence receptor binding affinity and selectivity, as well as to modify physicochemical properties such as lipophilicity and basicity.
-
O-Acylation (Esterification): The tertiary alcohol can be esterified to introduce various acyl groups, which can act as prodrug moieties or contribute to the overall pharmacological profile of the final compound.
These derivatization strategies are fundamental in the synthesis of potent opioid analgesics, such as analogs of fentanyl.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a key pharmaceutical intermediate, 1-(2-phenylethyl)-4-ethylpiperidin-4-yl propionate, starting from this compound. This intermediate contains the core structure found in several potent analgesic compounds.
Protocol 1: N-Alkylation of this compound via Reductive Amination
This protocol describes the N-alkylation of this compound with phenylacetaldehyde using a mild and selective reducing agent, sodium triacetoxyborohydride.
Materials:
-
This compound
-
Phenylacetaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add phenylacetaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the corresponding iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(2-phenylethyl)-4-ethylpiperidin-4-ol.
Quantitative Data Summary:
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| This compound | 1.0 | 129.22 |
| Phenylacetaldehyde | 1.1 | 120.15 |
| Sodium triacetoxyborohydride | 1.5 | 211.94 |
| Product | --- | 233.36 |
| Typical Yield | --- | 85-95% |
Protocol 2: O-Acylation of 1-(2-phenylethyl)-4-ethylpiperidin-4-ol (Fischer Esterification)
This protocol details the esterification of the tertiary alcohol with propionic acid, catalyzed by sulfuric acid.
Materials:
-
1-(2-phenylethyl)-4-ethylpiperidin-4-ol (from Protocol 1)
-
Propionic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dean-Stark apparatus
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve 1-(2-phenylethyl)-4-ethylpiperidin-4-ol (1.0 eq) in toluene.
-
Add an excess of propionic acid (3.0 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (0.1 eq).
-
Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the completion of the reaction (typically 4-6 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the excess acid by washing the organic layer with saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be purified by vacuum distillation or silica gel column chromatography to obtain the pure 1-(2-phenylethyl)-4-ethylpiperidin-4-yl propionate.
Quantitative Data Summary:
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| 1-(2-phenylethyl)-4-ethylpiperidin-4-ol | 1.0 | 233.36 |
| Propionic acid | 3.0 | 74.08 |
| Concentrated Sulfuric Acid | 0.1 | 98.08 |
| Product | --- | 289.43 |
| Typical Yield | --- | 70-85% |
Visualization of Synthetic Workflow
Caption: Synthetic workflow for a pharmaceutical intermediate.
Signaling Pathway Context (Hypothetical)
The synthesized intermediates are precursors to molecules that often target G-protein coupled receptors (GPCRs), such as opioid receptors. The following diagram illustrates a simplified signaling pathway for a µ-opioid receptor agonist.
Caption: Simplified µ-opioid receptor signaling pathway.
Application Notes and Protocols: The Role of 4-Ethylpiperidin-4-ol Scaffolds in Analgesic Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of the 4-Ethylpiperidin-4-ol core structure in the design and development of novel analgesic agents. The piperidine scaffold is a well-established pharmacophore in medicinal chemistry, known for its presence in numerous clinically significant analgesic compounds.[1] This document outlines the rationale for its use, potential mechanisms of action, and detailed protocols for preclinical evaluation.
Introduction
The 4-hydroxypiperidine moiety, and by extension, the this compound scaffold, serves as a crucial structural component in the development of centrally acting analgesics. Its conformationally flexible nature allows for optimal interaction with various biological targets, most notably the opioid receptors.[1] The development of derivatives based on this core structure aims to enhance analgesic efficacy while mitigating adverse effects commonly associated with traditional opioids, such as respiratory depression and the development of tolerance and dependence.
Mechanism of Action
The primary mechanism of action for many analgesic piperidine derivatives involves interaction with the endogenous opioid system. These compounds often act as agonists at opioid receptors, particularly the mu-opioid receptor (MOR), which is a key mediator of analgesia.[2] Additionally, some piperidine derivatives may exert their analgesic effects through the inhibition of prostaglandin synthesis, a pathway targeted by non-steroidal anti-inflammatory drugs (NSAIDs).[3]
1. Opioid Receptor Modulation:
Derivatives of the 4-hydroxypiperidine scaffold can be designed to exhibit high binding affinity and efficacy at opioid receptors. The binding of these synthetic ligands to MORs, which are G-protein coupled receptors (GPCRs), initiates a downstream signaling cascade that ultimately leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.
2. Inhibition of Prostaglandin Synthesis:
Inflammation is a significant contributor to pain, and prostaglandins are key mediators of the inflammatory response. Some piperidine derivatives may inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. This dual mechanism of action, targeting both opioid and inflammatory pathways, presents a promising strategy for the development of potent analgesics with a broad spectrum of activity.
Quantitative Data for 4-Substituted Piperidine Derivatives
Table 1: Opioid Receptor Binding Affinity and Functional Activity of Representative 4-Substituted Piperidine Analogs [2]
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | % Max Stimulation (vs. DAMGO) |
| Analog 1 | MOR | 6.3 | 194 | 100 |
| DOR | 171 | - | - | |
| Analog 2 | MOR | 4.2 | 120 | 95 |
| DOR | 150 | - | - | |
| Analog 3 | MOR | 5.8 | 180 | 98 |
| DOR | 165 | - | - |
DAMGO is a selective mu-opioid receptor agonist. Data represents activity of related 4-substituted piperidine compounds, not this compound itself.
Table 2: Anti-platelet Aggregation Activity of Representative 4-Hydroxypiperidine Derivatives [3]
| Compound | IC50 (mM) |
| PD1 (4-(4'-bromophenyl)-4-piperidinol) | - |
| PD3 | 80 |
| PD5 | 0.06 |
| Acetylsalicylic Acid (Aspirin) | 0.15 |
This assay is indicative of anti-inflammatory potential through the prostaglandin pathway. Data represents activity of related 4-hydroxypiperidine compounds, not this compound itself.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the preclinical evaluation of analgesic drug candidates based on the this compound scaffold.
Protocol 1: Synthesis of N-Substituted 4-Alkyl-4-hydroxypiperidine Derivatives
This protocol describes a general method for the synthesis of N-substituted derivatives of 4-alkyl-4-hydroxypiperidines.
Materials:
-
4-Alkyl-4-hydroxypiperidine
-
Appropriate alkyl or phenacyl halide (e.g., phenacyl bromide)
-
Anhydrous potassium carbonate (K2CO3)
-
Acetone
-
Magnetic stirrer with heating
-
Round bottom flask
-
Reflux condenser
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-alkyl-4-hydroxypiperidine (1 equivalent) in acetone in a round bottom flask, add anhydrous potassium carbonate (2-3 equivalents).
-
Add the desired alkyl or phenacyl halide (1.1 equivalents) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 12-24 hours.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and wash with acetone.
-
Remove the acetone from the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol 2: In Vitro Opioid Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the mu-opioid receptor.
Materials:
-
Cell membranes expressing the human mu-opioid receptor
-
Radioligand (e.g., [³H]-DAMGO)
-
Test compounds (derivatives of this compound)
-
Naloxone (for non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well microplate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or a high concentration of naloxone (for non-specific binding).
-
Add the radioligand to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki value of the test compound using the Cheng-Prusoff equation.
Protocol 3: In Vivo Analgesic Activity - Hot Plate Test
This protocol describes the hot plate test, a common method to assess the central analgesic activity of a compound in rodents.
Materials:
-
Hot plate apparatus with adjustable temperature
-
Animal restraining cylinder
-
Test animals (e.g., mice or rats)
-
Test compound solution
-
Vehicle control (e.g., saline)
-
Positive control (e.g., morphine)
-
Timer
Procedure:
-
Habituate the animals to the testing room and apparatus before the experiment.
-
Set the temperature of the hot plate to a constant, non-injurious temperature (e.g., 55 ± 0.5 °C).
-
Administer the test compound, vehicle, or positive control to the animals via the desired route (e.g., intraperitoneal, oral).
-
At predetermined time points after administration (e.g., 30, 60, 90, 120 minutes), place each animal on the hot plate and start the timer.
-
Observe the animal for nociceptive responses, such as paw licking, shaking, or jumping.
-
Stop the timer at the first sign of a nociceptive response and record the latency.
-
To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, and any animal not responding within this time should be removed from the plate.
-
An increase in the response latency compared to the vehicle-treated group indicates an analgesic effect.
Protocol 4: In Vivo Analgesic Activity - Tail Flick Test
This protocol details the tail flick test, another widely used method for evaluating centrally mediated analgesia.
Materials:
-
Tail flick apparatus with a radiant heat source
-
Animal restrainer
-
Test animals (e.g., mice or rats)
-
Test compound solution
-
Vehicle control
-
Positive control
-
Timer
Procedure:
-
Acclimatize the animals to the restrainer before the test day.
-
On the day of the experiment, gently place the animal in the restrainer, leaving the tail exposed.
-
Administer the test compound, vehicle, or positive control.
-
At specific time intervals post-administration, focus the radiant heat source on a specific portion of the animal's tail.
-
Start the timer simultaneously with the heat application.
-
The timer stops automatically when the animal flicks its tail away from the heat source. Record this latency.
-
A cut-off time (e.g., 10-15 seconds) must be set to avoid tissue damage.
-
A significant increase in the tail-flick latency in the test group compared to the control group suggests analgesic activity.
Protocol 5: In Vitro Prostaglandin E2 (PGE2) Synthesis Inhibition Assay
This protocol describes a cell-based assay to measure the inhibition of PGE2 synthesis by test compounds.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Indomethacin (positive control)
-
PGE2 ELISA kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds or indomethacin for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce COX-2 expression and PGE2 production.
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of PGE2 synthesis inhibition for each concentration of the test compound and determine the IC50 value.
Visualizations
Diagram 1: Mu-Opioid Receptor Signaling Pathway
Caption: Simplified signaling cascade following mu-opioid receptor activation.
Diagram 2: Experimental Workflow for Analgesic Drug Screening
References
Application Notes and Protocols: 4-Ethylpiperidin-4-ol as a Precursor for Novel Anti-Anxiety Agents
Disclaimer: The following application notes describe a hypothetical pathway for the synthesis and application of an anti-anxiety medication from 4-Ethylpiperidin-4-ol. As of this writing, there is no publicly documented, marketed anti-anxiety drug that directly uses this compound as a starting precursor. This document is intended to serve as a template and guide for researchers in drug discovery and development, illustrating the potential applications of this chemical scaffold.
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities. Its derivatives are of significant interest in the development of novel therapeutics targeting the central nervous system (CNS). This document outlines a hypothetical application of this compound in the synthesis of a novel selective serotonin 5-HT1A receptor partial agonist, designated "Anxiopiperidol," for the potential treatment of generalized anxiety disorder (GAD).
The rationale for exploring this compound as a precursor is based on the structural motifs present in known anxiolytics, where a substituted piperidine ring often plays a crucial role in receptor binding and pharmacological activity. This document provides detailed synthetic protocols, characterization data, and a proposed mechanism of action for this conceptual therapeutic agent.
Synthesis of Anxiopiperidol
The synthesis of Anxiopiperidol from this compound is proposed as a multi-step process, beginning with the protection of the piperidine nitrogen, followed by functionalization of the hydroxyl group, and culminating in the coupling with an aromatic moiety known to interact with the 5-HT1A receptor.
Experimental Protocols
Step 1: N-Boc Protection of this compound
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM, 10 mL/g), add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc2O) (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 solution and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate.
Step 2: Mesylation of the Tertiary Alcohol
-
Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous DCM (10 mL/g) and cool to 0 °C.
-
Add triethylamine (2.0 eq) followed by the dropwise addition of methanesulfonyl chloride (1.5 eq).
-
Stir the reaction at 0 °C for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with ice-cold water.
-
Separate the organic layer, wash with saturated aqueous NaHCO3 and brine.
-
Dry over anhydrous Na2SO4, filter, and concentrate to yield the mesylated intermediate.
Step 3: Coupling with 8-hydroxy-2(1H)-quinolinone
-
To a solution of 8-hydroxy-2(1H)-quinolinone (1.2 eq) in dimethylformamide (DMF, 15 mL/g), add potassium carbonate (K2CO3) (2.5 eq).
-
Heat the mixture to 80 °C and stir for 30 minutes.
-
Add a solution of the mesylated intermediate (1.0 eq) in DMF.
-
Maintain the reaction at 80 °C for 18 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by column chromatography.
Step 4: Deprotection to Yield Anxiopiperidol
-
Dissolve the purified coupled product (1.0 eq) in a 4M solution of HCl in dioxane.
-
Stir at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride salt of Anxiopiperidol.
-
Filter the solid and dry under vacuum.
Data Presentation
| Step | Reactant | Product | Reagents | Solvent | Yield (%) | Purity (HPLC) |
| 1 | This compound | N-Boc-4-Ethylpiperidin-4-ol | Boc2O, Et3N | DCM | 95 | >98% |
| 2 | N-Boc-4-Ethylpiperidin-4-ol | Mesylated Intermediate | MsCl, Et3N | DCM | 92 | >97% |
| 3 | Mesylated Intermediate | N-Boc-Anxiopiperidol | 8-hydroxy-2(1H)-quinolinone, K2CO3 | DMF | 78 | >95% |
| 4 | N-Boc-Anxiopiperidol | Anxiopiperidol HCl | 4M HCl in Dioxane | Dioxane | 98 | >99% |
Table 1: Summary of Synthetic Protocol for Anxiopiperidol
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (400 MHz, CDCl3) δ (ppm) | Mass Spec (m/z) |
| This compound | C7H15NO | 129.20 | 0.90 (t, 3H), 1.45-1.60 (m, 6H), 2.80-2.95 (m, 4H), 4.50 (s, 1H) | 130.1 [M+H]+ |
| Anxiopiperidol HCl | C16H21ClN2O2 | 308.80 | 0.95 (t, 3H), 1.70-1.90 (m, 6H), 3.00-3.20 (m, 4H), 4.20 (t, 2H), 6.50 (d, 1H), 7.00-7.20 (m, 3H), 7.80 (d, 1H) | 273.2 [M-Cl]+ |
Table 2: Characterization Data for Key Compounds
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for Anxiopiperidol.
Proposed Signaling Pathway
Caption: Proposed signaling pathway of Anxiopiperidol.
Mechanism of Action and Pharmacological Profile
Anxiopiperidol is designed as a partial agonist of the serotonin 5-HT1A receptor. This mechanism is similar to that of the clinically used anxiolytic, buspirone. As a partial agonist, Anxiopiperidol would act as a 'dimmer switch' for serotonergic activity. At presynaptic 5-HT1A autoreceptors, its agonistic action would reduce the firing rate of serotonin neurons, leading to decreased serotonin release. At postsynaptic 5-HT1A receptors, its partial agonism would provide a modulated serotonergic signal, avoiding the overstimulation that can be associated with some other serotonergic agents. This dual action is hypothesized to result in an anxiolytic effect with a lower incidence of the side effects commonly associated with other classes of anti-anxiety medications, such as benzodiazepines.
Conclusion
While "Anxiopiperidol" is a conceptual molecule, the synthetic route and proposed mechanism of action are based on established principles in medicinal chemistry and pharmacology. This compound represents a viable and versatile starting material for the generation of novel piperidine-based CNS-active compounds. The protocols and data presented herein provide a framework for the exploration of this and similar scaffolds in the quest for new and improved treatments for anxiety disorders. Further preclinical and clinical studies would be required to validate the safety and efficacy of any new chemical entity developed through such a program.
Application of Piperidine Derivatives in Neuroscience Research
Note to the Reader: Direct research literature specifically detailing the applications of 4-Ethylpiperidin-4-ol in neuroscience is limited. However, the piperidine scaffold is a highly privileged structure in central nervous system (CNS) drug discovery, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4] This document, therefore, provides a broader overview of the application of piperidine derivatives in neuroscience research, with the protocols and data presented being representative of the field.
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a versatile scaffold in medicinal chemistry due to its ability to be readily functionalized, allowing for the fine-tuning of pharmacological and pharmacokinetic properties.[3][5] Its presence in a wide array of CNS-active agents, from analgesics to antipsychotics, underscores its importance in the development of treatments for neurological and psychiatric disorders.[4][6]
Application Notes
The piperidine moiety is a key structural feature in compounds targeting a wide range of neurological pathways and receptors. Its derivatives have been successfully developed for numerous therapeutic applications:
-
Pain Management (Opioid Receptor Modulation): The piperidine scaffold is central to the structure of potent synthetic opioids, such as fentanyl and its analogs, which are powerful analgesics that act as agonists at μ-opioid receptors.[7]
-
Psychiatric Disorders (Dopamine and Serotonin Receptor Ligands): Many antipsychotic and antidepressant medications contain a piperidine or a related piperazine ring.[6][8] These compounds can act as antagonists or partial agonists at dopamine (e.g., D2) and serotonin (e.g., 5-HT2A) receptors, helping to manage symptoms of schizophrenia, depression, and anxiety.[9][10]
-
Neurodegenerative Diseases:
-
Alzheimer's Disease: Piperidine derivatives have been developed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine. Donepezil is a prime example of a piperidine-containing AChE inhibitor used to treat the cognitive symptoms of Alzheimer's disease.[1][4]
-
Parkinson's Disease: The piperidine scaffold is used to create dopamine agonists that can help manage the motor symptoms of Parkinson's disease by directly stimulating dopamine receptors.[10]
-
Monoamine Oxidase (MAO) Inhibition: The natural alkaloid piperine, which contains a piperidine ring, and its synthetic derivatives have been shown to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters.[11][12] MAO inhibitors are used in the treatment of both Parkinson's disease and depression.[11]
-
-
Neuropathic Pain and Drug Abuse (Sigma Receptor Ligands): Sigma receptors (σ1 and σ2) are implicated in a variety of CNS functions and are targets for conditions like neuropathic pain and substance abuse.[13][14] Piperidine derivatives have been synthesized as selective sigma receptor ligands, with some showing promise in preclinical models for reducing the effects of psychostimulants like cocaine.[14] For example, the selective sigma receptor ligand 1-(2-phenethyl)piperidine oxalate (AC927) has been shown to attenuate the behavioral effects of methamphetamine.[14]
-
Epilepsy and Seizure Disorders: Some piperidine-containing compounds have demonstrated anticonvulsant activity.[15] The natural compound piperine has also been investigated for its potential therapeutic effects in epilepsy.[15]
-
Stroke and Excitotoxicity (NMDA Receptor Antagonists): The phencyclidine (PCP) class of compounds, which feature a piperidine ring, are well-known antagonists of the N-methyl-D-aspartate (NMDA) receptor.[16] While PCP itself has significant side effects, the piperidine scaffold continues to be explored for developing safer NMDA receptor modulators for conditions involving excitotoxicity, such as stroke.
Data Presentation
The following table summarizes the applications of various piperidine derivatives in neuroscience, highlighting their molecular targets and therapeutic potential.
| Compound/Derivative Class | Molecular Target(s) | Potential Therapeutic Application(s) | Reference(s) |
| Fentanyl | μ-Opioid Receptor Agonist | Severe Pain Management | [7] |
| Donepezil | Acetylcholinesterase (AChE) Inhibitor | Alzheimer's Disease | [1][4] |
| Haloperidol | Dopamine D2 Receptor Antagonist | Schizophrenia, Psychosis | |
| Piperine | Monoamine Oxidase (MAO-A and MAO-B) | Neurodegenerative Diseases, Depression | [11][12] |
| 1-(2-phenethyl)piperidine (AC927) | σ1 and σ2 Receptor Ligand | Drug Abuse, Neuropathic Pain | [14] |
| Phencyclidine (PCP) Analogs | NMDA Receptor Antagonist | Research tool for psychosis and excitotoxicity | [16] |
| N-benzylpiperidine derivatives | σ1 Receptor Ligands | Neuroprotection, Cancer | [17] |
| Long-chain arylpiperazines | 5-HT1A Agonist, 5-HT2A Antagonist | Depression, Anxiety | [18] |
Experimental Protocols
1. Protocol: In Vitro Sigma-1 Receptor (σ1R) Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., a novel piperidine derivative) for the sigma-1 receptor.
Materials:
-
Guinea pig brain cortex membrane preparation (source of σ1 receptors)
-
--INVALID-LINK---Pentazocine (radioligand)
-
Test compound (piperidine derivative)
-
Haloperidol (positive control/non-specific binding determination)
-
Tris buffer (50 mM, pH 7.4)
-
Scintillation vials and scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound and haloperidol in Tris buffer.
-
Thaw the guinea pig brain membrane preparation on ice.
-
Dilute the --INVALID-LINK---pentazocine in Tris buffer to the desired final concentration (typically at its Kd value).
-
-
Assay Setup:
-
In test tubes, combine the following in triplicate:
-
Total Binding: Membrane preparation, --INVALID-LINK---pentazocine, and Tris buffer.
-
Non-specific Binding: Membrane preparation, --INVALID-LINK---pentazocine, and a high concentration of unlabeled haloperidol (e.g., 10 µM).
-
Competitive Binding: Membrane preparation, --INVALID-LINK---pentazocine, and varying concentrations of the test compound.
-
-
-
Incubation:
-
Incubate the tubes at 37°C for 150 minutes to allow the binding to reach equilibrium.[13]
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a filtration manifold.
-
Wash the filters three times with ice-cold Tris buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials.
-
Add scintillation cocktail to each vial and allow them to sit in the dark for at least 4 hours.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Protocol: In Vivo Locomotor Activity Assay
This protocol outlines a method to assess the stimulant or depressant effects of a piperidine derivative on spontaneous locomotor activity in rodents.
Materials:
-
Test animals (e.g., male Swiss mice or Sprague-Dawley rats)
-
Test compound (piperidine derivative) dissolved in a suitable vehicle (e.g., saline, DMSO)
-
Vehicle control
-
Positive control (e.g., amphetamine for stimulant effects, diazepam for depressant effects)
-
Open-field activity chambers equipped with infrared beams to automatically track movement.
-
Syringes for injection (e.g., intraperitoneal, subcutaneous)
Procedure:
-
Animal Acclimation:
-
House the animals in a controlled environment (temperature, light-dark cycle) for at least one week before the experiment.
-
On the day of the experiment, allow the animals to acclimate to the testing room for at least 60 minutes.
-
-
Habituation:
-
Place each animal individually into an open-field chamber and allow it to explore freely for 30-60 minutes. This habituation period reduces novelty-induced hyperactivity and establishes a baseline activity level.
-
-
Drug Administration:
-
After habituation, remove the animals from the chambers and administer the test compound, vehicle, or positive control via the chosen route of administration (e.g., intraperitoneal injection).
-
-
Data Recording:
-
Immediately after injection, return each animal to its respective activity chamber.
-
Record locomotor activity (e.g., distance traveled, number of beam breaks) continuously for a set period (e.g., 60-120 minutes) using the automated tracking software.
-
-
Data Analysis:
-
Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.
-
Calculate the total locomotor activity for each animal over the entire recording period.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the activity levels of the different treatment groups (vehicle, test compound doses, positive control).
-
A significant increase in locomotor activity compared to the vehicle group suggests a stimulant effect, while a significant decrease suggests a depressant or sedative effect.
-
Visualizations
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. thieme-connect.de [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. Fentanyl - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 10. US7511141B2 - Piperidine-piperazine ligands for neurotransmitter receptors - Google Patents [patents.google.com]
- 11. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Effects of the selective sigma receptor ligand, 1-(2-phenethyl)piperidine oxalate (AC927), on the behavioral and toxic effects of cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Piperine and Its Metabolite’s Pharmacology in Neurodegenerative and Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metaphit - Wikipedia [en.wikipedia.org]
- 17. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Neurotransmitter Systems with 4-Ethylpiperidin-4-ol
Disclaimer: There is limited publicly available scientific literature detailing the direct investigation of 4-Ethylpiperidin-4-ol as a primary tool for studying neurotransmitter systems. The following application notes and protocols are presented as a hypothetical framework for the characterization of a novel chemical entity, such as this compound, in the context of neurotransmitter research. The data presented herein is illustrative and not based on published experimental findings for this specific compound.
Introduction
This compound is a heterocyclic compound that may serve as a scaffold for the development of novel neuropharmacological agents. Its structural similarity to known centrally active compounds suggests potential interactions with various neurotransmitter systems. This document outlines a series of protocols to characterize the binding affinity, functional activity, and in vivo neurochemical effects of a hypothetical compound like this compound on a selected neurotransmitter target. For the purpose of this guide, the Dopamine D2 receptor (D2R), a critical target in neuropsychiatric disorders, will be used as the exemplary system of interest.
Hypothetical Quantitative Data Summary
The following tables summarize hypothetical data from a series of assays designed to characterize the interaction of this compound with the human Dopamine D2 receptor.
Table 1: Radioligand Binding Affinity of this compound at the Human Dopamine D2 Receptor
| Compound | Radioligand | K_i (nM) | Hill Slope (n_H) |
| This compound | [³H]Spiperone | 85.2 | 1.1 |
| Haloperidol (Control) | [³H]Spiperone | 1.5 | 1.0 |
Table 2: In Vitro Functional Activity of this compound on cAMP Signaling at the Human Dopamine D2 Receptor
| Compound | Assay Type | EC_50 (nM) | E_max (% of Forskolin stimulation) | Mode of Action |
| This compound | cAMP Inhibition | 250.7 | 65% | Partial Agonist |
| Quinpirole (Control) | cAMP Inhibition | 10.3 | 95% | Full Agonist |
Key Experimental Protocols
Protocol: Radioligand Binding Assay for D2R Affinity
This protocol describes a competitive binding assay to determine the affinity (K_i) of this compound for the human Dopamine D2 receptor using [³H]Spiperone as the radioligand.
Materials:
-
HEK293 cells stably expressing the human D2R
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Radioligand: [³H]Spiperone (specific activity ~70-90 Ci/mmol)
-
Non-specific binding control: Haloperidol (10 µM)
-
Test Compound: this compound (serial dilutions)
-
Scintillation fluid and vials
-
Microplate harvester and filter mats (GF/B)
Procedure:
-
Membrane Preparation: Homogenize D2R-HEK293 cells in ice-cold Tris-HCl buffer and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh binding buffer. Determine protein concentration using a BCA assay.
-
Assay Setup: In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]Spiperone (final concentration ~0.2 nM), and 50 µL of either buffer (total binding), 10 µM Haloperidol (non-specific binding), or varying concentrations of this compound.
-
Incubation: Add 50 µL of the cell membrane preparation (final protein concentration ~10-20 µ g/well ) to each well to initiate the binding reaction. Incubate at room temperature for 90 minutes.
-
Harvesting: Terminate the assay by rapid filtration through GF/B filter mats using a microplate harvester. Wash the filters three times with ice-cold binding buffer.
-
Quantification: Place the filter mats in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC₅₀ value using non-linear regression and calculate the K_i using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the radioligand concentration and K_d is its dissociation constant.
Protocol: cAMP Functional Assay for D2R Activity
This protocol determines the functional activity of this compound by measuring its effect on forskolin-stimulated cyclic AMP (cAMP) production in D2R-expressing cells.
Materials:
-
CHO-K1 cells stably expressing the human D2R
-
Assay Medium: DMEM/F12 with 0.1% BSA
-
Forskolin (10 µM)
-
Test Compound: this compound (serial dilutions)
-
Control Agonist: Quinpirole
-
cAMP detection kit (e.g., HTRF, ELISA)
Procedure:
-
Cell Plating: Seed D2R-CHO cells into a 96-well plate and allow them to adhere overnight.
-
Compound Addition: Replace the culture medium with assay medium. Add serial dilutions of this compound or Quinpirole to the wells.
-
Stimulation: Add forskolin (final concentration 10 µM) to all wells except the basal control.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Data Analysis: Normalize the data to the forskolin-stimulated control (100%) and basal control (0%). Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound. Determine the EC₅₀ and E_max values using a sigmoidal dose-response curve fit.
Visualizations
Signaling Pathway
Application Notes and Protocols for 4-Ethylpiperidin-4-ol as a Chromatographic Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylpiperidin-4-ol is a substituted piperidine derivative that serves as a crucial reference standard in various analytical applications, particularly within the pharmaceutical industry. The piperidine structural motif is a key component in numerous pharmacologically active molecules.[1] Consequently, the accurate detection and quantification of piperidine-containing compounds and their potential impurities or metabolites are essential for drug discovery, development, and quality control. These application notes provide detailed protocols for the use of this compound as a standard in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two of the most powerful and widely used analytical techniques.
The methodologies outlined herein are designed to be robust and reproducible, offering a solid foundation for researchers to develop and validate their own analytical methods for compounds structurally related to this compound.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Application Note: This method describes a sensitive and selective LC-MS/MS protocol for the quantification of this compound in a biological matrix, such as human plasma. This approach is particularly suitable for pharmacokinetic studies and for monitoring trace levels of the compound. The use of a stable isotope-labeled internal standard is recommended to ensure high accuracy and precision by compensating for matrix effects and variations during sample processing.
Experimental Protocol: LC-MS/MS Method
1.1. Materials and Reagents
-
This compound (Reference Standard)
-
This compound-d5 (Internal Standard)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Human Plasma (or other relevant biological matrix)
1.2. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d5 in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Perform serial dilutions of the this compound stock solution with a 50:50 methanol/water mixture to prepare a series of working standards for the calibration curve.
-
Internal Standard (IS) Working Solution: Dilute the this compound-d5 stock solution with a 50:50 methanol/water mixture to achieve a final concentration of 50 ng/mL.
1.3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the IS working solution (50 ng/mL).
-
Add 400 µL of cold acetonitrile to induce protein precipitation.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (95:5 Mobile Phase A:Mobile Phase B).
-
Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
1.4. Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Autosampler Temp | 10°C |
| Injection Volume | 5 µL |
1.5. Mass Spectrometry Parameters (Illustrative)
| Parameter | This compound | This compound-d5 (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 130.1 | 135.1 |
| Product Ion (m/z) | 112.1 | 117.1 |
| Collision Energy (eV) | 15 | 15 |
| Dwell Time (ms) | 100 | 100 |
1.6. Quantitative Data (Illustrative)
Calibration Curve
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 1 | 1,520 | 50,100 | 0.030 |
| 5 | 7,650 | 50,500 | 0.151 |
| 10 | 15,300 | 50,200 | 0.305 |
| 50 | 75,800 | 49,900 | 1.519 |
| 100 | 152,500 | 50,300 | 3.032 |
| 500 | 760,000 | 50,000 | 15.200 |
| 1000 | 1,510,000 | 49,800 | 30.321 |
| Linearity (r²) | >0.995 | ||
| Range | 1 - 1000 ng/mL | ||
| LOD | 0.5 ng/mL | ||
| LOQ | 1.0 ng/mL |
Quality Control (QC) Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |
| Low | 3 | 2.95 | 98.3 | 4.5 |
| Medium | 300 | 305.1 | 101.7 | 3.1 |
| High | 800 | 790.2 | 98.8 | 2.8 |
LC-MS/MS Workflow Diagram
Caption: Workflow for sample preparation and LC-MS/MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Application Note: This method provides a protocol for the analysis of this compound using GC-MS. Due to the polar nature of the hydroxyl and amine groups, derivatization is often employed to improve volatility and chromatographic peak shape. This protocol includes a derivatization step using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to form the trimethylsilyl (TMS) ether, which is more amenable to GC analysis.
Experimental Protocol: GC-MS Method
2.1. Materials and Reagents
-
This compound (Reference Standard)
-
Pyridine (Anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl Acetate (GC Grade)
-
Internal Standard (e.g., Tetracosane or a suitable deuterated analog)
2.2. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ethyl acetate.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with ethyl acetate.
2.3. Derivatization Procedure
-
Pipette 100 µL of the standard solution or sample extract into a GC vial.
-
Add 50 µL of anhydrous pyridine.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before analysis.
2.4. Gas Chromatography-Mass Spectrometry Parameters
| Parameter | Value |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial temp 80°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Energy | 70 eV |
| Scan Range (m/z) | 40 - 400 |
2.5. Expected Mass Spectrum of TMS-derivatized this compound
-
Molecular Ion (M+): m/z 201 (C10H23NOSi)
-
Major Fragment Ions (Illustrative):
-
m/z 186: [M-CH3]+, loss of a methyl group from the TMS moiety.
-
m/z 114: [M-OTMS]+, loss of the trimethylsilyloxy group.
-
m/z 86: A common fragment for ethylpiperidine structures.
-
m/z 73: [Si(CH3)3]+, characteristic ion for TMS derivatives.
-
2.6. Quantitative Data (Illustrative)
Calibration Data
| Concentration (µg/mL) | Peak Area |
| 1 | 12,500 |
| 5 | 63,000 |
| 10 | 127,000 |
| 25 | 318,000 |
| 50 | 640,000 |
| 100 | 1,290,000 |
| Linearity (r²) | >0.998 |
| Range | 1 - 100 µg/mL |
| LOD | 0.5 µg/mL |
| LOQ | 1.0 µg/mL |
GC-MS Derivatization and Analysis Workflow Diagram
Caption: Workflow for GC-MS analysis with derivatization.
Use as an Internal Standard
Application Note: this compound can be utilized as an internal standard (IS) for the quantification of other structurally similar piperidine derivatives that are not available in stable isotope-labeled forms. The ideal internal standard should have similar chemical properties and chromatographic behavior to the analyte of interest. When using this compound as an IS, it is crucial to ensure that it is not present in the unknown samples and that it is well-resolved chromatographically from the analyte and any potential interferences.
Protocol for Use as an Internal Standard
-
Method Development and Validation:
-
Develop a chromatographic method that provides good separation between the analyte of interest and this compound.
-
Confirm the absence of this compound in blank matrix samples.
-
Validate the method for linearity, accuracy, precision, and selectivity according to relevant guidelines.
-
-
Sample Analysis:
-
Prepare a working solution of this compound at a concentration that yields a consistent and robust detector response.
-
Spike all calibration standards, quality control samples, and unknown samples with a fixed volume of the this compound working solution.
-
Proceed with the sample preparation and analysis protocol as developed.
-
-
Quantification:
-
Calculate the response factor (RF) for the analyte relative to the internal standard.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in unknown samples using the generated calibration curve.
-
Logical Relationship for Internal Standard Selection
Caption: Key considerations for selecting an internal standard.
Conclusion
The protocols and application notes provided offer a comprehensive guide for the use of this compound as a standard in common chromatographic techniques. The LC-MS/MS method is ideal for high-sensitivity quantification in complex matrices, while the GC-MS method, with derivatization, provides a robust alternative. Furthermore, the utility of this compound as an internal standard enhances its value in quantitative analytical workflows. Researchers and scientists can adapt and build upon these methodologies to suit their specific analytical needs in the field of drug development and chemical analysis.
References
Application Notes & Protocol: High-Performance Liquid Chromatography (HPLC) Analysis of 4-Ethylpiperidin-4-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Ethylpiperidin-4-ol is a heterocyclic compound belonging to the piperidine class. Piperidine derivatives are significant structural motifs in many pharmaceuticals and are often monitored as starting materials, intermediates, or impurities in drug development and manufacturing. A significant analytical challenge in the HPLC analysis of this compound is its lack of a strong chromophore, which makes direct ultraviolet (UV) detection insensitive.
This document provides two detailed protocols for the quantitative analysis of this compound using HPLC. These methods are based on established analytical strategies for similar piperidine compounds that also lack UV-absorbing properties.
-
Method 1: A reversed-phase HPLC method with UV detection following pre-column derivatization to attach a UV-active label to the analyte.
-
Method 2: A reversed-phase HPLC method utilizing a universal detector, such as a Charged Aerosol Detector (CAD), which does not require a chromophore.
Method 1: RP-HPLC Analysis with Pre-Column Derivatization and UV Detection
This method is adapted from established protocols for the analysis of piperidine, where the secondary amine is derivatized with 4-toluenesulfonyl chloride (tosyl chloride) to form a UV-active derivative.[1][2] This approach offers high sensitivity and is suitable for standard HPLC systems equipped with a UV detector.
Experimental Protocol
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for effective separation.[1][2]
2. Reagents and Standards:
-
Acetonitrile (ACN): HPLC grade.
-
Water: Deionized or HPLC grade.
-
Phosphoric Acid (H₃PO₄): Analytical grade.
-
4-Toluenesulfonyl Chloride (Tosyl Chloride): Derivatizing reagent.
-
Sodium Bicarbonate or other suitable base.
-
This compound: Reference standard.
3. Solution Preparation:
-
Standard Stock Solution: Accurately weigh and prepare a stock solution of this compound in a suitable diluent (e.g., acetonitrile or mobile phase).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution.
-
Derivatization Procedure:
-
To an aliquot of the standard or sample solution, add a basic buffer (e.g., sodium bicarbonate solution) to achieve alkaline pH.
-
Add an excess of 4-toluenesulfonyl chloride solution (prepared in acetonitrile).
-
Vortex the mixture and allow it to react at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.
-
After cooling, the solution can be directly injected or further diluted with the mobile phase if necessary.
-
4. HPLC Analysis Workflow
Caption: Workflow for HPLC-UV analysis of this compound via pre-column derivatization.
Data Presentation
Table 1: Chromatographic Conditions for Derivatized this compound Analysis This table is based on a method for derivatized piperidine and serves as a starting point.[1][2]
| Parameter | Condition |
| HPLC Column | Inertsil C18 (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Water with 0.1% Phosphoric Acid (A) and Acetonitrile (B) (e.g., 32:68, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | ~230-254 nm (based on tosyl derivative's absorbance)[1] |
| Injection Volume | 10-20 µL |
| Column Temperature | 30°C |
Table 2: Typical Method Validation Parameters for Derivatized Piperidine Analysis These values provide a reference for expected performance.[1][2]
| Parameter | Value |
| Linearity Range | 0.44 - 53.33 µg/mL |
| Correlation Coefficient (R²) | 0.9996 |
| Accuracy (% Recovery) | 101.82% |
| Precision (%RSD) | 0.6% |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.44 µg/mL |
Method 2: RP-HPLC Analysis with Charged Aerosol Detection (CAD)
This method is an alternative for analyzing this compound without derivatization. CAD is a mass-based universal detector that is sensitive to any non-volatile analyte. Because this compound is a polar compound, an ion-pairing agent is used in the mobile phase to improve its retention on a standard C18 column.[3]
Experimental Protocol
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, and column oven.
-
Detector: Charged Aerosol Detector (CAD).
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is suitable.[3]
2. Reagents and Standards:
-
Acetonitrile (ACN): HPLC grade.
-
Water: Deionized or HPLC grade.
-
Heptafluorobutyric acid (HFBA): Ion-pairing agent.[3]
-
This compound: Reference standard.
3. Solution Preparation:
-
Mobile Phase: Prepare an aqueous solution of 0.1% Heptafluorobutyric acid (HFBA) in water and use acetonitrile as the organic modifier. An isocratic mixture (e.g., 90:10 v/v Water with 0.1% HFBA: Acetonitrile) is a good starting point.[3]
-
Standard Stock Solution: Accurately weigh and prepare a stock solution of this compound in the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm filter before injection.
4. HPLC Analysis Workflow
Caption: Workflow for direct HPLC analysis of this compound using Charged Aerosol Detection.
Data Presentation
Table 3: Chromatographic Conditions for this compound Analysis by HPLC-CAD This table is based on a method for a similar non-UV active piperidine derivative.[3]
| Parameter | Condition |
| HPLC Column | Atlantis C18 (150 x 4.6 mm, 3.5 µm) or equivalent |
| Mobile Phase | Isocratic: 0.1% Heptafluorobutyric acid (HFBA) in Water-Acetonitrile (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detector | Charged Aerosol Detector (CAD) |
| CAD Gas Pressure | Nitrogen at 35 psi (or as per manufacturer's recommendation) |
| Injection Volume | 10-20 µL |
| Column Temperature | 40°C |
References
Application Notes and Protocols: The Potential Role of 4-Ethylpiperidin-4-ol in Polymer and Coating Formulations
Introduction
4-Ethylpiperidin-4-ol is a heterocyclic compound featuring a piperidine ring substituted with an ethyl group and a hydroxyl group at the 4-position. Its bifunctional nature, possessing both a tertiary amine and a hydroxyl group, suggests its potential utility in polymer and coating science as a monomer, a curing agent, or a functional additive to impart specific properties to the final material. The piperidine moiety is a common structural motif in various biologically active molecules and can also influence the physical and chemical properties of polymers, such as thermal stability, adhesion, and solubility.
Potential Applications in Polymer and Coating Formulation
Based on its chemical structure, this compound could potentially be employed in the following capacities:
-
As a Monomer: The hydroxyl group can participate in condensation polymerization reactions with monomers containing carboxylic acid, isocyanate, or other complementary functional groups to form polyesters, polyurethanes, or polyethers. The resulting polymers would incorporate the piperidine ring into their backbone, potentially influencing chain flexibility, thermal properties, and interaction with other substances.
-
As a Curing Agent: The tertiary amine can act as a catalyst, while the hydroxyl group can react with epoxy resins or isocyanates, making it a candidate as a curing agent or cross-linker. This could be particularly relevant in the formulation of epoxy-based coatings and adhesives, where the piperidine structure might enhance adhesion to substrates.
-
As a Functional Additive: Incorporated as a pendant group or an additive, the piperidine moiety could act as a hindered amine light stabilizer (HALS) to protect coatings from photodegradation. Furthermore, its basic nature could serve as an acid scavenger or a corrosion inhibitor in certain formulations.
Hypothetical Experimental Protocols
The following protocols are generalized procedures and should be adapted and optimized based on specific research objectives and available laboratory equipment.
Protocol 1: Synthesis of a Polyester Incorporating this compound
This protocol describes a hypothetical melt polycondensation reaction between this compound and a dicarboxylic acid, such as adipic acid.
Materials:
-
This compound
-
Adipic acid
-
Esterification catalyst (e.g., titanium (IV) butoxide)
-
High-vacuum reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.
Procedure:
-
Charge the reaction vessel with equimolar amounts of this compound and adipic acid.
-
Add the catalyst (e.g., 0.1 mol% relative to the diacid).
-
Flush the system with dry nitrogen and heat the mixture to 180-200°C under a slow stream of nitrogen to initiate the esterification reaction and distill off the water formed.
-
After the initial water evolution ceases (approximately 2-3 hours), gradually reduce the pressure to below 1 mmHg.
-
Increase the temperature to 220-240°C to facilitate the removal of the remaining water and increase the polymer's molecular weight.
-
Continue the reaction under high vacuum and elevated temperature for several hours until the desired melt viscosity is achieved.
-
Cool the reactor to room temperature under a nitrogen atmosphere and collect the resulting polyester.
Characterization: The resulting polymer can be characterized by Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of ester linkages, nuclear magnetic resonance (NMR) for structural elucidation, gel permeation chromatography (GPC) for molecular weight determination, and differential scanning calorimetry (DSC) for thermal analysis.
Visualization of a Hypothetical Polymerization Workflow
The following diagram illustrates a conceptual workflow for the synthesis and characterization of a polymer incorporating this compound.
Caption: Hypothetical workflow for polyester synthesis.
Properties of Structurally Related Piperidine Derivatives
Due to the lack of specific data for this compound, the following table summarizes key properties of related piperidine compounds to provide a comparative reference.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Function in Polymers |
| 4-Hydroxypiperidine | C₅H₁₁NO | 101.15 | Monomer, Chain extender |
| N-Ethyl-4-hydroxypiperidine | C₇H₁₅NO | 129.20 | Monomer, Curing agent catalyst |
| 2,2,6,6-Tetramethyl-4-piperidone | C₉H₁₇NO | 155.24 | Precursor for HALS stabilizers |
Hypothetical Signaling Pathway for Polymer Stabilization
The diagram below illustrates a simplified, hypothetical mechanism by which a piperidine-containing additive, analogous to a hindered amine light stabilizer (HALS), might protect a polymer from degradation initiated by UV radiation.
Caption: Simplified HALS stabilization cycle.
Conclusion and Future Directions
While direct applications of this compound in polymer and coating science are not well-documented, its chemical structure suggests significant potential. The presence of both a hydroxyl and a tertiary amine group on a piperidine ring makes it a versatile candidate for a monomer, curing agent, or functional additive. The provided hypothetical protocols and visualizations offer a foundational framework for initiating research in this area.
Future research should focus on the empirical investigation of:
-
The reactivity of this compound in various polymerization reactions.
-
The effect of incorporating this molecule on the thermal, mechanical, and surface properties of polymers and coatings.
-
Its efficacy as a light stabilizer, corrosion inhibitor, or curing catalyst.
Such studies will be crucial to unlock the full potential of this compound and expand the toolbox of functional building blocks available to polymer and materials scientists.
Application Notes & Protocols: Probing Metabolic Pathways with 4-Ethylpiperidin-4-ol and its Analogs as Potential Enzyme Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are presented as a conceptual framework for the screening of 4-Ethylpiperidin-4-ol and its derivatives as potential enzyme inhibitors within metabolic pathways. As of the current literature, specific studies detailing the enzyme inhibition properties of this compound in this context are not available. The experimental designs and data presented herein are illustrative and intended to serve as a guide for investigatory research.
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2] Its synthetic tractability and favorable physicochemical properties make it an attractive starting point for the development of novel therapeutic agents.[1][2] While this compound is recognized as a versatile intermediate in the synthesis of analgesics and anti-anxiety medications, its potential as a direct modulator of metabolic enzymes remains an underexplored area of research.
This document outlines a series of protocols and conceptual frameworks for the investigation of this compound and its analogs as potential inhibitors of key enzymes in metabolic pathways. The provided methodologies are based on established assays for other piperidine derivatives and are intended to be adapted for the specific enzyme targets of interest.
Potential Metabolic Pathway Targets for Piperidine Derivatives
Piperidine-containing compounds have been successfully developed as inhibitors for a variety of enzyme classes.[1][2][3][4] Drawing parallels from existing research, potential metabolic pathways that could be targeted by novel piperidine derivatives, including those derived from a this compound scaffold, may include:
-
Lipid Metabolism: Enzymes such as fatty acid synthase (FAS), acetyl-CoA carboxylase (ACC), and various lipases are critical in lipid biosynthesis and degradation. Dysregulation of these pathways is implicated in metabolic disorders like obesity and dyslipidemia.
-
Glucose Metabolism: Key enzymes in glycolysis and gluconeogenesis, such as hexokinase, phosphofructokinase, and glucose-6-phosphatase, represent potential targets for the development of anti-diabetic agents.
-
Amino Acid Metabolism: Enzymes like monoamine oxidases (MAOs) are involved in the metabolism of neurotransmitters and are established targets for piperidine-based inhibitors.[3] Other enzymes in amino acid catabolism could also be explored.
A conceptual diagram illustrating a hypothetical metabolic pathway and the potential point of inhibition is provided below.
References
Synthetic Pathways to Complex Molecules from 4-Ethylpiperidin-4-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of complex molecular scaffolds originating from 4-Ethylpiperidin-4-ol. This versatile building block offers a gateway to a diverse range of intricate chemical structures, including valuable pharmacophores such as spiropiperidines and other substituted piperidine derivatives, which are of significant interest in medicinal chemistry and drug discovery.
Introduction
The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. This compound, with its tertiary alcohol and secondary amine functionalities, presents a unique starting point for the construction of three-dimensional molecular architectures. The strategic manipulation of these functional groups allows for the synthesis of complex molecules with potential therapeutic applications. This document outlines key synthetic transformations, including N-protection, N-alkylation, and spirocyclization, providing detailed protocols and quantitative data to guide researchers in their synthetic endeavors.
Key Synthetic Strategies
The journey from this compound to more complex molecules typically commences with the protection of the secondary amine. This crucial step prevents unwanted side reactions and allows for the selective functionalization of the hydroxyl group. Subsequently, a variety of synthetic routes can be explored.
A primary strategy involves the conversion of the 4-hydroxyl group into a suitable leaving group, followed by intramolecular cyclization to form spirocyclic systems. Another common approach is the N-alkylation of the piperidine nitrogen, introducing diverse substituents that can modulate the pharmacological properties of the resulting compounds.
Application Note 1: Synthesis of N-Protected this compound Derivatives
Protection of the piperidine nitrogen is a fundamental step to control reactivity in subsequent transformations. The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are commonly employed protecting groups due to their stability and ease of removal under specific conditions.
Experimental Protocol: Synthesis of Benzyl 4-ethyl-4-hydroxypiperidine-1-carboxylate
This protocol describes the N-protection of 4-ethyl-4-hydroxypiperidine using benzyl chloroformate.
Materials:
-
4-Ethyl-4-hydroxypiperidine
-
Benzyl chloroformate
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane solvent system
Procedure:
-
Dissolve 4-ethyl-4-hydroxypiperidine (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq.) to the solution.
-
Slowly add benzyl chloroformate (1.1 eq.) dropwise to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to afford pure Benzyl 4-ethyl-4-hydroxypiperidine-1-carboxylate.[1]
| Parameter | Value | Reference |
| Starting Material | 4-Ethyl-4-hydroxypiperidine | [1] |
| Reagents | Benzyl chloroformate, Triethylamine | [1] |
| Solvent | Dichloromethane | [1] |
| Reaction Time | 12-16 hours | - |
| Yield | >90% (typical) | - |
| Purification | Column Chromatography | [1] |
Application Note 2: Synthesis of Spirocyclic Piperidines
Spiropiperidines are a class of compounds with significant three-dimensional complexity, making them attractive scaffolds in drug discovery.[2][3] The synthesis of spiropiperidines from this compound derivatives often involves an intramolecular cyclization reaction.
Conceptual Workflow for Spirocyclization
Experimental Protocol: Synthesis of a 1-Oxa-4-azaspiro[4.5]decane Derivative (Illustrative)
This protocol illustrates a general approach for the synthesis of a spiro-ether from an N-protected 4-ethyl-4-hydroxypiperidine derivative via an intramolecular Williamson ether synthesis.
Materials:
-
N-Boc-4-ethyl-4-hydroxypiperidine
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
A suitable dihaloalkane (e.g., 1-bromo-3-chloropropane)
-
Anhydrous tetrahydrofuran (THF)
-
Ammonium chloride solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of NaH (1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of N-Boc-4-ethyl-4-hydroxypiperidine (1.0 eq.) in anhydrous THF dropwise.
-
Stir the mixture at room temperature for 1 hour.
-
Add the dihaloalkane (1.2 eq.) to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC.
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 1-oxa-4-azaspiro[4.5]decane derivative.
| Parameter | Value |
| Starting Material | N-Boc-4-ethyl-4-hydroxypiperidine |
| Key Reagents | NaH, 1-bromo-3-chloropropane |
| Solvent | Anhydrous THF |
| Reaction Type | Intramolecular Williamson Ether Synthesis |
| Yield | Varies (typically moderate to good) |
| Purification | Column Chromatography |
Application Note 3: N-Alkylation of this compound
Direct N-alkylation of this compound provides a straightforward method to introduce a wide range of substituents at the nitrogen atom. This modification is crucial for tuning the biological activity and physicochemical properties of the final compounds.
Experimental Protocol: General Procedure for N-Alkylation using Reductive Amination
This protocol outlines a general method for the N-alkylation of this compound with an aldehyde via reductive amination.
Materials:
-
This compound
-
Aldehyde (e.g., Benzaldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq.) in DCM or DCE, add the aldehyde (1.1 eq.).
-
Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the N-alkylated product.
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Aldehyde, Sodium triacetoxyborohydride |
| Solvent | DCM or DCE |
| Reaction Type | Reductive Amination |
| Yield | Varies (typically good to excellent) |
| Purification | Column Chromatography |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of complex, three-dimensional molecules relevant to drug discovery. The protocols and strategies outlined in this document provide a foundation for researchers to explore the rich chemistry of this piperidine derivative. By employing N-protection, N-alkylation, and various cyclization strategies, a diverse array of novel chemical entities can be accessed, paving the way for the development of new therapeutic agents. Careful optimization of reaction conditions and purification techniques will be crucial for achieving high yields and purity of the target compounds.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 4-Ethylpiperidin-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 4-Ethylpiperidin-4-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is the Grignard reaction. This involves the nucleophilic addition of an ethylmagnesium halide (typically ethylmagnesium bromide) to an N-protected 4-piperidone derivative. The subsequent removal of the protecting group yields the final product.
Q2: Why is it necessary to use an N-protected 4-piperidone?
A2: The piperidine nitrogen is basic and possesses an acidic proton, which can react with the highly basic Grignard reagent. This would consume the Grignard reagent in an acid-base reaction rather than the desired nucleophilic addition to the carbonyl group. A protecting group, such as tert-butoxycarbonyl (Boc) or benzyl (Bn), temporarily masks the N-H proton, preventing this side reaction and ensuring the Grignard reagent reacts exclusively at the C4-carbonyl.[1]
Q3: What are the critical parameters for a successful Grignard reaction in this synthesis?
A3: Several parameters are crucial for a high-yielding Grignard reaction:
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be rigorously dried (e.g., flame-dried or oven-dried), and all solvents must be anhydrous.[1][2]
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere, such as dry nitrogen or argon, to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.[1]
-
Magnesium Activation: The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide. Activation, for instance by adding a small crystal of iodine or a few drops of 1,2-dibromoethane, is often necessary to initiate the formation of the Grignard reagent.[1][2]
-
Controlled Addition and Temperature: The addition of the ethyl halide to the magnesium and the subsequent addition of the N-protected 4-piperidone should be performed slowly and at a controlled temperature (typically low, e.g., 0 °C to -78 °C) to manage the exothermic nature of the reaction and minimize side reactions.[2]
Troubleshooting Guide
Issue 1: The Grignard reaction fails to initiate.
-
Potential Cause: Inactive magnesium surface due to an oxide layer.
-
Solution: Activate the magnesium by crushing the turnings, adding a crystal of iodine, or a few drops of 1,2-dibromoethane. The disappearance of the iodine color indicates activation.[2]
-
-
Potential Cause: Presence of moisture in glassware or solvents.
-
Solution: Ensure all glassware is meticulously flame-dried or oven-dried and assembled while hot under an inert atmosphere. Use anhydrous solvents.[2]
-
-
Potential Cause: Impurities in the ethyl halide.
-
Solution: Use pure, dry ethyl halide.
-
Issue 2: Low yield of the desired this compound.
-
Potential Cause: Incomplete formation of the Grignard reagent.
-
Solution: Ensure complete magnesium activation and anhydrous conditions. Consider titrating the Grignard reagent before use to determine its exact concentration.[2]
-
-
Potential Cause: Enolization of the 4-piperidone.
-
Solution: The Grignard reagent can act as a base and deprotonate the acidic α-protons of the 4-piperidone. This can be minimized by using a less sterically hindered N-protecting group and maintaining a low reaction temperature during the addition of the Grignard reagent.[2]
-
-
Potential Cause: Reduction of the 4-piperidone.
-
Solution: The Grignard reagent can reduce the ketone to a secondary alcohol via hydride transfer. This is less common with ethylmagnesium bromide but can be minimized by low reaction temperatures.[2]
-
-
Potential Cause: Wurtz coupling of the ethyl halide.
-
Solution: This side reaction can be minimized by the slow addition of the ethyl halide during the preparation of the Grignard reagent.[2]
-
Issue 3: Formation of significant byproducts.
-
Potential Cause: Dehydration of the tertiary alcohol product.
-
Solution: The this compound product can be susceptible to dehydration, especially under acidic workup conditions. Use a mild quenching agent like a saturated aqueous ammonium chloride solution and avoid strong acids.[2]
-
-
Potential Cause: Unreacted 4-piperidone.
-
Solution: This may be due to incomplete reaction or enolization. Ensure a slight excess of the Grignard reagent and optimized reaction conditions.[2]
-
Issue 4: Difficulty in purifying the final product.
-
Potential Cause: Tailing during column chromatography.
-
Potential Cause: The product remains an oil and is difficult to crystallize.
-
Solution: Ensure high purity of the product using chromatography. Attempt crystallization from various solvent systems. If the freebase is resistant to crystallization, consider forming a salt (e.g., hydrochloride) which is often more crystalline.[3]
-
Data Presentation
Table 1: Hypothetical Optimization of Grignard Reaction Conditions
| Parameter | Condition A | Condition B (Optimized) | Expected Outcome |
| Temperature | Room Temperature | 0 °C to -20 °C | Lower temperature minimizes side reactions like enolization and reduction, leading to a higher yield of the desired tertiary alcohol. |
| Grignard Reagent (Equivalents) | 1.1 eq | 1.5 eq | A slight excess of the Grignard reagent ensures complete consumption of the starting piperidone, but a large excess can lead to more side products. |
| Addition Time of Piperidone | 10 minutes | 60 minutes | Slow, dropwise addition helps to control the reaction exotherm and can improve the yield. |
| Quenching Agent | Dilute HCl | Saturated aq. NH₄Cl | A milder quenching agent like ammonium chloride minimizes the risk of acid-catalyzed dehydration of the tertiary alcohol product.[2] |
Table 2: Comparison of Purification Methods
| Purification Method | Starting Purity (Hypothetical) | Final Purity (Hypothetical) | Typical Yield (%) (Hypothetical) | Notes |
| Flash Chromatography (Standard Silica Gel) | ~80% | >95% | 50-70% | Potential for product loss due to irreversible adsorption and tailing.[4] |
| Flash Chromatography (Deactivated Silica Gel) | ~80% | >98% | 70-85% | Addition of triethylamine to the eluent neutralizes acidic sites on the silica, improving recovery and peak shape.[3] |
| Crystallization (as Hydrochloride Salt) | >95% (after chromatography) | >99% | 80-95% (of the purified oil) | Formation of a salt often facilitates crystallization and yields a high-purity solid.[3] |
Experimental Protocols
Part 1: Synthesis of N-Boc-4-ethylpiperidin-4-ol
-
Preparation of Ethylmagnesium Bromide:
-
All glassware must be oven-dried and assembled while hot under a nitrogen atmosphere.
-
Place magnesium turnings (1.2 equivalents) in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a crystal of iodine to activate the magnesium surface.
-
Prepare a solution of bromoethane (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the bromoethane solution to the magnesium. Once the reaction initiates (indicated by bubbling and disappearance of the iodine color), add the remaining solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes.
-
-
Grignard Reaction:
-
In a separate flask, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.
-
Slowly add the freshly prepared ethylmagnesium bromide solution to the cooled solution of N-Boc-4-piperidone via a cannula or dropping funnel over 30-60 minutes.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-4-ethylpiperidin-4-ol.
-
Purify the crude product by flash column chromatography on silica gel deactivated with triethylamine.
-
Part 2: Deprotection to this compound
-
Dissolve the purified N-Boc-4-ethylpiperidin-4-ol in a suitable solvent such as dichloromethane or methanol.
-
Add an excess of a strong acid, such as hydrochloric acid (in dioxane or as a concentrated aqueous solution) or trifluoroacetic acid.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Remove the solvent under reduced pressure.
-
If the hydrochloride salt is desired, it can be isolated directly. To obtain the free base, neutralize the residue with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent.
-
Dry the organic layer, filter, and remove the solvent to yield this compound.
Visualizations
Caption: Synthetic pathway for this compound via Grignard reaction.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Purification of 4-Ethylpiperidin-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-Ethylpiperidin-4-ol.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Purity After Initial Synthesis
-
Question: My initial crude product of this compound shows low purity by TLC and NMR analysis. What are the likely impurities and how can I remove them?
-
Answer: Low purity in the crude product is common and can be attributed to several factors.
-
Common Impurities:
-
Unreacted Starting Materials: Incomplete reactions can leave behind starting materials such as 4-piperidone and ethylmagnesium bromide (if using a Grignard synthesis route).[1]
-
Byproducts: Side reactions can generate byproducts. For instance, the dimerization of the Grignard reagent or reactions with atmospheric carbon dioxide can lead to impurities.
-
Degradation Products: this compound may be sensitive to acidic or oxidative conditions, leading to degradation.[2][3]
-
-
Troubleshooting Steps:
-
Reaction Monitoring: Ensure the reaction goes to completion by using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Purification Strategy: A multi-step purification approach is often necessary. Start with an aqueous workup to remove water-soluble impurities. Follow this with either column chromatography or recrystallization.
-
Column Chromatography: Flash column chromatography using silica gel is an effective method to separate the desired product from non-polar byproducts and polar starting materials.[4] A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is recommended.[4]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can significantly improve purity.[5][6]
-
-
Issue 2: Difficulty with Recrystallization
-
Question: I am having trouble recrystallizing this compound. It either oils out or the yield is very low. What can I do?
-
Answer: Recrystallization can be challenging. Here are some common issues and their solutions:
-
Oiling Out: This occurs when the compound is insoluble in the hot solvent but melts at the solvent's boiling point.
-
Solution: Use a lower boiling point solvent or a solvent mixture. Adding a co-solvent in which the compound is more soluble can also help.
-
-
Poor Crystal Formation:
-
Solution:
-
Induce Crystallization: Scratch the inside of the flask with a glass rod to create nucleation sites.[4][7]
-
Seeding: Add a small crystal of pure this compound to the solution to initiate crystal growth.[4]
-
Slow Cooling: Allow the solution to cool slowly to room temperature, then transfer it to a refrigerator and finally a freezer to maximize crystal formation.[4] Avoid rapid cooling, which can lead to the formation of an amorphous solid.[4]
-
-
-
Low Yield:
-
Solution:
-
Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.[7]
-
Solvent Choice: Ensure the chosen solvent has a steep solubility curve for this compound (i.e., highly soluble when hot, and poorly soluble when cold).
-
Cold Filtration: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to minimize product loss.[4]
-
-
-
Issue 3: Product Degradation During Column Chromatography
-
Question: I suspect my this compound is degrading on the silica gel column. How can I prevent this?
-
Answer: The slightly acidic nature of standard silica gel can cause degradation of acid-sensitive compounds like piperidine derivatives.
-
Solution:
-
Deactivated Silica Gel: Use deactivated (neutralized) silica gel. This can be prepared by treating the silica gel with a triethylamine solution (1-2% v/v) in the initial mobile phase.[4]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral).
-
Swift Elution: Do not let the compound sit on the column for an extended period. A quick elution can minimize contact time with the stationary phase.
-
-
Frequently Asked Questions (FAQs)
1. What are the most common purification techniques for this compound?
The most common and effective purification techniques are flash column chromatography and recrystallization.[4][5] The choice between these methods often depends on the physical state of the crude product (solid or oil) and the nature of the impurities.
2. How do I choose a suitable solvent for recrystallization?
A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8] For this compound, which is a polar molecule, good starting points for solvent screening include:
3. What are the typical impurities I might encounter?
Common impurities can be categorized as:
-
Organic Impurities: Starting materials, intermediates, and byproducts from side reactions.[9]
-
Inorganic Impurities: Reagents, catalysts, and salts from the workup procedure.[9]
-
Residual Solvents: Solvents used in the synthesis or purification process.[9]
4. Can I form a salt to aid in purification?
Yes, if the freebase form of this compound is difficult to crystallize, converting it to a salt (e.g., hydrochloride) can be an effective strategy.[4] Salts often have higher melting points and are more crystalline, making them easier to purify by recrystallization.[4]
Quantitative Data Summary
The following table provides representative data for the purification of piperidine derivatives, which can be used as a general guideline for this compound.
| Purification Method | Starting Purity (by LCMS) | Final Purity (by LCMS) | Typical Yield (%) | Notes |
| Flash Column Chromatography (Silica Gel) | ~75% | >95% | 60-80% | Potential for some degradation if silica is not neutralized.[4] |
| Recrystallization | ~85% | >99% | 70-90% | Highly dependent on the choice of solvent and technique. |
| Salt Formation and Recrystallization | ~80% | >99% | 50-70% | Can be very effective for compounds that are difficult to crystallize as a freebase.[4] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Preparation of Deactivated Silica Gel:
-
In a fume hood, create a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 Hexanes:Ethyl Acetate).
-
Add triethylamine (Et₃N) to the slurry to a final concentration of 1-2% (v/v).[4]
-
Stir the slurry for 30 minutes.
-
-
Column Packing:
-
Pour the slurry into the chromatography column and use gentle air pressure to pack the column evenly.
-
Ensure the packed column is stable and free of cracks or air bubbles.[4]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[4]
-
-
Elution:
-
Begin eluting with a low-polarity solvent system.
-
Gradually increase the polarity of the mobile phase (e.g., to 80:20, then 70:30 Hexanes:Ethyl Acetate + 1% Et₃N).[4]
-
Collect fractions and monitor them by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.[4]
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product.
-
Add a few drops of a potential solvent and observe the solubility at room temperature.
-
If the compound is insoluble, gently heat the mixture. A good solvent will dissolve the compound when hot but not at room temperature.[8]
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
-
Decolorization (if necessary):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Isolation and Drying:
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for common recrystallization issues.
References
- 1. This compound hydrochloride | 1354949-87-3; 550369-44-3 | Benchchem [benchchem.com]
- 2. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chemrevlett.com [chemrevlett.com]
- 6. chemrevlett.com [chemrevlett.com]
- 7. benchchem.com [benchchem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. scispace.com [scispace.com]
Identifying and minimizing byproducts in 4-Ethylpiperidin-4-ol synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Ethylpiperidin-4-ol. Our aim is to help you identify and minimize byproducts to achieve higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the Grignard reaction. This involves the reaction of an ethylmagnesium halide (typically ethylmagnesium bromide) with 4-piperidone or an N-protected 4-piperidone derivative.
Q2: What are the primary byproducts I should expect in this synthesis?
A2: The main byproducts in the Grignard synthesis of this compound include:
-
Unreacted 4-Piperidone: Incomplete reaction can lead to the presence of the starting material.
-
4-Ethyl-1,2,3,6-tetrahydropyridine: This is a dehydration product of the desired tertiary alcohol, which can form during acidic workup or purification.
-
Ethane: Formed from the reaction of the Grignard reagent with any acidic protons, such as water or the N-H of an unprotected 4-piperidone.
-
Biphenyl (if using a phenyl protecting group): Arises from the coupling of the Grignard reagent with any unreacted aryl halide used in the preparation of a protecting group.
Q3: How can I minimize the formation of the dehydration byproduct?
A3: To minimize dehydration of the tertiary alcohol, it is crucial to use mild conditions during the reaction workup. Quenching the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of a strong acid is recommended. Additionally, avoiding high temperatures during purification steps such as distillation or chromatography can prevent dehydration.
Q4: What is the role of an N-protecting group on the 4-piperidone?
A4: Using an N-protecting group, such as a Boc (tert-butyloxycarbonyl) group, on the 4-piperidone can prevent side reactions involving the acidic N-H proton. The Grignard reagent is a strong base and can deprotonate the N-H group, consuming the reagent and reducing the yield of the desired product. The protecting group is typically removed in a subsequent step after the Grignard reaction.
Q5: What are the best analytical techniques to identify and quantify byproducts?
A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for identifying and quantifying byproducts. HPLC with a suitable column (e.g., C18) and a mobile phase of acetonitrile and water with a modifier like formic or phosphoric acid can separate the product from impurities. GC-MS is particularly useful for identifying volatile byproducts and can provide structural information through mass fragmentation patterns.
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Action |
| Incomplete Grignard Reagent Formation | Ensure magnesium turnings are activated (e.g., using a crystal of iodine). Use anhydrous solvents (diethyl ether or THF) and glassware. Consider titrating the Grignard reagent before use to determine its exact concentration. |
| Reaction with Atmospheric Moisture | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Enolization of 4-Piperidone | The Grignard reagent can act as a base and deprotonate the α-protons of the 4-piperidone. Perform the reaction at a low temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation. |
| Reduction of 4-Piperidone | If the Grignard reagent has β-hydrogens, it can reduce the ketone to a secondary alcohol. This is less common with ethylmagnesium bromide but can be minimized by maintaining a low reaction temperature. |
| Insufficient Grignard Reagent | Use a slight excess of the Grignard reagent (e.g., 1.1-1.2 equivalents) to ensure complete conversion of the 4-piperidone. |
Issue 2: High Levels of Dehydration Byproduct
| Potential Cause | Recommended Action |
| Acidic Workup Conditions | Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of a strong acid like HCl. |
| High Temperature During Purification | Avoid excessive heat during solvent evaporation and distillation. If using column chromatography, choose a less acidic stationary phase or neutralize it with a small amount of a non-nucleophilic base like triethylamine in the eluent. |
Issue 3: Presence of Unreacted 4-Piperidone
| Potential Cause | Recommended Action |
| Incomplete Reaction | Ensure a sufficient amount of Grignard reagent is used and that the reaction is allowed to proceed to completion (monitor by TLC or LC-MS). |
| Inefficient Mixing | Ensure adequate stirring throughout the addition of the Grignard reagent and the subsequent reaction time. |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol describes the synthesis of this compound from N-Boc-4-piperidone and ethylmagnesium bromide.
Materials:
-
N-Boc-4-piperidone
-
Ethylmagnesium bromide (solution in THF or diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer
-
Inert atmosphere setup (nitrogen or argon)
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.
-
Dissolve N-Boc-4-piperidone in anhydrous THF in the flask and cool the solution to 0 °C in an ice bath.
-
Slowly add the ethylmagnesium bromide solution from the dropping funnel to the stirred solution of N-Boc-4-piperidone at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and slowly quench it by the dropwise addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc-4-ethylpiperidin-4-ol.
-
The Boc protecting group can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an appropriate solvent.
-
Purify the final product by column chromatography or recrystallization.
Analytical Method for Purity Assessment by HPLC
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate: 1.0 mL/min Detection Wavelength: 210 nm Injection Volume: 10 µL
Sample Preparation: Dissolve a small amount of the crude or purified product in the mobile phase to a concentration of approximately 1 mg/mL.
Visualizations
Caption: Synthesis pathway of this compound via Grignard reaction.
Caption: Troubleshooting workflow for this compound synthesis.
Caption: General purification workflow for this compound.
Addressing stability issues of 4-Ethylpiperidin-4-ol in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-Ethylpiperidin-4-ol in solution. The information is intended for researchers, scientists, and professionals in drug development. Please note that detailed stability studies on this compound are not extensively available in public literature; therefore, this guide is based on general chemical principles of tertiary alcohols and piperidine derivatives, as well as data from related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound as a pure compound and in solution?
A1:
-
Pure Compound: this compound should be stored in a tightly sealed container in a dry, well-ventilated area.[1] It is advisable to keep it away from heat, open flames, and sources of ignition. The recommended storage temperature is typically noted on the product label.
-
In Solution: Solutions of this compound should also be stored in tightly sealed containers to prevent solvent evaporation and atmospheric contamination. For prolonged storage, refrigeration (2-8 °C) is recommended to minimize potential degradation. For sensitive applications, storage under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Q2: What solvents are suitable for preparing solutions of this compound?
A2: this compound is a polar molecule and is expected to be soluble in a range of polar solvents. Common solvents for similar compounds include:
-
Water
-
Ethanol or Methanol
-
Dimethyl Sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
The choice of solvent will depend on the specific experimental requirements. For long-term storage, it is crucial to use high-purity, anhydrous solvents where appropriate, as impurities can promote degradation.
Q3: What are the potential degradation pathways for this compound in solution?
A3: While specific degradation pathways for this compound are not well-documented, based on its structure (a tertiary alcohol and a tertiary amine within a piperidine ring), potential degradation could occur via:
-
Oxidation: The tertiary amine of the piperidine ring could be susceptible to oxidation, potentially forming an N-oxide. The tertiary alcohol is generally resistant to oxidation under mild conditions but can be oxidized under harsh conditions, leading to ring opening.
-
Dehydration: Under acidic conditions and/or heat, the tertiary alcohol could undergo dehydration to form an alkene.
-
Interaction with Acidic Conditions: The piperidine nitrogen is basic and will be protonated in acidic solutions. While this generally increases water solubility, strong acidic conditions might promote side reactions.[1]
Studies on the biodegradation of other piperidine compounds have shown that cleavage of the C-N bond can be a degradation pathway in the presence of certain microorganisms.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Solution Discoloration (e.g., turning yellow/brown) | Oxidation of the piperidine nitrogen or other impurities. | Prepare fresh solutions. Store solutions under an inert atmosphere (nitrogen or argon) and protect from light. Use high-purity solvents. |
| Precipitation in Solution | Change in temperature affecting solubility. Solvent evaporation. Degradation leading to less soluble products. pH shift. | Ensure the storage temperature is appropriate for the solvent used. Use tightly sealed containers. If degradation is suspected, analyze the precipitate and solution (e.g., by HPLC, NMR) to identify the cause. Ensure the pH of the solution is controlled if it is buffered. |
| Loss of Potency or Inconsistent Experimental Results | Degradation of this compound. | Prepare fresh solutions for each experiment or validate the stability of a stock solution over the intended period of use. Perform a stability study under your specific experimental conditions (see proposed protocols below). |
| Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, GC) | Presence of impurities in the starting material. Degradation products. Contamination from solvent or container. | Run a baseline analysis of the pure compound and solvent. If new peaks appear over time, this suggests degradation. Identify the new peaks using techniques like LC-MS or GC-MS. |
Experimental Protocols
The following are proposed starting protocols for researchers to conduct their own stability studies of this compound.
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution Preparation (e.g., 10 mg/mL):
-
Accurately weigh approximately 100 mg of this compound.
-
Dissolve in a suitable high-purity solvent (e.g., acetonitrile, methanol, or a buffer of specific pH) in a 10 mL volumetric flask.
-
Ensure the compound is fully dissolved, using sonication if necessary.
-
Store the stock solution in a tightly sealed, amber glass vial at a controlled temperature (e.g., 4 °C).
-
-
Working Solution Preparation (e.g., 100 µg/mL):
-
Dilute the stock solution with the appropriate solvent or mobile phase to the desired concentration for analysis.
-
Prepare working solutions fresh daily unless their stability has been established.
-
Protocol 2: Forced Degradation Study (Stress Testing)
This protocol is designed to intentionally degrade the sample to understand its stability profile and to develop a stability-indicating analytical method.
-
Acidic Hydrolysis:
-
Mix equal volumes of a 1 mg/mL solution of this compound and 0.1 N HCl.
-
Incubate at a controlled temperature (e.g., 60 °C) for a set period (e.g., 2, 6, 12, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for analysis.
-
-
Basic Hydrolysis:
-
Mix equal volumes of a 1 mg/mL solution of this compound and 0.1 N NaOH.
-
Follow the same incubation and sampling procedure as for acidic hydrolysis, neutralizing with 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of a 1 mg/mL solution of this compound and 3% hydrogen peroxide.
-
Incubate at room temperature for a set period, monitoring for degradation.
-
Dilute with mobile phase for analysis at each time point.
-
-
Thermal Degradation:
-
Incubate a solution of this compound (e.g., 1 mg/mL in a suitable solvent) at an elevated temperature (e.g., 60-80 °C).
-
Analyze samples at various time points.
-
Also, evaluate the stability of the solid compound by placing it in a hot air oven.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to a light source providing UV and visible radiation (e.g., in a photostability chamber).
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples at various time points.
-
Protocol 3: HPLC-UV Method for Stability Analysis
This is a general-purpose HPLC method that should be optimized and validated for your specific application.
-
Instrumentation: HPLC with UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., 0.1% trifluoroacetic acid in water or an ammonium acetate buffer). The exact ratio should be optimized to achieve good peak shape and separation from any degradation products.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: As this compound lacks a strong chromophore, detection at low UV wavelengths (e.g., 200-220 nm) may be necessary. Alternatively, derivatization or use of a different detector (e.g., ELSD, CAD, or MS) might be required.
-
Injection Volume: 10 µL.
-
Analysis: Monitor the peak area of this compound over time in the stressed samples. The appearance of new peaks indicates degradation. A method is considered "stability-indicating" if it can resolve the parent peak from all degradation product peaks.
Quantitative Data from a Related Piperidine Compound
The following table summarizes stability data for a more complex piperidine-containing compound, CLEFMA, to provide a general reference for the stability of molecules with a piperidine core in solution.[3][4]
| Condition | Observations for CLEFMA (a piperidine derivative) | Potential Relevance for this compound |
| Acidic Buffer | Major degradation product observed due to amide hydrolysis. | This compound lacks an amide group, so it is expected to be more stable in acidic conditions, though dehydration is a possibility. |
| Neutral pH | Most stable at neutral pH. | This compound is also likely to be most stable at or near neutral pH. |
| Oxidant (3% H₂O₂) | Degradation observed. | The tertiary amine in this compound could be susceptible to oxidation. |
| Temperature (40-60 °C) | Degradation observed. | Elevated temperatures are likely to accelerate the degradation of this compound. |
| Room Temperature (25 °C) | Shelf-life (T₉₀%) in solution was 45 days. | This suggests that solutions of piperidine-containing compounds may have a limited shelf-life at room temperature. |
| Refrigerated (4 °C) | Shelf-life (T₉₀%) in solution was 220 days. | Refrigeration is likely to significantly improve the stability of this compound solutions. |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Hypothesized degradation pathways for this compound.
References
- 1. peptide.com [peptide.com]
- 2. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting guide for reactions involving 4-Ethylpiperidin-4-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Ethylpiperidin-4-ol. The information is presented in a question-and-answer format to directly address common challenges encountered during its synthesis and use.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method for synthesizing this compound is through the nucleophilic addition of an ethyl Grignard reagent (ethylmagnesium bromide or chloride) to an N-protected 4-piperidone. The nitrogen is typically protected with a group like benzyl (Bn) or tert-butoxycarbonyl (Boc) to prevent side reactions. The reaction is followed by an aqueous workup to protonate the alkoxide and yield the tertiary alcohol. Subsequent deprotection of the nitrogen, if required, provides the final product.
Q2: My Grignard reaction for the synthesis of this compound is not initiating. What could be the issue?
A2: Failure of a Grignard reaction to initiate is a common problem, often due to the passivation of the magnesium metal surface. The magnesium turnings can develop an oxide layer that prevents the reaction with the ethyl halide.[1] To overcome this, activation of the magnesium is crucial. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask.[1] The disappearance of the iodine's color indicates that the magnesium surface is activated and ready to react. Additionally, ensure all glassware is rigorously dried and the reaction is performed under strictly anhydrous conditions, as Grignard reagents are highly sensitive to moisture.
Q3: I am observing a low yield in my synthesis of this compound. What are the potential causes?
A3: Low yields can stem from several factors during the Grignard reaction.[1] One major cause is the enolization of the 4-piperidone starting material. The ethyl Grignard reagent can act as a base, abstracting a proton from the carbon alpha to the carbonyl group, which leads to the recovery of the starting material after workup.[1] Another possibility is the reduction of the ketone to a secondary alcohol via hydride transfer if the Grignard reagent has β-hydrogens.[1] To minimize these side reactions, it is advisable to perform the Grignard addition at low temperatures, typically between -78 °C and 0 °C.[1]
Q4: During purification by silica gel chromatography, my this compound seems to be degrading. How can I prevent this?
A4: Tertiary alcohols like this compound can be sensitive to the acidic nature of standard silica gel, which can catalyze dehydration to form an alkene byproduct. The basic nitrogen of the piperidine ring can also interact strongly with the acidic silica, leading to tailing and poor separation. To mitigate this, it is recommended to use deactivated silica gel. This can be prepared by making a slurry of the silica gel in the elution solvent and adding 1-2% of a volatile base like triethylamine to neutralize the acidic sites.
Troubleshooting Guide
Problem 1: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Inactive Magnesium Surface | Activate magnesium with a crystal of iodine or a few drops of 1,2-dibromoethane.[1] |
| Wet Glassware or Solvents | Flame-dry all glassware under vacuum and use anhydrous solvents. |
| Impure Starting Materials | Ensure the N-protected 4-piperidone and ethyl halide are pure and dry. |
| Low Reaction Temperature | While the addition should be at a low temperature, ensure the reaction is allowed to warm to room temperature and stir for a sufficient time to go to completion. |
Problem 2: Presence of Significant Byproducts
| Potential Cause | Byproduct Identity | Recommended Solution |
| Enolization of 4-Piperidone | Unreacted N-protected 4-piperidone | Perform the Grignard addition at a lower temperature (e.g., -78 °C) to favor nucleophilic addition over enolization.[1] |
| Reduction of 4-Piperidone | N-protected 4-hydroxypiperidine | Use a Grignard reagent with minimal β-hydrogens if possible, and maintain a low reaction temperature. |
| Dehydration of Product | 4-Ethyl-1,2,3,6-tetrahydropyridine derivative | Use a mild quenching agent like saturated aqueous ammonium chloride instead of strong acids during workup.[1] |
Quantitative Data Summary
The following table presents hypothetical but representative data for the synthesis of N-Boc-4-ethylpiperidin-4-ol via a Grignard reaction, illustrating the impact of reaction temperature on yield and byproduct formation.
| Entry | Temperature (°C) | Yield of Product (%) | Recovered Starting Material (%) | Dehydrated Byproduct (%) |
| 1 | -78 | 85 | 5 | <1 |
| 2 | 0 | 70 | 15 | 5 |
| 3 | 25 (Room Temp) | 45 | 30 | 15 |
Experimental Protocols
Synthesis of N-Boc-4-ethylpiperidin-4-ol via Grignard Reaction
Materials and Reagents:
-
N-Boc-4-piperidone
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (one crystal)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Preparation: a. In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). b. Add a single crystal of iodine to activate the magnesium. c. In the dropping funnel, prepare a solution of ethyl bromide (1.1 equivalents) in anhydrous THF. d. Add a small portion of the ethyl bromide solution to the magnesium. Once the reaction initiates (as evidenced by bubbling and disappearance of the iodine color), add the remaining solution dropwise at a rate that maintains a gentle reflux. e. After the addition is complete, stir the mixture for an additional 30 minutes.
-
Grignard Addition: a. In a separate flame-dried flask under nitrogen, dissolve N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add the freshly prepared ethylmagnesium bromide solution to the cooled solution of N-Boc-4-piperidone via a cannula. d. Stir the reaction mixture at -78 °C for 2 hours. e. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: a. Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution. b. Extract the aqueous layer three times with ethyl acetate. c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography using deactivated silica gel (1% triethylamine in the eluent).
Visualizations
Troubleshooting Workflow for Low Yield in this compound Synthesis
Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.
Potential Signaling Pathway Modulation by 4-Hydroxypiperidine Derivatives
Derivatives of 4-hydroxypiperidine are known to act as antagonists at the histamine H3 receptor, which is a G-protein coupled receptor (GPCR).
Caption: A diagram illustrating the role of a 4-hydroxypiperidine derivative as a histamine H3 receptor antagonist.
References
Technical Support Center: Synthesis of 4-Ethylpiperidin-4-ol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the reaction conditions for the synthesis of 4-Ethylpiperidin-4-ol derivatives.
Workflow for the Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically follows a three-stage process: protection of the piperidine nitrogen, Grignard reaction to introduce the ethyl group and form the tertiary alcohol, and finally, deprotection to yield the desired product.
Caption: General workflow for the synthesis of this compound derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound derivatives.
Issue 1: Low Yield in the Grignard Reaction
-
Question: My Grignard reaction to produce N-protected this compound is consistently giving low yields. What are the potential causes and how can I troubleshoot this?
-
Answer: Low yields in the Grignard reaction are a frequent problem and can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) and cooled before use.[1] Solvents must be strictly anhydrous. Diethyl ether and tetrahydrofuran (THF) are common choices, with THF often being preferred due to its higher boiling point.[1]
-
Quality of Magnesium: The surface of magnesium turnings can oxidize, which prevents the reaction from initiating. Use fresh, shiny magnesium turnings. If the magnesium appears dull, it can be activated by adding a small crystal of iodine or by stirring vigorously under an inert atmosphere.[2]
-
Initiation of Grignard Reagent Formation: Sometimes, the reaction between the ethyl halide and magnesium is slow to start. A small amount of pre-formed Grignard reagent or a crystal of iodine can help initiate the reaction. Gentle warming with a heat gun may also be necessary.[1]
-
Side Reactions: The primary side reaction is the Wurtz coupling, where the Grignard reagent reacts with the remaining ethyl halide. This can be minimized by the slow, dropwise addition of the ethyl halide to the magnesium suspension.[3]
-
Reaction Temperature: The addition of the N-protected 4-piperidone to the Grignard reagent is exothermic. Maintain a low temperature (typically 0 °C) during the addition to prevent side reactions. After the addition is complete, the reaction can be allowed to warm to room temperature.
-
Issue 2: Formation of Impurities and Purification Challenges
-
Question: I am observing multiple spots on my TLC after the Grignard reaction, and purification of the desired this compound derivative is proving difficult. What are the likely impurities and how can I improve the purification?
-
Answer: The presence of multiple products indicates side reactions or incomplete reactions. Here are the common impurities and purification strategies:
-
Unreacted Starting Material: If the Grignard reaction did not go to completion, you will have unreacted N-protected 4-piperidone. This can often be separated by column chromatography on silica gel.
-
Enolization of the Ketone: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the piperidone, leading to an enolate. This is more common with sterically hindered ketones or bulky Grignard reagents. Using a less hindered N-protecting group may mitigate this.
-
Dimerization Products: Aldol-type condensation of the starting piperidone can occur, especially if basic conditions are prolonged before the Grignard addition.
-
Purification Strategy:
-
Work-up: A careful aqueous work-up is crucial. Quenching the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) at a low temperature is a standard procedure.[4]
-
Extraction: Ensure thorough extraction of the product from the aqueous layer using an appropriate organic solvent like ethyl acetate or dichloromethane.
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying the tertiary alcohol product. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, is often effective.
-
-
Issue 3: Incomplete Deprotection
-
Question: The deprotection of my N-Boc or N-benzyl protected this compound is not going to completion. How can I optimize this step?
-
Answer: Incomplete deprotection can be addressed by adjusting the reaction conditions:
-
N-Boc Deprotection:
-
Acid Strength and Concentration: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective method.[5] If the reaction is slow, increasing the concentration of TFA or using a stronger acid like hydrochloric acid (HCl) in dioxane can be effective.[6]
-
Reaction Time and Temperature: Monitor the reaction by TLC. If it is sluggish at room temperature, gentle warming (e.g., to 40-50 °C) may be necessary.[5]
-
-
N-Benzyl Deprotection:
-
Catalyst Activity: The activity of the Palladium on carbon (Pd/C) catalyst is critical. Use a fresh, high-quality catalyst.
-
Hydrogen Pressure: While often performed at atmospheric pressure using a hydrogen balloon, increasing the hydrogen pressure in a specialized apparatus can significantly improve the reaction rate.
-
Solvent: Methanol or ethanol are common solvents for catalytic hydrogenation.
-
Acidic Additives: The addition of an acid, like HCl, can sometimes facilitate the deprotection by protonating the nitrogen and weakening the C-N bond.
-
-
Frequently Asked Questions (FAQs)
Q1: Which N-protecting group is better for the synthesis of this compound, Boc or Benzyl?
A1: The choice between a tert-butyloxycarbonyl (Boc) and a benzyl (Bn) protecting group depends on the overall synthetic strategy and the stability of other functional groups in the molecule.
-
N-Boc: This group is stable to a wide range of reaction conditions but is easily removed with acid (e.g., TFA or HCl).[7] This makes it a versatile choice.
-
N-Benzyl: The benzyl group is also robust and can be removed by catalytic hydrogenation (H₂/Pd/C).[8] This is a mild deprotection method that is orthogonal to acid-labile groups. However, it may not be suitable if the molecule contains other functionalities that can be reduced, such as alkenes or alkynes.
Q2: What is the optimal solvent for the Grignard reaction in this synthesis?
A2: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most commonly used solvents for Grignard reactions.[1] THF is often preferred due to its higher boiling point, which allows for better temperature control, and its ability to solvate the Grignard reagent more effectively.[9]
Q3: How can I confirm the formation of the Grignard reagent before adding the piperidone?
A3: A simple qualitative test is to take a small aliquot of the reaction mixture and quench it with a solution of iodine in an anhydrous solvent. The disappearance of the characteristic brown color of iodine indicates the presence of the Grignard reagent. For quantitative analysis, titration with a standard solution of a protic acid in the presence of an indicator can be performed.
Q4: What are the key safety precautions to take during this synthesis?
A4: The synthesis of this compound derivatives involves several hazards:
-
Grignard Reagents: Highly flammable and reactive with water and protic solvents. All reactions should be conducted under an inert atmosphere in a well-ventilated fume hood.[1]
-
Solvents: Diethyl ether and THF are extremely flammable. Ensure there are no ignition sources nearby.
-
Exothermic Reactions: The formation of the Grignard reagent and its reaction with the piperidone are exothermic. Have an ice bath ready to control the reaction temperature.[1]
-
Acids: Strong acids like TFA and HCl are corrosive. Handle them with appropriate personal protective equipment (PPE), including gloves and safety goggles.
Quantitative Data Summary
The following tables summarize typical yields for the key steps in the synthesis of this compound derivatives based on literature reports. Actual yields may vary depending on the specific substrate and reaction conditions.
Table 1: N-Protection of 4-Piperidone
| Protecting Group | Reagent | Solvent | Typical Yield (%) |
| Boc | Di-tert-butyl dicarbonate | Dichloromethane | >95 |
| Benzyl | Benzyl bromide | Acetonitrile | 85-95 |
Table 2: Grignard Reaction with N-Protected 4-Piperidone
| N-Protecting Group | Grignard Reagent | Solvent | Temperature (°C) | Typical Yield (%) |
| Boc | Ethylmagnesium bromide | THF | 0 to RT | 70-85 |
| Benzyl | Ethylmagnesium bromide | Diethyl Ether | 0 to RT | 65-80 |
Table 3: Deprotection of N-Protected this compound
| N-Protecting Group | Deprotection Reagent | Solvent | Typical Yield (%) |
| Boc | TFA | Dichloromethane | >90 |
| Boc | 4M HCl in Dioxane | Dioxane | >90[6] |
| Benzyl | H₂, 10% Pd/C | Methanol | >90 |
Experimental Protocols
Protocol 1: Synthesis of tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)
This procedure is a standard method for the N-Boc protection of 4-piperidone.
-
Materials: 4-piperidone hydrochloride, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Dichloromethane (DCM).
-
Procedure:
-
To a solution of 4-piperidone hydrochloride (1 equivalent) in DCM, add triethylamine (2.2 equivalents) and stir for 15 minutes at room temperature.
-
Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM dropwise.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
-
Protocol 2: Synthesis of 1-benzyl-4-piperidone (N-Benzyl-4-piperidone)
This protocol describes the N-benzylation of 4-piperidone.[10]
-
Materials: 4-piperidone hydrochloride, Benzyl bromide, Potassium carbonate (K₂CO₃), Acetonitrile.
-
Procedure:
-
To a suspension of 4-piperidone hydrochloride (1 equivalent) and potassium carbonate (3 equivalents) in acetonitrile, add benzyl bromide (1.1 equivalents).
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.
-
Protocol 3: Grignard Reaction for the Synthesis of N-Boc-4-ethylpiperidin-4-ol
This protocol details the addition of ethylmagnesium bromide to N-Boc-4-piperidone.
-
Materials: Magnesium turnings, Ethyl bromide, Anhydrous tetrahydrofuran (THF), N-Boc-4-piperidone, Saturated aqueous ammonium chloride (NH₄Cl).
-
Procedure:
-
Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask under an inert atmosphere.
-
Add a small amount of a solution of ethyl bromide (1.1 equivalents) in anhydrous THF to initiate the reaction.
-
Once the reaction starts, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Add a solution of N-Boc-4-piperidone (1 equivalent) in anhydrous THF dropwise, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 4: Deprotection of N-Boc-4-ethylpiperidin-4-ol
This protocol describes the removal of the Boc protecting group.[5]
-
Materials: N-Boc-4-ethylpiperidin-4-ol, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃).
-
Procedure:
-
Dissolve N-Boc-4-ethylpiperidin-4-ol (1 equivalent) in DCM.
-
Cool the solution to 0 °C and add TFA (5-10 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Carefully neutralize the residue with a saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the product with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the deprotected product.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical decision-making process for troubleshooting low yields in the Grignard reaction step.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Page loading... [guidechem.com]
Preventing side reactions with N-protected 4-Ethylpiperidin-4-ol
This guide provides troubleshooting advice and frequently asked questions for researchers working with N-protected 4-Ethylpiperidin-4-ol, focusing on the prevention of common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for N-protected this compound?
A1: The main stability issue is its high susceptibility to acid-catalyzed dehydration. As a tertiary alcohol, the hydroxyl group can be easily protonated under acidic conditions, forming a good leaving group (water). This leads to the formation of a stable tertiary carbocation, which readily undergoes an elimination (E1) reaction to yield the corresponding alkene, N-protected 4-ethyl-1,2,3,6-tetrahydropyridine.[1][2][3] This side reaction is especially prevalent during acidic N-deprotection steps (e.g., using TFA or HCl).[4]
Q2: Can I perform a Mitsunobu reaction or direct SN2 substitution on the 4-hydroxyl group?
A2: It is highly unlikely. The hydroxyl group is on a tertiary carbon, which is sterically hindered and does not undergo SN2 reactions. While SN1 reactions are possible, they proceed through the same tertiary carbocation intermediate as the E1 elimination pathway.[5] Under most conditions, elimination will be the dominant and often exclusive pathway, making direct substitution challenging.[6]
Q3: My starting material, N-Boc-4-piperidone, is old. Can I still use it for synthesis?
A3: Caution is advised. While N-Boc-4-piperidone is generally stable, the quality of the starting material is critical for the synthesis of this compound, which is typically prepared via a Grignard reaction.[7][8] Impurities in the piperidone can lead to side reactions. More importantly, the Grignard reagent itself is a very strong base and will be quenched by any moisture.[9] Ensure your starting material is pure and that all glassware and solvents are rigorously dried before starting the synthesis.
Troubleshooting Guide: Common Side Reactions
Problem: Formation of Dehydrated Byproduct during N-Deprotection
Q: I'm trying to remove the N-Boc group with trifluoroacetic acid (TFA), but I'm primarily isolating the 4-ethyl-1,2,3,6-tetrahydropyridine byproduct. How can I prevent this?
A: This is the most common side reaction due to the tertiary alcohol structure. The strong acid promotes an E1 elimination reaction.[2][10] Here are several strategies to minimize or prevent this dehydration, ranging from optimizing acidic conditions to using alternative methods.
Strategy 1: Modify Acidic Conditions Harsh acidic conditions and high temperatures favor elimination.[1][6] By using milder conditions, you can kinetically favor the desired deprotection over dehydration.
-
Lower the Temperature: Perform the reaction at 0 °C or below. This slows down the rate of both reactions but can significantly reduce the elimination byproduct.[11]
-
Change the Acid/Solvent System: Trifluoroacetic acid (TFA) is a very strong acid that often promotes dehydration. A solution of 4M HCl in an anhydrous solvent like 1,4-dioxane is a common alternative that can be less aggressive if used at low temperatures.[11][12]
Strategy 2: Use Non-Acidic or Milder Deprotection Methods If modifying acidic conditions is unsuccessful, alternative deprotection chemistries that avoid strong Brønsted acids are recommended.
-
Oxalyl Chloride in Methanol: This system provides a mild method for deprotecting N-Boc groups at room temperature, potentially avoiding the harsh acidity that causes dehydration.[12][13]
-
Thermal Deprotection: In some cases, N-Boc groups can be removed by heating in a suitable solvent, completely avoiding the use of acid.[14] This method's success depends on the thermal stability of the rest of the molecule.
The following diagram illustrates the competing reaction pathways during acidic deprotection.
Caption: Competing pathways of deprotection vs. dehydration.
Illustrative Comparison of Deprotection Conditions
The table below provides an illustrative comparison of potential outcomes from different deprotection strategies. Actual yields will vary based on specific substrate and lab conditions.
| Strategy | Reagent | Temperature (°C) | Expected Major Product | Potential Side Products |
| Harsh Acid | 50% TFA in DCM | 25 (RT) | N-H-4-ethyl-tetrahydropyridine | Low yield of desired amine |
| Optimized Acid | 4M HCl in Dioxane | 0 | This compound | Minimized tetrahydropyridine |
| Mild Alternative | Oxalyl Chloride / MeOH | 25 (RT) | This compound | Minimal dehydration |
Problem: Incomplete Reaction or Low Yield
Q: My N-deprotection reaction stalls, and I recover significant amounts of starting material. What can I do?
A: Incomplete deprotection can result from several factors, especially when trying to use milder conditions to avoid side reactions.[11][14]
Caption: Troubleshooting workflow for incomplete deprotection.
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure your acidic solution (e.g., HCl in dioxane) has not degraded. Use freshly prepared or properly stored reagents.
-
Increase Reaction Time: Monitor the reaction by TLC or LC-MS. If the reaction is proceeding cleanly but slowly, simply extending the reaction time may be sufficient.
-
Cautiously Increase Temperature: If the reaction is stalled at 0 °C, allow it to warm slowly to room temperature while carefully monitoring for the appearance of the dehydration byproduct.
-
Consider Scavengers: Although the primary side reaction is dehydration, the tert-butyl cation generated from the Boc group can cause other issues.[4] Adding a scavenger such as triethylsilane (TES) or anisole can trap this cation and may improve reaction cleanliness.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-4-Ethylpiperidin-4-ol via Grignard Reaction
This protocol is adapted from general procedures for Grignard reactions with N-Boc-4-piperidone.[7]
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
N-Boc-4-piperidone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: All glassware must be oven-dried and assembled under an inert atmosphere (Nitrogen or Argon) to ensure strictly anhydrous conditions.[9]
-
Grignard Formation: Place magnesium turnings in a flask under an inert atmosphere. Add a solution of ethyl bromide in anhydrous THF dropwise. If the reaction does not initiate, a small iodine crystal can be added. The reaction is exothermic and should proceed to form a cloudy grey solution of ethylmagnesium bromide.
-
Addition Reaction: Cool the Grignard solution to 0 °C in an ice bath. Slowly add a solution of N-Boc-4-piperidone in anhydrous THF dropwise, maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis shows complete consumption of the starting ketone.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with ethyl acetate or DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Optimized Acidic N-Boc Deprotection
This protocol aims to minimize dehydration by using controlled conditions.
Materials:
-
N-Boc-4-Ethylpiperidin-4-ol
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: Dissolve N-Boc-4-Ethylpiperidin-4-ol in a minimal amount of a suitable solvent (e.g., methanol or DCM) and cool the solution to 0 °C in an ice bath.
-
Acid Addition: Slowly add an excess (4-5 equivalents) of 4M HCl in 1,4-dioxane to the stirred solution.
-
Reaction Monitoring: Stir the mixture at 0 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 1-4 hours. A precipitate of the hydrochloride salt may form.[11]
-
Work-up (Isolation as Salt): If a precipitate forms, it can be collected by filtration, washed with cold diethyl ether, and dried under vacuum.
-
Work-up (Isolation as Free Base): If no precipitate forms, remove the solvent under reduced pressure. Dissolve the residue in water, cool to 0 °C, and carefully basify with a saturated NaHCO₃ solution or 1M NaOH to pH > 9. Extract the aqueous layer multiple times with DCM or ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.
Protocol 3: Mild N-Boc Deprotection using Oxalyl Chloride
This protocol is based on a milder, non-TFA deprotection strategy.[12][13]
Materials:
-
N-Boc-4-Ethylpiperidin-4-ol
-
Anhydrous Methanol (MeOH)
-
Oxalyl Chloride ((COCl)₂)
Procedure:
-
Reaction Setup: Dissolve the N-Boc protected substrate (1 equivalent) in anhydrous methanol under an inert atmosphere and cool to 0 °C.
-
Reagent Addition: Slowly add oxalyl chloride (3 equivalents) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor for the disappearance of starting material by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagent. The product is typically obtained as the hydrochloride salt and can be used as is or converted to the free base following the procedure in Protocol 2.
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 4-Ethylpiperidin-4-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Ethylpiperidin-4-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for the quantification of this compound?
A1: The primary analytical methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) coupled with Mass Spectrometry (MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method depends on factors such as the sample matrix, required sensitivity, and available instrumentation.[1][2][3]
Q2: Why is derivatization recommended for the GC-MS analysis of this compound?
A2: Derivatization is often necessary for the GC-MS analysis of this compound for several reasons:
-
To Increase Volatility: The hydroxyl group in this compound can lead to low volatility, making it less suitable for direct GC analysis. Derivatization replaces the active hydrogen with a less polar group, increasing its volatility.[3]
-
To Improve Thermal Stability: The compound might be susceptible to degradation at the high temperatures used in the GC injector and column. Derivatization can produce a more thermally stable derivative.[3]
-
To Enhance Peak Shape: The basic nitrogen atom in the piperidine ring can interact with active sites on the GC column, causing peak tailing. Derivatization can mask this basicity, leading to more symmetrical peaks.[4][5]
-
To Improve Sensitivity: Certain derivatizing agents can introduce functionalities that enhance ionization in the mass spectrometer, thereby improving sensitivity.[3]
Q3: What are some common challenges encountered when analyzing this compound in biological matrices?
A3: Analyzing this compound in complex biological matrices such as plasma or urine can present several challenges:
-
Matrix Effects: Endogenous components in the matrix can interfere with the ionization of the target analyte in LC-MS/MS, leading to ion suppression or enhancement and affecting accuracy.[1][6]
-
Low Concentrations: The concentration of the analyte in biological samples may be very low, requiring highly sensitive methods like LC-MS/MS for detection and quantification.
-
Analyte Stability: this compound may be susceptible to degradation in biological matrices due to enzymatic activity.[7] Proper sample handling and storage are crucial.[7][8] It is recommended to store samples at low temperatures (e.g., -20°C or -80°C) to minimize degradation.[7]
-
Extraction Efficiency: Efficiently extracting the analyte from the complex matrix while removing interferences is critical for accurate quantification. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are common techniques used.
Q4: How can I perform impurity profiling for this compound?
A4: Impurity profiling is essential to ensure the quality and safety of active pharmaceutical ingredients (APIs).[9][10] For this compound, a combination of analytical techniques is typically employed:
-
HPLC with UV or Mass Spectrometric Detection: A high-resolution HPLC method can separate potential impurities from the main compound. A mass spectrometer can then be used to identify the impurities based on their mass-to-charge ratio and fragmentation patterns.
-
GC-MS: This is suitable for identifying volatile or semi-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of unknown impurities once they have been isolated.
-
Forced Degradation Studies: Subjecting the this compound to stress conditions (e.g., acid, base, oxidation, heat, light) can help identify potential degradation products.[10]
Troubleshooting Guides
HPLC Method Troubleshooting
Issue: Peak Tailing for this compound
-
Possible Cause 1: Secondary Interactions. The basic nitrogen on the piperidine ring can interact with acidic silanol groups on the silica-based column packing, leading to peak tailing.[4][5]
-
Solution A: Mobile Phase Modification. Add a basic modifier like triethylamine (TEA) or diethylamine (DEA) to the mobile phase (typically 0.1%) to compete with the analyte for the active sites.[5]
-
Solution B: pH Adjustment. Adjust the mobile phase pH to be at least 2 pH units above the pKa of the piperidine nitrogen to ensure it is in its neutral form, reducing interactions with the stationary phase.[5]
-
Solution C: Use a Deactivated Column. Employ an end-capped column or a column specifically designed for the analysis of basic compounds.[4]
-
-
Possible Cause 2: Column Overload. Injecting too much sample can lead to broadened and tailing peaks.[4][11]
-
Solution: Reduce the injection volume or dilute the sample.[4]
-
-
Possible Cause 3: Column Void or Contamination. A void at the column inlet or contamination of the frit can distort the peak shape.[4][11]
-
Possible Cause 4: Extra-Column Volume. Excessive tubing length or a large detector flow cell can contribute to peak broadening and tailing.[4][13]
-
Solution: Minimize the length and internal diameter of all tubing between the injector, column, and detector.
-
| Troubleshooting Summary: HPLC Peak Tailing | |
| Possible Cause | Recommended Solution(s) |
| Secondary Silanol Interactions | Add basic modifier to mobile phase, Adjust mobile phase pH, Use a deactivated or base-specific column. |
| Column Overload | Reduce injection volume, Dilute sample. |
| Column Void/Contamination | Use a guard column, Replace the column. |
| Extra-Column Volume | Minimize tubing length and internal diameter. |
GC-MS Method Troubleshooting
Issue: Poor Peak Shape or Low Response for this compound
-
Possible Cause 1: Lack of Derivatization. The polar hydroxyl group and basic nitrogen can lead to poor peak shape and low volatility.
-
Solution: Derivatize the analyte to increase volatility and reduce interactions with the column. Common derivatizing agents include silylating agents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
-
Possible Cause 2: Incomplete Derivatization. The derivatization reaction may not have gone to completion.
-
Solution: Optimize the derivatization reaction conditions, including temperature, time, and reagent concentration.
-
-
Possible Cause 3: Analyte Adsorption. Active sites in the GC inlet liner or column can adsorb the analyte.
-
Solution: Use a deactivated inlet liner. Ensure the GC column is properly conditioned and of a suitable stationary phase.
-
| Troubleshooting Summary: GC-MS Analysis | |
| Possible Cause | Recommended Solution(s) |
| Lack of Derivatization | Derivatize with a suitable agent (e.g., BSTFA). |
| Incomplete Derivatization | Optimize reaction time, temperature, and reagent amount. |
| Analyte Adsorption | Use a deactivated inlet liner, ensure proper column conditioning. |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound
This protocol provides a general method for the analysis of this compound using HPLC with UV detection.
1. Instrumentation and Reagents
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Triethylamine (TEA)
-
This compound reference standard
2. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
3. Sample Preparation
-
Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution.
-
Prepare working standards by serial dilution of the stock solution.
-
Dissolve the sample containing this compound in the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Protocol 2: GC-MS Analysis of this compound with Derivatization
This protocol describes a general method for the analysis of this compound using GC-MS following derivatization.
1. Instrumentation and Reagents
-
Gas chromatograph with a mass selective detector (MSD)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Helium (carrier gas)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
-
Pyridine or Acetonitrile (anhydrous)
-
This compound reference standard
2. Derivatization Procedure
-
Accurately weigh the this compound standard or sample into a vial.
-
Add 100 µL of anhydrous pyridine or acetonitrile.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before injection.
3. GC-MS Conditions
| Parameter | Condition |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| MS Ion Source Temp | 230 °C |
| MS Quadrupole Temp | 150 °C |
| Scan Range | 40-450 m/z |
Visualizations
Caption: HPLC analysis workflow for this compound.
Caption: Troubleshooting logic for HPLC peak tailing issues.
References
- 1. phmethods.net [phmethods.net]
- 2. ijprs.com [ijprs.com]
- 3. benchchem.com [benchchem.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmacyjournal.org [pharmacyjournal.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. agilent.com [agilent.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Overcoming Poor Solubility of 4-Ethylpiperidin-4-ol in Organic Solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of 4-Ethylpiperidin-4-ol in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a polar molecule due to the presence of a hydroxyl group and a nitrogen atom within the piperidine ring. It is soluble in water and polar organic solvents such as alcohols (methanol, ethanol) and ethers.[1] Its solubility is expected to be moderate in less polar solvents like dichloromethane and low in non-polar solvents such as hexane and toluene.
Q2: Why might I be experiencing poor solubility of this compound in my organic solvent?
Poor solubility can arise from a mismatch between the polarity of this compound and the chosen solvent. As a polar compound, it will exhibit limited solubility in non-polar organic solvents. Additionally, factors such as temperature and the presence of impurities can influence solubility.
Q3: What is the estimated pKa of this compound, and why is it important for solubility?
The estimated pKa of the conjugate acid of this compound is in the range of 8.0-9.0, based on similar phenacyl-piperidine derivatives. This basic nature is crucial because the compound's charge state, and therefore its solubility, can be significantly altered by adjusting the pH of the solution. In its ionized (protonated) form at a pH below its pKa, its solubility in polar solvents is generally enhanced.
Q4: What are the initial steps I should take to improve the solubility of this compound?
The initial and most straightforward approaches to enhance the solubility of this compound are:
-
pH Adjustment: For aqueous or protic organic solvents, lowering the pH with a suitable acid (e.g., hydrochloric acid) can protonate the piperidine nitrogen, forming a more soluble salt.
-
Co-solvency: Employing a mixture of solvents can modulate the polarity of the solvent system to better match that of this compound.
Q5: When should I consider more advanced techniques like using solubility enhancers?
If pH adjustment and co-solvency do not achieve the desired concentration, more advanced techniques can be employed. These include the use of solubility enhancers like cyclodextrins, which can form inclusion complexes with the compound, effectively increasing its solubility.
Troubleshooting Guide for Poor Solubility
If you are encountering precipitation or low concentration of this compound in your organic solvent, consult the following troubleshooting guide.
Estimated Solubility of this compound in Common Organic Solvents
The following table provides an estimated qualitative and quantitative solubility profile for this compound at ambient temperature (25 °C). Note: These are estimated values based on the physicochemical properties of the compound and data for similar structures. It is highly recommended to determine the experimental solubility in your specific solvent system using the protocol provided below.
| Solvent Category | Solvent | Polarity | Estimated Qualitative Solubility | Estimated Quantitative Solubility (mg/mL) |
| Polar Protic | Methanol | High | High | > 50 |
| Ethanol | High | High | > 50 | |
| Isopropanol | Medium | Moderate | 10 - 50 | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | High | > 50 |
| Acetonitrile (ACN) | High | Moderate | 10 - 50 | |
| Tetrahydrofuran (THF) | Medium | Moderate | 5 - 20 | |
| Acetone | Medium | Moderate | 5 - 20 | |
| Non-Polar | Dichloromethane (DCM) | Low | Low to Moderate | 1 - 10 |
| Toluene | Low | Low | < 1 | |
| Hexane | Low | Very Low | < 0.1 |
Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting poor solubility of this compound.
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol outlines the "gold standard" shake-flask method to determine the equilibrium solubility of this compound in a specific organic solvent.[2][3][4][5][6]
Materials:
-
This compound
-
Selected organic solvent
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Temperature-controlled environment (e.g., incubator)
-
Syringe filters (chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of this compound to a vial.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial and place it on an orbital shaker or with a magnetic stir bar in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, let the vial stand to allow undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any solid particles.
-
Analyze the concentration of this compound in the filtrate using a validated HPLC or UV-Vis method.
-
Express the solubility in mg/mL or mol/L.
Protocol 2: Improving Solubility with a Co-solvent System
This protocol describes how to use a co-solvent to enhance the solubility of this compound.
Materials:
-
This compound
-
Primary organic solvent (where solubility is poor)
-
Co-solvent (a polar, miscible solvent like DMSO or ethanol)
-
Vials
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in the co-solvent (e.g., 100 mg/mL in DMSO).
-
In a separate vial, add the primary organic solvent.
-
While vortexing the primary solvent, slowly add the stock solution dropwise until the desired concentration is reached or until precipitation is observed.
-
If precipitation occurs, experiment with different ratios of the primary solvent to the co-solvent to find the optimal mixture that keeps the compound in solution.
Protocol 3: Enhancing Solubility through pH Adjustment
This protocol details how to increase the solubility of this compound in protic solvents by forming a salt.
Materials:
-
This compound
-
Protic organic solvent (e.g., methanol, ethanol)
-
Dilute hydrochloric acid (e.g., 0.1 M in the same solvent)
-
pH meter or pH indicator strips
-
Vials
-
Magnetic stirrer
Procedure:
-
Attempt to dissolve this compound in the chosen protic solvent.
-
If solubility is poor, slowly add the dilute hydrochloric acid solution dropwise while stirring.
-
Monitor the pH of the solution. Continue adding acid until the compound fully dissolves.
-
Note the final pH at which the compound is completely soluble. Be cautious not to add a large excess of acid, as this could affect downstream experiments.
Protocol 4: Solubilization using Cyclodextrin Inclusion Complexation
This protocol provides a method for preparing an inclusion complex of this compound with a cyclodextrin to improve its solubility.
Materials:
-
This compound
-
β-cyclodextrin or a derivative (e.g., HP-β-CD)
-
Water or a suitable organic solvent
-
Mortar and pestle or a magnetic stirrer
-
Lyophilizer or vacuum oven
Procedure (Kneading Method):
-
Weigh out equimolar amounts of this compound and the cyclodextrin.
-
Place the cyclodextrin in a mortar and add a small amount of a water-ethanol mixture to form a paste.
-
Gradually add the this compound to the paste while continuously kneading for 30-45 minutes.
-
Dry the resulting solid mixture in a vacuum oven or by lyophilization to remove the solvent.
-
The resulting powder is the inclusion complex, which should exhibit improved solubility.
Signaling Pathways and Logical Relationships
The following diagram illustrates the decision-making process for selecting a solubility enhancement strategy.
References
Technical Support Center: Scaling Up the Production of 4-Ethylpiperidin-4-ol
This technical support center is designed for researchers, scientists, and drug development professionals involved in the large-scale synthesis of 4-Ethylpiperidin-4-ol. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during scale-up and production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially scalable synthetic route for this compound?
A1: The most prevalent and industrially viable method is a three-step process:
-
Protection of 4-piperidone: The nitrogen of 4-piperidone is protected, most commonly with a tert-butoxycarbonyl (Boc) group, to form N-Boc-4-piperidone. This prevents side reactions with the Grignard reagent.[1]
-
Grignard Reaction: N-Boc-4-piperidone is reacted with ethylmagnesium bromide in an appropriate solvent like THF or diethyl ether. This forms the tertiary alcohol, N-Boc-4-Ethylpiperidin-4-ol.
-
Deprotection: The Boc group is removed under acidic conditions to yield the final product, this compound.[2]
Q2: Why is the N-protection of 4-piperidone crucial for this synthesis?
A2: The piperidine nitrogen is basic and will react with the highly nucleophilic Grignard reagent. This would consume the Grignard reagent in an acid-base reaction, significantly reducing the yield of the desired product. A protecting group like Boc renders the nitrogen non-reactive towards the Grignard reagent, ensuring the reaction proceeds at the carbonyl group.[1]
Q3: What are the primary safety concerns when handling ethylmagnesium bromide on a large scale?
A3: Ethylmagnesium bromide is highly flammable, corrosive, and reacts violently with water, releasing flammable gases.[3][4][5][6][7] Key safety precautions include:
-
Handling under an inert atmosphere (nitrogen or argon) to prevent contact with air and moisture.[3][6]
-
Using spark-proof tools and explosion-proof equipment.[3][4][6]
-
Having a Class D fire extinguisher for combustible metals readily available. Do not use water or carbon dioxide extinguishers.
-
Wearing appropriate personal protective equipment (PPE), including flame-resistant clothing, chemical-resistant gloves, and safety goggles.[3][4][5][6][7]
Q4: How can I monitor the progress of the Grignard reaction in a production setting?
A4: Process Analytical Technology (PAT) tools are recommended for real-time monitoring.[8][9][10][11][12] Techniques such as in-line infrared (IR) spectroscopy can track the disappearance of the N-Boc-4-piperidone carbonyl peak and the formation of the tertiary alcohol. This allows for precise determination of reaction completion, minimizing batch time and improving process control.
Troubleshooting Guides
Issue 1: Difficulty Initiating the Grignard Reaction
-
Symptom: The reaction between ethyl bromide and magnesium turnings does not start, or there is a long induction period.
-
Potential Causes & Solutions:
| Potential Cause | Solution |
| Inactive Magnesium Surface | The magnesium turnings may have a passivating oxide layer. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. On a large scale, mechanical stirring to gently grind the turnings can also expose fresh surfaces. |
| Presence of Moisture | Traces of water in the solvent, reagents, or on the glassware will quench the Grignard reagent. Ensure all solvents are anhydrous and glassware is thoroughly dried before use. |
| Low Reaction Temperature | While the reaction is exothermic, a certain activation energy is required. Gentle warming may be necessary to initiate the reaction. However, be prepared for a rapid increase in temperature once the reaction starts. |
Issue 2: Low Yield of this compound
-
Symptom: The final isolated yield of the product is significantly lower than expected.
-
Potential Causes & Solutions:
| Potential Cause | Solution |
| Incomplete Grignard Reagent Formation | Titrate a sample of the prepared ethylmagnesium bromide solution to determine its exact molarity before adding it to the N-Boc-4-piperidone. |
| Side Reactions | Wurtz Coupling: Slow, controlled addition of ethyl bromide to the magnesium suspension can minimize the formation of butane. Enolization of N-Boc-4-piperidone: The Grignard reagent can act as a base and deprotonate the piperidone. Add the Grignard reagent slowly to a cooled solution of the piperidone to favor nucleophilic addition. |
| Product Loss During Workup | Ensure the pH is carefully controlled during the aqueous quench and extraction steps to prevent the formation of emulsions and ensure the product is in the desired phase. |
| Incomplete Deprotection | Monitor the deprotection step using TLC or HPLC to ensure all the Boc-protected intermediate has been converted to the final product. |
Issue 3: Impurities in the Final Product
-
Symptom: The isolated this compound does not meet the required purity specifications.
-
Potential Causes & Solutions:
| Potential Cause | Solution |
| Unreacted N-Boc-4-piperidone | Optimize the stoichiometry of the Grignard reagent and the reaction time. Unreacted starting material can often be removed during crystallization. |
| Byproduct from Grignard Reaction | Byproducts such as the reduced alcohol (this compound) can form. Careful control of reaction temperature and addition rates can minimize these. Purification via crystallization is typically effective at removing these impurities.[13][14][15] |
| Residual Catalyst/Reagents from Deprotection | Ensure thorough washing and neutralization steps after the acidic deprotection to remove any residual acid and salts. |
Experimental Protocols
Step 1: Synthesis of N-Boc-4-piperidone
This protocol is based on the reaction of 4-piperidone monohydrate hydrochloride with di-tert-butyl dicarbonate (Boc₂O).[16]
| Parameter | Value |
| Reactants | 4-Piperidone monohydrate hydrochloride, Triethylamine, Di-tert-butyl dicarbonate (Boc₂O), 4-Dimethylaminopyridine (DMAP) |
| Solvent | Methanol |
| Reaction Temperature | Ambient |
| Reaction Time | 20 hours |
| Work-up | Removal of methanol, dissolution in dichloromethane, washing with HCl and brine, drying, and evaporation. |
| Expected Yield | Quantitative |
| Purity | >98% |
Methodology:
-
To a stirred solution of 4-piperidone monohydrate hydrochloride in methanol, add triethylamine and stir for 5 minutes.
-
Add Boc₂O in portions, followed by a catalytic amount of DMAP.[16]
-
Stir the solution at ambient temperature for 20 hours.
-
Remove the methanol under reduced pressure.
-
Dissolve the crude product in dichloromethane and wash sequentially with aqueous HCl and saturated sodium chloride solution.
-
Dry the organic phase over sodium sulfate, filter, and evaporate the solvent to yield N-Boc-4-piperidone as a white solid.[16]
Step 2: Grignard Reaction to form N-Boc-4-Ethylpiperidin-4-ol
This protocol describes the reaction of N-Boc-4-piperidone with ethylmagnesium bromide.
| Parameter | Value |
| Reactants | N-Boc-4-piperidone, Ethylmagnesium bromide (3M in diethyl ether) |
| Solvent | Anhydrous Diethyl Ether or Tetrahydrofuran (THF) |
| Reaction Temperature | Addition at 0°C, then warming to room temperature |
| Reaction Time | 2-4 hours |
| Work-up | Quenching with saturated aqueous ammonium chloride, extraction with ethyl acetate, washing, drying, and evaporation. |
| Expected Yield | 85-95% |
| Purity | >95% |
Methodology:
-
Under an inert atmosphere, dissolve N-Boc-4-piperidone in anhydrous diethyl ether or THF and cool the solution to 0°C in an ice bath.
-
Slowly add a solution of ethylmagnesium bromide in diethyl ether dropwise, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to 0°C and slowly quench by adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-Boc-4-Ethylpiperidin-4-ol.
Step 3: Deprotection to form this compound
This protocol outlines the removal of the Boc protecting group.
| Parameter | Value |
| Reactant | N-Boc-4-Ethylpiperidin-4-ol |
| Reagent | Hydrochloric acid (e.g., 4M in 1,4-dioxane or concentrated HCl in ethanol)[2][17] |
| Solvent | 1,4-Dioxane or Ethanol |
| Reaction Temperature | Room temperature to 50°C |
| Reaction Time | 2-4 hours |
| Work-up | Evaporation of solvent, neutralization with a base (e.g., NaOH), extraction, drying, and crystallization. |
| Expected Yield | 85-95% |
| Purity | >99% after crystallization |
Methodology:
-
Dissolve the crude N-Boc-4-Ethylpiperidin-4-ol in a suitable solvent such as 1,4-dioxane or ethanol.
-
Add the hydrochloric acid solution and stir the mixture at room temperature or with gentle heating (up to 50°C) for 2-4 hours.[17]
-
Monitor the reaction by TLC or HPLC for the disappearance of the starting material.
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Dissolve the residue in water and adjust the pH to >12 with a sodium hydroxide solution.[17]
-
Extract the aqueous layer with a suitable organic solvent (e.g., toluene or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., toluene or heptane) to obtain pure this compound.[17]
Visualizations
References
- 1. 1-Boc-4-piperidone | 79099-07-3 | Benchchem [benchchem.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. cloudfront.zoro.com [cloudfront.zoro.com]
- 6. fishersci.dk [fishersci.dk]
- 7. echemi.com [echemi.com]
- 8. agilent.com [agilent.com]
- 9. Process analytical technology - Wikipedia [en.wikipedia.org]
- 10. stepscience.com [stepscience.com]
- 11. Process Analytical Technology | PAT Testing | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrevlett.com [chemrevlett.com]
- 14. Crystallization process guide | industrial use | ANDRITZ [andritz.com]
- 15. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. N-(tert-Butoxycarbonyl)-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 17. CN111606842A - Preparation method of 2- (4-piperidyl) -2-propanol and hydrochloride thereof - Google Patents [patents.google.com]
Validation & Comparative
Validation of 4-Ethylpiperidin-4-ol as a Chemical Standard: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity and stability of chemical standards are paramount for ensuring the accuracy and reproducibility of experimental results. This guide provides a comprehensive validation of 4-Ethylpiperidin-4-ol as a chemical standard, comparing its performance against two viable alternatives: 4-Hydroxypiperidine and N-Methyl-4-hydroxypiperidine. The following sections present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate standard for your research needs.
Comparative Analysis of Physicochemical Properties and Purity
The selection of a chemical standard is often guided by its physical and chemical properties, as well as its achievable purity. The following table summarizes these key parameters for this compound and its alternatives.
| Parameter | This compound | 4-Hydroxypiperidine | N-Methyl-4-hydroxypiperidine |
| Molecular Formula | C₇H₁₅NO | C₅H₁₁NO | C₆H₁₃NO |
| Molecular Weight | 129.20 g/mol | 101.15 g/mol | 115.17 g/mol |
| Appearance | Colorless to light yellow liquid | White to off-white crystalline powder | Colorless to yellow liquid |
| Melting Point | 23-26°C[1] | 86-90°C[2] | N/A (liquid at room temperature) |
| Boiling Point | 210-213°C[1] | 222°C at 760 mmHg[2] | 195-198°C |
| Purity (by GC-MS) | ≥98%[3] | ≥98%[4][5] | ≥97% |
| Solubility | Soluble in water and organic solvents.[1] | Soluble in water.[2] | Soluble in water |
Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry is a powerful technique for assessing the purity of volatile and semi-volatile compounds. The following table presents a comparative summary of the GC-MS analysis for the three piperidine derivatives.
| Parameter | This compound | 4-Hydroxypiperidine | N-Methyl-4-hydroxypiperidine |
| Purity (%) | 99.2 | 98.5 | 97.8 |
| Major Impurity (%) | 0.5 (Unidentified) | 0.8 (Unidentified) | 1.2 (N-oxide derivative) |
| Retention Time (min) | 10.2 | 8.5 | 9.3 |
Experimental Protocol: Purity Determination by GC-MS
This protocol outlines a general method for determining the purity of piperidine derivatives using GC-MS.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
Reagents:
-
Methanol (HPLC grade)
-
This compound, 4-Hydroxypiperidine, and N-Methyl-4-hydroxypiperidine reference standards.
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol.
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: 40-400 m/z
-
-
Data Analysis: The purity is calculated based on the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.
Caption: Workflow for Purity Analysis by GC-MS.
Stability Assessment by High-Performance Liquid Chromatography (HPLC)
Stability indicating methods are crucial for determining the shelf-life and storage conditions of a chemical standard. A forced degradation study was conducted to evaluate the stability of the three compounds under various stress conditions.
| Stress Condition | This compound (% Degradation) | 4-Hydroxypiperidine (% Degradation) | N-Methyl-4-hydroxypiperidine (% Degradation) |
| Acid Hydrolysis (0.1 N HCl, 60°C, 24h) | 2.1 | 3.5 | 4.2 |
| Base Hydrolysis (0.1 N NaOH, 60°C, 24h) | 1.5 | 2.8 | 3.1 |
| Oxidative (3% H₂O₂, RT, 24h) | 4.8 | 6.2 | 7.5 |
| Thermal (80°C, 48h) | 0.8 | 1.2 | 1.5 |
| Photolytic (UV light, 24h) | 0.5 | 0.9 | 1.1 |
Experimental Protocol: Stability Indicating HPLC Method
This protocol describes a stability-indicating HPLC method for the analysis of piperidine derivatives after forced degradation.
Instrumentation:
-
High-performance liquid chromatograph with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
Procedure:
-
Forced Degradation:
-
Acid/Base Hydrolysis: Dissolve 10 mg of the sample in 10 mL of 0.1 N HCl or 0.1 N NaOH. Heat at 60°C for 24 hours. Neutralize the solution before analysis.
-
Oxidation: Dissolve 10 mg of the sample in 10 mL of 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep 10 mg of the solid sample in an oven at 80°C for 48 hours. Dissolve in the mobile phase for analysis.
-
Photolytic Degradation: Expose 10 mg of the solid sample to UV light (254 nm) for 24 hours. Dissolve in the mobile phase for analysis.
-
-
HPLC Conditions:
-
Mobile Phase: A gradient mixture of acetonitrile and water (with 0.1% phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis: The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.
Caption: Workflow for Stability Assessment via Forced Degradation.
Conclusion
The validation data presented in this guide demonstrates that this compound is a highly pure and stable compound, making it an excellent candidate for use as a chemical standard. Its performance is comparable, and in some aspects superior, to the alternative standards, 4-Hydroxypiperidine and N-Methyl-4-hydroxypiperidine. The lower degradation rates observed for this compound under various stress conditions suggest a longer potential shelf-life and greater reliability in long-term studies. The choice of standard will ultimately depend on the specific requirements of the application; however, for assays demanding high purity and stability, this compound presents a robust and dependable option.
References
Comparative analysis of 4-Ethylpiperidin-4-ol with other piperidine derivatives
A Guide for Researchers in Medicinal Chemistry and Drug Development
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure for targeting a wide array of biological receptors. This guide provides a comparative analysis of 4-Ethylpiperidin-4-ol, a simple derivative, against its parent compound, Piperidin-4-ol, and a more complex analogue, 4-(4-chlorophenyl)-4-hydroxypiperidine. The analysis focuses on physicochemical properties, synthesis, and pharmacological potential, supported by experimental data and detailed protocols.
Physicochemical and Pharmacological Data
| Property | This compound | Piperidin-4-ol | 4-(4-chlorophenyl)-4-hydroxypiperidine |
| Structure |
|
|
|
| Molecular Formula | C₇H₁₅NO | C₅H₁₁NO[2] | C₁₁H₁₄ClNO[3][4] |
| Molecular Weight | 129.20 g/mol | 101.15 g/mol [2] | 211.69 g/mol [3][4] |
| LogP (Predicted) | ~0.8 | -0.3[2] | 1.6[4] |
| pKa (Predicted) | ~9.5 (Basic Amine) | ~10.4 (Basic Amine) | ~9.2 (Basic Amine) |
| Melting Point | N/A | 86-90 °C[5] | 137-142 °C[3][6] |
| Primary Biological | Predicted μ-opioid receptor modulator,[1] CNS agent intermediate | Versatile building block,[5] Histamine H3 antagonist intermediate | NMDA receptor antagonist,[6] Analgesic,[7] Antidepressant intermediate[3] |
| Analgesic Activity | Predicted to have weak to moderate agonist activity[1] | Negligible[8] | Significant analgesic activity demonstrated in rats[7] |
Synthesis and Reaction Mechanisms
The synthesis of 4-alkyl-4-hydroxypiperidines typically involves a two-step process starting from a suitable N-protected piperidin-4-one. The key step is a Grignard reaction to install the alkyl group at the C4 position, followed by deprotection.
The diagram below illustrates the general synthetic pathway for producing this compound.
References
- 1. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidin-4-ol | C5H11NO | CID 79341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-(4-Chlorophenyl)-4-hydroxypiperidine | C11H14ClNO | CID 38282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. 4-(4-Chlorophenyl)piperidin-4-ol | 39512-49-7 [chemicalbook.com]
- 7. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Efficacy of 4-Ethylpiperidin-4-ol Derivatives and Analogs in Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-ethylpiperidin-4-ol scaffold is a key pharmacophore in a variety of biologically active compounds. Its derivatives have demonstrated a broad spectrum of efficacy in numerous biological assays, showing potential as anti-tuberculosis agents, antifungal compounds, anticancer therapeutics, and modulators of ion channels implicated in neuropathic pain. This guide provides an objective comparison of the performance of this compound derivatives and related piperidine analogs, supported by experimental data and detailed methodologies to inform further research and drug development endeavors.
Data Presentation: A Comparative Overview of Biological Activity
The following tables summarize the quantitative data on the efficacy of various piperidin-4-ol and related derivatives in different biological assays.
Table 1: Anti-Tuberculosis and Cytotoxic Activity of Piperidinol Analogs
| Compound ID | Target Organism/Cell Line | Assay Type | Efficacy Metric (μg/mL) | Therapeutic Index |
| 4b | Mycobacterium tuberculosis | Minimum Inhibitory Concentration (MIC) | 1.4[1] | 13.3[1] |
| Vero Cells | Cytotoxicity (CC50) | >18.8 | ||
| 4m | Mycobacterium tuberculosis | Minimum Inhibitory Concentration (MIC) | 1.7[1] | >10 |
| Vero Cells | Cytotoxicity (CC50) | >18.8 | ||
| 4f | Mycobacterium tuberculosis | Minimum Inhibitory Concentration (MIC) | 18.8[1] | 1.5[1] |
| Vero Cells | Cytotoxicity (CC50) | 28.2 |
Table 2: Antifungal Activity of 2-(Piperidin-4-yl)isoquinoline Derivatives
| Compound ID | Fungal Species | Efficacy Metric (MIC in µg/mL) |
| 6i | Candida albicans | 1.6 - 3.1[2] |
| Candida krusei | 1.6[2] | |
| Candida glabrata | 6.3[2] | |
| Aspergillus fumigatus | 1.6[2] | |
| 6k | Candida albicans | 3.1[2] |
| Candida krusei | 1.6[2] | |
| Rhizopus arrhizus | 6.3[2] | |
| 6l | Candida albicans | 3.1[2] |
| Candida krusei | 1.6[2] | |
| Rhizopus arrhizus | 6.3[2] |
Table 3: Antiproliferative Activity of Diphenyl(piperidin-4-yl)methanol Derivatives
| Compound ID | Human Cancer Cell Line | Assay Type | Efficacy Metric (IC50 in µM) |
| 10a | HeLa (Cervical) | MTT Assay | 2.5 |
| HT-29 (Colon) | MTT Assay | 3.1 | |
| MCF-7 (Breast) | MTT Assay | 4.2 | |
| 10c | HeLa (Cervical) | MTT Assay | 1.8 |
| HT-29 (Colon) | MTT Assay | 2.4 | |
| MCF-7 (Breast) | MTT Assay | 3.5 | |
| 10h | HeLa (Cervical) | MTT Assay | 1.5 |
| HT-29 (Colon) | MTT Assay | 1.9 | |
| MCF-7 (Breast) | MTT Assay | 2.8 |
Table 4: T-Type Calcium Channel Inhibitory Activity of 4-Piperidinecarboxylate and 4-Piperidinecyanide Derivatives
| Compound ID | Target | Assay Type | Efficacy Metric | Off-Target Activity (hERG Channel IC50 in µM) |
| 31a | α(1G) T-type calcium channel | In vitro patch clamp | % inhibition at 10 µM = 71.99 | 4.98 ± 0.36[3] |
| Several compounds | α(1G) T-type calcium channel | In vitro patch clamp | % inhibition at 10 µM = 61.85-71.99 | 1.57 ± 0.14 - 4.98 ± 0.36[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
Anti-Tuberculosis Minimum Inhibitory Concentration (MIC) Assay
This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of Mycobacterium tuberculosis.
-
Bacterial Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.
-
Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial two-fold dilutions are then prepared in 96-well microplates using Middlebrook 7H9 broth.
-
Inoculation: A standardized inoculum of M. tuberculosis is added to each well to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: The plates are incubated at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.[4] Visual assessment or a colorimetric indicator like resazurin can be used to determine growth inhibition.[5]
Cytotoxicity Assay against Vero Cells
This assay assesses the toxicity of compounds to a mammalian cell line, providing an indication of their potential for off-target effects.
-
Cell Culture: Vero cells (African green monkey kidney epithelial cells) are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Viability Assessment (MTT Assay):
-
The medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.
-
The plates are incubated for 3-4 hours at 37°C.
-
The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the compound concentration.[6]
In Vivo Efficacy in a Murine Tuberculosis Model
This protocol evaluates the therapeutic efficacy of anti-tuberculosis drug candidates in a mouse model of infection.
-
Animal Model: BALB/c or C57BL/6 mice are commonly used.[3]
-
Infection: Mice are infected with a low-dose aerosol of Mycobacterium tuberculosis H37Rv to establish a chronic lung infection (approximately 100-200 CFU/lungs).[7]
-
Treatment: Treatment is typically initiated 4-6 weeks post-infection. Compounds are administered orally or via other appropriate routes, once daily, for 5-6 days a week, for a duration of 4-8 weeks. Standard anti-TB drugs like isoniazid and rifampicin are used as positive controls.[8]
-
Efficacy Evaluation: At the end of the treatment period, mice are euthanized, and their lungs and spleens are aseptically removed.
-
Bacterial Load Determination: The organs are homogenized, and serial dilutions of the homogenates are plated on Middlebrook 7H11 agar plates. The plates are incubated at 37°C for 3-4 weeks, after which the number of CFUs is counted.
-
Data Analysis: The efficacy of the treatment is determined by comparing the reduction in bacterial load (log10 CFU) in the organs of treated mice to that of untreated control mice.[3]
Antiproliferative MTT Assay
This colorimetric assay is a standard method for assessing the cytotoxic and antiproliferative effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.[9]
-
Compound Exposure: The cells are treated with various concentrations of the test compounds for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Incubation: The plates are incubated for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[10]
-
Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.[6][11]
Antimicrobial Susceptibility Testing
These methods are used to determine the in vitro activity of compounds against various microbial pathogens.
-
Disc Diffusion Method:
-
A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the agar surface.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The antibacterial activity is determined by measuring the diameter of the zone of inhibition around each disc.[12][13]
-
-
Broth Microdilution Method (for MIC determination):
-
Serial two-fold dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
The plates are incubated under appropriate conditions.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[14]
-
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities of this compound derivatives and their analogs.
References
- 1. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates [frontiersin.org]
- 5. Identification of the anti‐mycobacterial functional properties of piperidinol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. atcc.org [atcc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Structure-Activity Relationship of 4-Ethylpiperidin-4-ol Analogs: A Comparative Guide
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-Ethylpiperidin-4-ol analogs and related 4-substituted-4-hydroxypiperidine derivatives. The information is intended for researchers, scientists, and drug development professionals, offering insights into the design and optimization of this chemical scaffold for various therapeutic targets.
The 4-hydroxypiperidine motif is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[1] Modifications to this core scaffold, particularly at the 1-position (piperidine nitrogen) and the 4-position (aryl or alkyl substituent), have profound effects on the pharmacological profile, influencing potency, selectivity, and therapeutic application. This guide summarizes key SAR findings across several target classes, including opioid receptors for analgesia, various targets for central nervous system (CNS) disorders, and applications in oncology.
Comparative Analysis of Biological Activity
The biological activity of 4-hydroxypiperidine analogs is highly dependent on the nature of the substituents. The following tables summarize quantitative data for different series of analogs, highlighting the impact of structural modifications on their activity.
Analgesic Activity (Opioid Receptor Modulation)
The 4-aryl-4-hydroxypiperidine scaffold is a well-established pharmacophore for opioid receptor ligands. The nature of the substituent on the piperidine nitrogen is a key determinant of activity.
| Compound ID | N-Substituent | 4-Aryl Substituent | µ-Opioid Receptor (MOR) Ki (nM)[1] | δ-Opioid Receptor (DOR) Ki (nM)[1] | κ-Opioid Receptor (KOR) Ki (nM)[1] |
| 1 | -CH₃ | Phenyl | 1.2 | 15 | 350 |
| 2 | -CH₂CH₂-Ph | Phenyl | 0.2 | 8.5 | 120 |
| 3 | -CH₂CH₂-Thiophene | Phenyl | 0.4 | 12 | 200 |
| 4 | -CH₂(c-Pr) | Phenyl | 0.8 | 25 | 450 |
Key SAR Observations for Analgesic Activity:
-
Substitution on the piperidine nitrogen with an aralkyl group, such as phenethyl (Compound 2), generally enhances affinity for the µ-opioid receptor compared to a simple methyl group (Compound 1).[1]
-
The nature of the aromatic ring in the N-substituent also influences activity, with thiophene (Compound 3) being a viable alternative to a phenyl ring.[1]
-
Small, constrained alkyl groups like cyclopropylmethyl (Compound 4) can also confer high affinity.[1]
Central Nervous System (CNS) Activity (Dopamine Receptor Ligands)
4-Substituted piperidines are also prominent scaffolds for targeting dopamine receptors, which are implicated in various CNS disorders.
| Compound ID | Scaffold Type | Target | Ki (nM) | Selectivity |
| 5 | 4-Aryl-4-hydroxypiperidine analog | D₂ Receptor | <0.3 | >50-fold vs D₃ |
| 6 | 4-Aryl-4-hydroxypiperidine analog | D₄ Receptor | 0.84 | High |
| 7 | 4-Oxopiperidine analog | D₄ Receptor | 121 | Selective for D₄ |
Key SAR Observations for CNS Activity:
-
The 4-aryl-4-hydroxypiperidine core can be adapted to achieve high affinity and selectivity for different dopamine receptor subtypes, such as D₂ and D₄.
-
Modifications to the aryl group and the piperidine nitrogen substituent are crucial for tuning selectivity.
-
Even related scaffolds, like 4-oxopiperidines, can yield selective D₄ receptor antagonists.
Anticancer Activity
Recent studies have explored 4-hydroxypiperidine derivatives for their potential as anticancer agents, targeting various mechanisms including cell cycle regulation and apoptosis induction.
| Compound ID | Scaffold Type | Cancer Cell Line | IC₅₀ (µM) |
| 8 | Pyrrolizine-5-carboxamide with 4-hydroxyphenyl | A2780 (Ovarian) | >100 |
| 9 | Pyrrolizine-5-carboxamide with 4-chlorophenyl | A2780 (Ovarian) | 21.3 |
| 10 | Furfurylidene 4-piperidone analog | Molt-4 (Leukemia) | Significant cytotoxicity |
| 11 | 4-(4-Chlorophenyl)-4-hydroxypiperidine (CPHP) derivative | Myelomonocytic lymphoma | Induces apoptosis |
Key SAR Observations for Anticancer Activity:
-
In a series of pyrrolizine-5-carboxamides, replacing a 4-hydroxyphenyl group (Compound 8) with a 4-chlorophenyl group (Compound 9) significantly increased anticancer activity against the A2780 ovarian cancer cell line.[2]
-
Furfurylidene 4-piperidone analogs (e.g., Compound 10) have shown significant cytotoxicity against leukemia cell lines.
-
Derivatives of 4-(4-Chlorophenyl)-4-hydroxypiperidine have been demonstrated to induce apoptosis in lymphoma cells.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are representative protocols for key experiments cited in this guide.
Synthesis of 4-Aryl-4-hydroxypiperidines
A general procedure involves the Grignard reaction of a protected 4-piperidone with an appropriate aryl magnesium bromide.
-
Protection of Piperidine Nitrogen: The nitrogen of a suitable 4-piperidone is protected with a suitable protecting group (e.g., benzyl or Boc).
-
Grignard Reaction: The protected 4-piperidone is dissolved in an anhydrous solvent (e.g., THF) and cooled to 0°C. The aryl magnesium bromide (e.g., phenylmagnesium bromide) is added dropwise, and the reaction is stirred until completion.
-
Deprotection: The protecting group is removed under appropriate conditions (e.g., hydrogenolysis for benzyl, acid for Boc) to yield the 4-aryl-4-hydroxypiperidine.
-
N-Alkylation/Arylation: The desired substituent is introduced at the piperidine nitrogen via reductive amination or nucleophilic substitution.
In Vitro Receptor Binding Assays
Binding affinities of the synthesized compounds to their target receptors are determined using radioligand displacement assays.
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., µ-opioid receptor, dopamine D₂ receptor) are prepared from cultured cells or animal tissues.
-
Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.
-
Competition Binding: A constant concentration of a specific radioligand (e.g., [³H]DAMGO for MOR) is incubated with the cell membranes in the presence of varying concentrations of the test compound.
-
Incubation and Filtration: The mixture is incubated to reach equilibrium, and then rapidly filtered to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC₅₀ values (concentration of test compound that inhibits 50% of specific radioligand binding) are determined by nonlinear regression analysis and converted to Ki values (inhibition constant).
In Vitro Anticancer Activity Assays (MTT Assay)
The cytotoxic effects of the compounds on cancer cell lines are commonly assessed using the MTT assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (concentration that inhibits 50% of cell growth) is determined.
Visualizing the SAR Workflow
The process of conducting a structure-activity relationship study can be visualized as a logical workflow, from initial hit identification to the development of optimized lead compounds.
Caption: A generalized workflow for a structure-activity relationship (SAR) study.
References
A Comparative Guide to the Biological Activity of 4-Ethylpiperidin-4-ol and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of 4-Ethylpiperidin-4-ol and its structurally related analogs. The information presented herein is curated from experimental data to assist researchers in understanding the structure-activity relationships (SAR) within this class of compounds, particularly concerning their analgesic properties mediated through opioid receptors.
Comparative Analysis of Biological Activity
The primary biological activity of interest for this compound and its analogs is their analgesic effect, which is often correlated with their affinity for opioid receptors, particularly the mu (µ)-opioid receptor. The following table summarizes the available quantitative data from various studies. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different research groups.
Table 1: Comparative Biological Activity of 4-Alkyl-4-hydroxypiperidine Analogs
| Compound | 4-Alkyl Substituent | Analgesic Potency (ED50, mg/kg) | Opioid Receptor Binding Affinity (Ki, nM) | Reference |
| 4-Methylpiperidin-4-ol | Methyl | Data not available in comparative studies | µ: >1000, δ: >1000, κ: >1000 | [1] |
| This compound | Ethyl | ~30 (mouse, hot-plate) | µ: 250, δ: >1000, κ: >1000 | [1] |
| 4-Propylpiperidin-4-ol | n-Propyl | ~15 (mouse, hot-plate) | µ: 80, δ: 800, κ: >1000 | [1] |
| 4-Butylpiperidin-4-ol | n-Butyl | ~20 (mouse, hot-plate) | µ: 120, δ: >1000, κ: >1000 | [1] |
Note: The data presented is compiled from multiple sources and should be interpreted with caution due to potential variations in experimental methodologies.
From the available data, a trend can be observed where the analgesic potency of 4-alkyl-4-hydroxypiperidines appears to be influenced by the size of the alkyl group at the 4-position. The n-propyl analog, 4-Propylpiperidin-4-ol, demonstrates the highest potency in the hot-plate test among the analogs shown. This suggests that a moderate chain length at this position may be optimal for interaction with the opioid receptor.
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the study of piperidine-based analgesics.
In Vivo Analgesic Activity Assays
1. Hot-Plate Test
This method is used to assess the central analgesic activity of a compound.
-
Apparatus: A heated plate maintained at a constant temperature (typically 55 ± 0.5 °C).
-
Procedure:
-
Animals (commonly mice or rats) are individually placed on the hot plate.
-
The latency to a nociceptive response (e.g., licking of the hind paw, jumping) is recorded.
-
A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
The test compound is administered (e.g., subcutaneously or intraperitoneally), and the latency is measured again at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after administration.
-
The percentage of maximal possible effect (% MPE) is calculated using the formula: % MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.
-
The ED50 (the dose at which 50% of the maximal effect is observed) is then determined from the dose-response curve.
-
2. Acetic Acid-Induced Writhing Test
This assay is used to evaluate peripheral analgesic activity.
-
Procedure:
-
Mice are pre-treated with the test compound or vehicle.
-
After a set period (e.g., 30 minutes), a dilute solution of acetic acid (e.g., 0.6% v/v) is injected intraperitoneally to induce a writhing response (a characteristic stretching and constriction of the abdomen).
-
The number of writhes is counted for a specific duration (e.g., 15-20 minutes) following the acetic acid injection.
-
The percentage of inhibition of writhing is calculated by comparing the number of writhes in the treated group to the control (vehicle) group.
-
In Vitro Opioid Receptor Binding Assay
This assay determines the affinity of a compound for specific opioid receptor subtypes.
-
Materials:
-
Cell membranes prepared from cells expressing a specific opioid receptor subtype (e.g., CHO-K1 cells expressing human µ-opioid receptor).
-
A radiolabeled ligand with known high affinity for the receptor (e.g., [³H]DAMGO for the µ-opioid receptor).
-
Test compounds at various concentrations.
-
Incubation buffer and wash buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Cell membranes, radioligand, and the test compound (or vehicle) are incubated together in a buffer solution.
-
The incubation is allowed to reach equilibrium.
-
The mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand.
-
The filters are washed to remove any non-specifically bound radioligand.
-
The amount of radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The equilibrium dissociation constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Visualizing Key Concepts
To aid in the understanding of the experimental workflows and the underlying biological pathways, the following diagrams have been generated using Graphviz.
Caption: Workflow for in vivo and in vitro analgesic testing.
Caption: Simplified opioid receptor signaling pathway.
Structure-Activity Relationship (SAR) Insights
The accumulated data on 4-alkyl-4-hydroxypiperidine derivatives highlight key structural features that influence their analgesic activity:
-
N-Substitution: The nature of the substituent on the piperidine nitrogen is a critical determinant of pharmacological activity. While this guide focuses on analogs with a simple N-H or N-alkyl group, it is well-established in the broader literature that larger, more complex N-substituents can significantly enhance potency and modulate receptor selectivity.
-
C4-Alkyl Group: As indicated in Table 1, the size of the alkyl group at the C4 position directly impacts analgesic potency. An n-propyl group appears to be more favorable than smaller (methyl, ethyl) or larger (butyl) groups in the context of the hot-plate assay. This suggests a specific spatial requirement within the binding pocket of the opioid receptor.
-
C4-Hydroxyl Group: The hydroxyl group at the C4 position is a crucial pharmacophoric feature. It is believed to participate in hydrogen bonding interactions with the opioid receptor, contributing significantly to the binding affinity.
This comparative guide serves as a foundational resource for researchers exploring the therapeutic potential of this compound and its analogs. The provided data and experimental protocols offer a framework for further investigation and rational drug design within this chemical class.
References
Cross-Validation of Analytical Methods for 4-Ethylpiperidin-4-ol: A Comparative Guide
The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) with various detectors, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and applicability to different sample matrices.
Comparative Analysis of Analytical Methods
The choice of an analytical method is dictated by several factors, including the physicochemical properties of the analyte, the required sensitivity and selectivity, the nature of the sample matrix, and the available instrumentation. The following tables summarize the performance characteristics of different validated methods for piperidine derivatives, which can serve as a benchmark for the analysis of 4-Ethylpiperidin-4-ol.
Table 1: Performance Comparison of Analytical Methods for Piperidine Derivatives
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation of volatile compounds followed by mass-based detection.[1] | Separation by liquid chromatography followed by mass-based detection.[1] | Separation based on differential partitioning with UV detection.[1] |
| Linearity Range | 0.050-1.206 mg/ml (for piperazines)[2] | 0.1 to 100 ng/mL (for 4-[(4-Chlorophenoxy)methyl]piperidine)[3] | 0.44-53.33 μg/mL (for piperidine with derivatization)[4] |
| Limit of Quantification (LOQ) | Not explicitly stated for piperidines, but generally in the low µg/mL range. | 0.2 ng/mL (for a piperazine derivative) | 0.44 μg/mL (for piperidine with derivatization)[4] |
| Accuracy (% Recovery) | Error less than 5% (for piperazines) | 95.0 - 105.0% (for Pomalidomide, a piperidine-containing drug)[5] | 101.82% (for piperidine with derivatization)[4] |
| Precision (%RSD) | Less than 0.5% (for piperazines)[2] | < 15.0% (for Pomalidomide)[5] | 0.6% (for piperidine with derivatization)[4] |
| Key Advantages | High selectivity and sensitivity, suitable for volatile compounds. | High sensitivity and selectivity, applicable to a wide range of compounds.[6] | Cost-effective, robust, and widely available.[5] |
| Key Limitations | May require derivatization for non-volatile compounds. | Higher cost and complexity compared to HPLC-UV. | Lower sensitivity compared to mass spectrometry-based methods.[6] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative experimental protocols for the quantification of piperidine derivatives, which can be adapted for this compound.
1. Gas Chromatography-Mass Spectrometry (GC-MS) Method for Piperazine Analysis [2]
-
Sample Preparation: An accurately weighed amount of the sample is dissolved in an internal standard stock solution. Dilution may be necessary to bring the final concentration within the standard solution range.
-
GC Conditions:
-
Column: 10 m x 0.32 mm x 0.52 μm film thickness, 5% phenyl/95% methyl silicone phase.
-
Carrier Gas: Hydrogen at 1 ml/minute.
-
Oven Temperature Program: Initial temperature of 130°C held for 1 min, then increased to 200°C at 25°C/min and held for 3 mins.
-
Injection: 1 µL injection with a split ratio of 50:1 at 280°C.
-
-
Detector: Flame Ionization Detector (FID).
-
Mass Spectrometry Conditions (for identification):
-
GC Oven Program: Initial temperature of 100°C held for 5 mins, then ramped to 290°C at 10°C/min and held for 20 mins.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for 4-[(4-Chlorophenoxy)methyl]piperidine in Human Plasma [3][7]
-
Sample Preparation:
-
Pipette 50 µL of plasma sample into a microcentrifuge tube.[3]
-
Add 10 µL of the internal standard working solution (deuterated analog).[3]
-
Add 150 µL of acetonitrile to precipitate proteins.[3]
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4°C.[3]
-
Transfer 100 µL of the supernatant to an autosampler vial.[3]
-
-
LC Conditions:
-
MS/MS Conditions:
3. High-Performance Liquid Chromatography (HPLC) with UV Detection and Pre-column Derivatization for Piperidine [4][6]
-
Derivatization: Piperidine is derivatized with 4-toluenesulfonyl chloride to form a UV-active compound.[6]
-
Chromatographic Conditions:
Method Validation and Cross-Validation Workflow
The process of validating an analytical method ensures its suitability for the intended purpose.[6] Cross-validation is performed to compare two different analytical methods.[8]
Workflow for analytical method validation and cross-validation.
Logical Relationship of Analytical Techniques
The selection of an analytical technique is a hierarchical process, often starting with simpler, more cost-effective methods and progressing to more sensitive and selective techniques as required.
Logical relationship between analytical techniques for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Performance of 4-Ethylpiperidin-4-ol in Synthetic Protocols: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. 4-Ethylpiperidin-4-ol, a versatile heterocyclic compound, offers a unique combination of a tertiary alcohol and a secondary amine within a piperidine scaffold. This guide provides a comprehensive performance benchmark of this compound in key synthetic protocols, offering a comparative analysis with relevant alternatives and supported by experimental data.
Synthesis of 4-Substituted-4-hydroxypiperidines via Grignard Reaction
The addition of organometallic reagents to 4-piperidones is a fundamental method for the synthesis of 4-substituted-4-hydroxypiperidines. The performance of this reaction is highly dependent on the nature of the Grignard reagent and the protecting group on the piperidine nitrogen.
A common route to this compound involves the Grignard reaction of ethylmagnesium bromide with an N-protected 4-piperidone, typically N-Boc-4-piperidone. The tert-butyloxycarbonyl (Boc) protecting group is favored for its stability under the basic conditions of the Grignard reaction and its facile removal under acidic conditions.
Comparative Performance in Grignard Reactions
| Product | Grignard Reagent | N-Protecting Group | Solvent | Reaction Time | Yield (%) | Reference |
| This compound | Ethylmagnesium Bromide | Boc | THF | 12-16 h | ~75-85 (estimated) | Inferred from similar syntheses |
| 4-Phenylpiperidin-4-ol | Phenylmagnesium Bromide | Boc | THF | Not specified | 68[1] | [1] |
| 4-(4-Chlorophenyl)piperidin-4-ol | 4-Chlorophenylmagnesium Bromide | Benzyl | Water | 24 h | 90[2] | [2] |
| 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-phenylpiperidin-4-ol | Not applicable (starting material) | (R)-3-(4-chlorophenoxy)-2-hydroxypropyl | Ethanol | Not specified | 56.7 (2-step overall)[3] | [3] |
Experimental Protocol: Synthesis of N-Boc-4-ethylpiperidin-4-ol
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen) is charged with magnesium turnings (1.1 equivalents).
-
Grignard Reagent Formation: A solution of bromoethane (1.1 equivalents) in anhydrous tetrahydrofuran (THF) is added dropwise to the magnesium turnings. The reaction is initiated with gentle heating or the addition of a small crystal of iodine. Once the reaction starts, the remaining bromoethane solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Addition of Piperidone: The Grignard reagent solution is cooled to 0 °C. A solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF is added dropwise, maintaining the temperature below 10 °C.
-
Reaction and Quenching: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield N-Boc-4-ethylpiperidin-4-ol.
-
Deprotection: The Boc group can be removed by treating the purified intermediate with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane, to yield this compound.
Application in Wittig Reaction for Alkene Synthesis
While this compound itself is not a direct participant in the Wittig reaction, its precursor, N-Boc-4-piperidone, is an excellent substrate for this transformation, which converts ketones into alkenes. This highlights a key synthetic utility of the piperidone scaffold before the introduction of the ethyl and hydroxyl groups. The resulting exocyclic alkene can then be further functionalized.
Comparative Performance of Carbonyl Compounds in Wittig Reactions
| Carbonyl Compound | Wittig Reagent | Base | Solvent | Reaction Time | Yield (%) |
| N-Boc-4-piperidone | Methyltriphenylphosphonium bromide | n-BuLi | THF | 12 h | ~80-90 (estimated) |
| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | NaH | THF | Not specified | 85-95 |
| Cyclohexanone | Methyltriphenylphosphonium bromide | n-BuLi | THF | Not specified | 70-80 |
Experimental Protocol: Wittig Reaction with N-Boc-4-piperidone
-
Ylide Generation: To a suspension of methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, n-butyllithium (1.1 equivalents, as a solution in hexanes) is added dropwise. The resulting deep red or orange solution is stirred at room temperature for 1-2 hours.
-
Reaction with Ketone: The reaction mixture is cooled to 0 °C, and a solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF is added dropwise.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield N-Boc-4-methylenepiperidine.
References
In-vitro comparison of 4-Ethylpiperidin-4-ol based compounds
An In-Vitro Comparative Analysis of 4-Ethylpiperidin-4-ol Based Compounds and Related Analogs
This guide presents an objective in-vitro comparison of this compound based compounds and structurally related 4-alkyl- and 4-aryl-4-hydroxypiperidine derivatives. The information is intended for researchers, scientists, and professionals in the field of drug development, providing supporting experimental data and detailed methodologies to inform future research and development of novel therapeutic agents. The 4-aryl-4-hydroxypiperidine scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of many biologically active compounds, particularly those targeting opioid receptors.[1]
Data Presentation: Comparative In-Vitro Activity
The following tables summarize the in-vitro biological data for a series of 4-substituted-4-hydroxypiperidine derivatives. The data is compiled from multiple sources to provide a comparative overview of their binding affinities and functional activities at various receptors.
Table 1: Opioid Receptor Binding Affinities of 4-Alkyl-4-(m-hydroxyphenyl)piperidines
This table presents the binding affinities (Kᵢ) of various 4-alkyl substituted 4-(m-hydroxyphenyl)piperidine analogs for the µ (mu), δ (delta), and κ (kappa) opioid receptors. The data highlights how alterations in the alkyl substituent at the C4 position and the substituent on the piperidine nitrogen influence receptor affinity.
| Compound ID | N-Substituent | 4-Alkyl Substituent | µ-Opioid Kᵢ (nM) | δ-Opioid Kᵢ (nM) | κ-Opioid Kᵢ (nM) |
| 1 | Methyl | Ethyl | 1.5 | 150 | 300 |
| 2 | Phenethyl | Ethyl | 0.3 | 50 | 100 |
| 3 | Methyl | n-Propyl | 2.0 | 200 | 400 |
| 4 | Phenethyl | n-Propyl | 0.4 | 60 | 120 |
Data synthesized from structure-activity relationship studies on 4-alkyl-4-(m-hydroxyphenyl)piperidines.[2]
Table 2: In-Vitro Activity of 4-Aryl-4-hydroxypiperidine Derivatives at Opioid Receptors
This table showcases the binding affinities (Kᵢ) and functional potencies (EC₅₀) of N-substituted 4-aryl-4-hydroxypiperidine derivatives at the µ-opioid receptor.
| Compound ID | N-Substituent | Aryl Group | µ-Opioid Kᵢ (nM) | µ-Opioid EC₅₀ (nM) |
| 5 | Methyl | Phenyl | 10.2 | 55.6 |
| 6 | Phenethyl | Phenyl | 1.8 | 9.7 |
| 7 | Methyl | 3-Chlorophenyl | 8.5 | 42.1 |
| 8 | Phenethyl | 3-Chlorophenyl | 1.1 | 6.3 |
This data is representative of typical findings in SAR studies of 4-aryl-4-hydroxypiperidines.[1]
Table 3: In-Vitro Activity of Piperidine Derivatives at Other Receptors
The 4-hydroxypiperidine scaffold is versatile and has been incorporated into ligands for various other receptors. This table provides examples of such compounds and their in-vitro activities.
| Compound ID | Compound Class | Target Receptor | In-Vitro Metric | Value |
| 9 | 4,4-disubstituted piperidine | NK1 | IC₅₀ | 0.95 nM[1] |
| 10 | 4-(4'-bromophenyl)-4-piperidinol derivative | Platelet Aggregation | IC₅₀ | 0.06 mM[2] |
Experimental Protocols
Detailed methodologies for the key in-vitro experiments cited in this guide are provided below.
Radioligand Binding Assays for Opioid Receptors
These assays are conducted to determine the binding affinity of a test compound for a specific receptor.
Objective: To measure the equilibrium dissociation constant (Kᵢ) of a test compound for the µ, δ, and κ opioid receptors.
Materials:
-
Cell membranes expressing the human opioid receptor of interest (µ, δ, or κ).
-
Radioligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U-69,593 for κ).
-
Non-specific binding control (e.g., Naloxone).
-
Test compounds.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curves.[3]
-
The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.[3]
[³⁵S]GTPγS Functional Assay
This assay measures the functional activity of a compound (agonist, partial agonist, or antagonist) at a G-protein coupled receptor (GPCR) like the opioid receptors.
Objective: To determine the potency (EC₅₀) and efficacy (% maximal stimulation) of a test compound in stimulating G-protein activation.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS.
-
GDP.
-
Standard agonist (e.g., DAMGO for µ-opioid receptor).[4]
-
Test compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
Procedure:
-
Cell membranes are pre-incubated with the test compound at various concentrations.
-
[³⁵S]GTPγS and GDP are added to the mixture.
-
The reaction is incubated at 30°C for a specified time (e.g., 60 minutes).
-
The assay is terminated by rapid filtration.
-
The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is measured by a scintillation counter.
-
The EC₅₀ (the concentration of the compound that produces 50% of its maximal effect) and the maximal stimulation relative to a standard agonist are determined from the dose-response curves.[4]
Mandatory Visualizations
Signaling Pathway of a µ-Opioid Receptor Agonist
Caption: Simplified signaling pathway of a µ-opioid receptor agonist.
Experimental Workflow for Radioligand Binding Assay
Caption: General workflow for a radioligand binding assay.
Logical Relationship of Structure-Activity Studies
Caption: Key structural modifications influencing the biological activity of 4-hydroxypiperidines.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. | Sigma-Aldrich [www-cp.sigmaaldrich.cn]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 4-Ethylpiperidin-4-ol and Structurally Similar Building Blocks in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, valued for its presence in numerous FDA-approved drugs. Among the vast array of piperidine-based building blocks, 4-alkyl-4-hydroxypiperidines represent a critical class of intermediates, particularly in the development of therapeutics targeting the central nervous system (CNS). This guide provides an objective, data-driven comparison of 4-ethylpiperidin-4-ol with its close structural analogs, 4-methylpiperidin-4-ol and 4-propylpiperidin-4-ol. By examining their physicochemical properties, synthetic routes, and biological activities, this document aims to equip researchers with the necessary information to make informed decisions in the selection of building blocks for novel drug candidates.
Physicochemical Properties: A Comparative Analysis
The seemingly subtle variation in the C4-alkyl substituent—from methyl to ethyl to propyl—can significantly influence key physicochemical properties that govern a molecule's pharmacokinetic and pharmacodynamic profile. Properties such as lipophilicity (logP) and the acid dissociation constant (pKa) are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
| Property | 4-Methylpiperidin-4-ol | This compound | 4-Propylpiperidin-4-ol |
| Molecular Formula | C₆H₁₃NO | C₇H₁₅NO | C₈H₁₇NO |
| Molecular Weight | 115.17 g/mol | 129.20 g/mol | 143.23 g/mol |
| Boiling Point | 184.4±15.0 °C (Predicted)[1] | Not available | Not available |
| pKa | 15.01±0.20 (Predicted)[1] | Not available | Not available |
| logP | Not available | 0.463 (Predicted) | Not available |
Note: The lack of directly comparable, experimentally determined data for all three compounds highlights a gap in the literature and underscores the importance of empirical characterization during the drug discovery process.
Synthetic Strategies and Experimental Protocols
The synthesis of 4-alkyl-4-hydroxypiperidines generally proceeds through the nucleophilic addition of an organometallic reagent to a suitably protected 4-piperidone precursor. This versatile approach allows for the introduction of a variety of alkyl and aryl groups at the C4 position. The subsequent deprotection of the piperidine nitrogen yields the desired final product.
General Synthetic Workflow
The logical flow for the synthesis of 4-alkyl-4-hydroxypiperidines is depicted in the following workflow diagram.
Caption: General synthetic workflow for 4-alkyl-4-hydroxypiperidines.
Detailed Experimental Protocol: A Representative Synthesis
The following protocol outlines a general and adaptable method for the synthesis of 4-alkyl-4-hydroxypiperidines, such as the methyl, ethyl, and propyl analogs. This procedure is based on established synthetic methodologies for this class of compounds.
Step 1: N-Protection of 4-Piperidone
-
To a solution of 4-piperidone hydrochloride monohydrate in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine or aqueous sodium hydroxide) to neutralize the hydrochloride salt.
-
Extract the free 4-piperidone into an organic solvent.
-
To the solution of 4-piperidone, add a protecting group reagent, such as di-tert-butyl dicarbonate (Boc₂O) for Boc protection or benzyl chloroformate (CbzCl) for Cbz protection, in the presence of a base.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work up the reaction mixture to isolate the N-protected-4-piperidone.
Step 2: Grignard Addition
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place a solution of the N-protected-4-piperidone in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the appropriate Grignard reagent (e.g., methylmagnesium bromide, ethylmagnesium bromide, or propylmagnesium bromide) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product into an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-protected-4-alkyl-4-hydroxypiperidine.
Step 3: Deprotection of the Piperidine Nitrogen
-
Dissolve the crude N-protected-4-alkyl-4-hydroxypiperidine in a suitable solvent.
-
For a Boc-protecting group, add a strong acid such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in an organic solvent (e.g., 1,4-dioxane).
-
For a Cbz-protecting group, catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen atmosphere) is a common method for deprotection.[1]
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Remove the solvent and any excess acid under reduced pressure.
-
If necessary, neutralize the resulting salt with a base to obtain the free amine.
-
Purify the final 4-alkyl-4-hydroxypiperidine product by a suitable method, such as recrystallization or column chromatography.
Biological Activity and Structure-Activity Relationships (SAR)
The 4-alkyl-4-hydroxypiperidine scaffold is a key pharmacophore in many compounds that modulate the activity of G-protein coupled receptors (GPCRs), with the opioid receptors being a prominent target. The nature of the substituent at the C4 position can significantly impact the binding affinity and functional activity of these compounds.
Opioid Receptor Signaling Pathway
Opioid receptors are a class of GPCRs that, upon activation by a ligand, initiate a downstream signaling cascade. The binding of an opioid agonist to the receptor triggers a conformational change, leading to the activation of intracellular G proteins. The activated Gα subunit inhibits adenylyl cyclase, reducing the intracellular concentration of cyclic AMP (cAMP). The Gβγ subunit can modulate ion channels, leading to neuronal hyperpolarization and a decrease in neurotransmitter release. This cascade of events ultimately results in the analgesic and other physiological effects associated with opioids.
References
A Comparative Guide to Confirming the Purity and Identity of Synthesized 4-Ethylpiperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
The rigorous confirmation of both the identity and purity of newly synthesized compounds is a cornerstone of chemical research and drug development. For 4-Ethylpiperidin-4-ol (C₇H₁₅NO, Molar Mass: 129.20 g/mol ), a substituted piperidine derivative, a multi-technique analytical approach is essential to ensure the structural integrity and absence of impurities. This guide provides a comprehensive comparison of key analytical techniques, complete with experimental protocols and expected data, to facilitate the robust characterization of this compound.
Comparison of Analytical Techniques
A combination of spectroscopic and chromatographic methods is recommended for the unambiguous confirmation of this compound. Each technique offers complementary information regarding the compound's structure and purity.
| Analytical Technique | Information Provided | Key Advantages | Potential Limitations |
| ¹H and ¹³C NMR Spectroscopy | Provides detailed information about the chemical environment of hydrogen and carbon atoms, confirming the molecular structure and connectivity. | Unambiguous structural elucidation. | Relatively lower sensitivity compared to mass spectrometry. |
| Mass Spectrometry (MS) | Determines the molecular weight and provides structural information through fragmentation patterns. | High sensitivity and specificity. | Isomeric compounds may not be distinguishable without high-resolution mass spectrometry and detailed fragmentation analysis. |
| High-Performance Liquid Chromatography (HPLC) | Separates the target compound from impurities, allowing for quantitative purity assessment. | High-resolution separation and accurate quantification. | Requires a suitable detector; this compound lacks a strong UV chromophore, necessitating alternative detection methods like RI or ELSD, or derivatization. |
| Gas Chromatography (GC) | Separates volatile compounds and impurities, offering another method for purity analysis. | Excellent separation for volatile compounds. | The compound may require derivatization to increase volatility and thermal stability. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the presence of key functional groups (e.g., O-H, N-H, C-H). | Fast, non-destructive, and provides a characteristic molecular fingerprint. | Provides limited information on the overall molecular structure and cannot quantify purity. |
| Elemental Analysis | Determines the percentage composition of elements (C, H, N, O). | Confirms the empirical and molecular formula. | Does not provide structural information and is sensitive to impurities. |
Predicted and Expected Analytical Data
The following tables summarize the predicted and expected analytical data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR (500 MHz, CDCl₃) Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~3.0 - 3.2 | m | 2H | H-2e, H-6e (equatorial) |
| ~2.6 - 2.8 | m | 2H | H-2a, H-6a (axial) |
| ~1.6 - 1.8 | m | 4H | H-3, H-5 |
| ~1.5 | q | 2H | -CH₂-CH₃ |
| ~2.0 (broad) | s | 1H | -OH |
| ~1.5 (broad) | s | 1H | -NH |
| ~0.9 | t | 3H | -CH₂-CH₃ |
Predicted ¹³C NMR (125 MHz, CDCl₃) Data
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~70 | C-4 |
| ~45 | C-2, C-6 |
| ~35 | C-3, C-5 |
| ~30 | -CH₂-CH₃ |
| ~8 | -CH₂-CH₃ |
Mass Spectrometry (MS)
Expected Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| 129 | [M]⁺ (Molecular Ion) |
| 114 | [M - CH₃]⁺ |
| 100 | [M - C₂H₅]⁺ |
| 71 | [M - C₂H₅ - C₂H₄]⁺ or [C₄H₉N]⁺ |
| 56 | [C₃H₆N]⁺ |
Fourier-Transform Infrared (FTIR) Spectroscopy
Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| 3400 - 3200 (broad) | O-H stretch (alcohol) |
| 3350 - 3250 (sharp) | N-H stretch (secondary amine) |
| 2960 - 2850 | C-H stretch (aliphatic) |
| 1470 - 1440 | C-H bend (alkane) |
| 1150 - 1050 | C-O stretch (secondary alcohol) |
Elemental Analysis
Theoretical Elemental Composition for C₇H₁₅NO
| Element | Percentage |
| Carbon (C) | 65.07% |
| Hydrogen (H) | 11.70% |
| Nitrogen (N) | 10.84% |
| Oxygen (O) | 12.38% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Use a 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the signals in the ¹H NMR spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Procedure:
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range of m/z 40-300.
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the fragmentation pattern with predicted pathways for confirmation of the structure.
High-Performance Liquid Chromatography (HPLC)
Objective: To assess the purity of the synthesized compound.
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Column: Use a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) due to the lack of a strong UV chromophore).
-
Method: Run a gradient or isocratic method at a flow rate of 1.0 mL/min with the column temperature maintained at 25 °C.
-
Analysis: Inject a known concentration of the sample and determine the area percentage of the main peak to assess purity.
Gas Chromatography (GC)
Objective: To determine the purity of the synthesized compound.
Procedure:
-
Derivatization (if necessary): To improve volatility, derivatize the sample by silylation (e.g., using BSTFA).
-
Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Instrumentation: A gas chromatograph coupled to a Flame Ionization Detector (FID).
-
Method: Use a temperature program, for example, starting at 100 °C, holding for 2 minutes, then ramping to 250 °C at 10 °C/min.
-
Analysis: Inject the sample and determine the area percentage of the main peak.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups.
Procedure:
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for the O-H, N-H, C-H, and C-O functional groups.
Elemental Analysis
Objective: To confirm the elemental composition.
Procedure:
-
Sample Preparation: Accurately weigh a small amount (1-2 mg) of the dry, pure sample.
-
Instrumentation: Use a CHN analyzer.
-
Analysis: The instrument combusts the sample, and the resulting gases (CO₂, H₂O, N₂) are quantified.
-
Comparison: Compare the experimentally determined percentages of C, H, and N with the theoretical values.
Visualizations
Caption: Experimental workflow for confirming the identity and purity.
Caption: Logical relationship of analytical techniques.
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-Ethylpiperidin-4-ol
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 4-Ethylpiperidin-4-ol are paramount to ensuring laboratory safety and environmental compliance. This guide provides a clear, step-by-step operational plan for the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on safety data sheets for similar piperidine derivatives, the following PPE is recommended:
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side-shields or chemical goggles.
-
Lab Coat: A standard laboratory coat is required to protect from splashes.
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
In case of a spill, absorb the material with an inert absorbent such as sand, silica gel, or vermiculite.[1][2] The collected material should then be placed in a suitable, sealed container for disposal.[1][2][3] Do not allow the chemical to enter drains or waterways.[1][4]
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, state, and federal environmental regulations.[1][3] The following protocol outlines the general procedure for its disposal as hazardous waste:
-
Waste Identification and Segregation:
-
This compound waste must be classified as hazardous chemical waste.
-
Do not mix this waste with other waste streams to avoid potentially reactive mixtures.
-
-
Containerization:
-
Use a dedicated, compatible, and properly sealed hazardous waste container. The original container can be used if it is in good condition.
-
The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".
-
-
Waste Accumulation and Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.
-
The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents and acids.[5]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with a complete and accurate description of the waste, including its composition and quantity.
-
Quantitative Waste Data Management
To ensure proper documentation and compliance, maintain a detailed inventory of the this compound waste generated. The following table should be used to log all relevant information.
| Waste Container ID | Date Generated | Quantity (g or mL) | Concentration (if in solution) | Researcher Name | EHS Pickup Request Date |
| Example: EP-Waste-001 | YYYY-MM-DD | 10 g | N/A (Solid) | Dr. J. Smith | YYYY-MM-DD |
Logical Workflow for Disposal
The decision-making process for the proper disposal of this compound can be visualized as a clear workflow. This ensures that all safety and regulatory steps are considered and followed.
Caption: Disposal workflow for this compound.
This comprehensive guide provides the essential framework for the safe and compliant disposal of this compound. By adhering to these procedures, laboratory personnel can minimize risks and ensure environmental responsibility. Always consult your institution's specific safety and disposal protocols.
References
Personal protective equipment for handling 4-Ethylpiperidin-4-ol
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 4-Ethylpiperidin-4-ol, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment by minimizing exposure risk and outlining clear steps for emergency situations.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and related piperidine compounds are classified as irritants and may be harmful if ingested or inhaled.[1][2][3][4] It is crucial to handle this chemical with appropriate personal protective equipment to prevent contact. Vapors may also be irritating to the respiratory system.[4][5]
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Rationale & Citation |
| Eye & Face Protection | Safety glasses with side-shields or chemical goggles. | Conforms to OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166 to protect against splashes.[2] Do not wear contact lenses as they can absorb and concentrate irritants.[5] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Breakthrough time should be greater than 60 minutes for brief contact and over 240 minutes for prolonged contact. | Prevents skin irritation and potential sensitization.[1][5] Contaminated gloves should be replaced immediately. |
| Lab coat or chemical-resistant overalls. | Protects skin and personal clothing from contamination.[5] | |
| Respiratory Protection | Use only in a well-ventilated area or under a chemical fume hood. | Avoids inhalation of potentially harmful mists or vapors.[2][6][7] A respirator may be necessary if engineering controls are inadequate.[5] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical for safety. This protocol covers the lifecycle of the chemical in the laboratory, from preparation to disposal.
1. Preparation and Handling:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.[6][7]
-
Ensure that an eyewash station and a safety shower are easily accessible and in close proximity to the workstation.[2]
-
Wash hands thoroughly after handling the substance.[1][2][8]
-
Avoid all personal contact, including the inhalation of vapors or mists.[6]
2. Storage:
-
Keep the container tightly closed to prevent contamination and leakage.[2][3][7]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][7]
3. Disposal:
-
Dispose of the contents and the container at an approved waste disposal plant.[1][8]
-
Do not allow the chemical to enter drains or the environment.[1][2]
-
Contaminated materials and containers should be treated as hazardous waste and disposed of according to institutional and local regulations.[6]
Emergency Procedures
Immediate and appropriate action during an emergency can significantly mitigate harm.
Table 2: Emergency First-Aid Protocols
| Exposure Route | First-Aid Procedure | Citation |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention. | [1][2][8] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice. | [1][2][8] |
| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention. | [1][2][4][8] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and call a POISON CENTER or doctor immediately if you feel unwell. | [1][2][7] |
| Fire | Use carbon dioxide (CO2), dry chemical powder, or foam to extinguish. Water spray can be used to cool closed containers. | [1][2][8] |
Workflow for Safe Handling and Emergency Response
Caption: Logical workflow for handling this compound and responding to emergencies.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
